molecular formula C12H10Ca3O14 B2430290 Calcium citrate, anhydrous CAS No. 7693-13-2; 813-94-5

Calcium citrate, anhydrous

Cat. No.: B2430290
CAS No.: 7693-13-2; 813-94-5
M. Wt: 498.432
InChI Key: FNAQSUUGMSOBHW-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium citrate, anhydrous, with the chemical formula C12H10Ca3O14 and a molecular weight of 498.43 g/mol, is a white, odorless crystalline powder supplied in high purity (>98%) . This compound is the water-free form of the calcium salt of citric acid, which confers greater stability and makes it ideal for moisture-sensitive applications and formulations . In research, it serves as a critical source of calcium ions (Ca²⁺) for investigating calcium-dependent signaling pathways and cellular processes . Its mechanism of action involves increasing plasma calcium levels, which in turn reduces calcium flux from osteocytes by decreasing the secretion of parathyroid hormone (PTH). This is primarily mediated through its action as an agonist on the extracellular calcium-sensing receptor . Beyond life sciences, calcium citrate anhydrous is a valuable precursor in materials science and green chemistry. It is used in the intensified production of bio-based plasticizers, such as tributyl citrate, serving as a functional and non-toxic alternative to petroleum-based phthalates . Studies also explore its synthesis from renewable biogenic sources like shell waste, highlighting its role in developing sustainable material production pathways . When handling, store the product well-closed in a dry environment at room temperature. This product is designated For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

7693-13-2; 813-94-5

Molecular Formula

C12H10Ca3O14

Molecular Weight

498.432

IUPAC Name

tricalcium;2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/2C6H8O7.3Ca/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6

InChI Key

FNAQSUUGMSOBHW-UHFFFAOYSA-H

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2]

solubility

not available

Origin of Product

United States

Foundational & Exploratory

"synthesis and characterization of anhydrous calcium citrate"

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis and characterization of anhydrous calcium citrate (B86180) for researchers, scientists, and drug development professionals.

Introduction

Calcium citrate, the calcium salt of citric acid, is widely utilized as a calcium supplement and food additive. It exists in various hydrated forms, with the tetrahydrate and hexahydrate being common. The anhydrous form of calcium citrate (Ca₃(C₆H₅O₇)₂) offers distinct advantages in specific applications, particularly in pharmaceuticals, due to its higher calcium content by weight and stability under dry conditions. Its production and characterization are critical for ensuring quality, efficacy, and consistency in final product formulations.

This technical guide provides a comprehensive overview of the synthesis of anhydrous calcium citrate, primarily through the thermal dehydration of its hydrated precursors, and details the key analytical techniques for its characterization. It includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to support research and development activities.

Synthesis of Anhydrous Calcium Citrate

The most common and direct method for preparing anhydrous calcium citrate is through the controlled thermal dehydration of a hydrated calcium citrate precursor, typically calcium citrate tetrahydrate. The overall process involves two main stages: the synthesis of the hydrated precursor followed by its dehydration.

Experimental Protocol: Synthesis of Calcium Citrate Tetrahydrate (Precursor)

This protocol describes a precipitation method to synthesize calcium citrate tetrahydrate, which serves as the precursor for the anhydrous form.[1][2]

Materials:

Procedure:

  • Prepare a 0.18 mol·L⁻¹ aqueous solution of calcium chloride.

  • Prepare a 0.12 mol·L⁻¹ aqueous solution of trisodium citrate.

  • Mix the two solutions at a precise 3:2 molar ratio of calcium chloride to sodium citrate.[1]

  • Maintain the reaction mixture at a constant temperature of 70 °C to preferentially form the tetrahydrate precipitate.[2]

  • Stir the mixture continuously to ensure a homogenous reaction.

  • Collect the resulting white precipitate by centrifugation or filtration.

  • Wash the collected solid with deionized water followed by ethanol to remove any unreacted precursors or by-products.[2]

  • Dry the washed precipitate in a drying cabinet at 25 °C for 3 days to obtain pure calcium citrate tetrahydrate.[2]

Experimental Protocol: Synthesis of Anhydrous Calcium Citrate

This protocol details the thermal dehydration of the synthesized calcium citrate tetrahydrate to yield the anhydrous product.

Materials:

  • Calcium citrate tetrahydrate (Ca₃(C₆H₅O₇)₂·4H₂O), prepared as described above.

Procedure:

  • Place the calcium citrate tetrahydrate powder in a suitable drying vessel (e.g., a shallow glass tray).

  • Transfer the vessel to a drying oven.

  • Heat the sample at 110 °C for one week to ensure the complete removal of all water molecules.[2] Alternatively, drying at 150 °C can also yield the anhydrous product.[3]

  • After drying, cool the sample to room temperature in a desiccator to prevent rehydration from atmospheric moisture.

  • The resulting fine white powder is anhydrous calcium citrate.

Below is a diagram illustrating the general workflow for the synthesis and characterization of anhydrous calcium citrate.

G General Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization raw1 Calcium Source (e.g., CaCl2 Solution) reaction Precipitation Reaction (70°C) raw1->reaction raw2 Citrate Source (e.g., Na3-Citrate Solution) raw2->reaction separation Separation & Washing (Filtration/Centrifugation) reaction->separation precursor Calcium Citrate Tetrahydrate (Precursor) separation->precursor dehydration Thermal Dehydration (110-150°C) precursor->dehydration product Anhydrous Calcium Citrate dehydration->product char_tga TGA / DSC product->char_tga char_xrd XRD product->char_xrd char_ftir FTIR product->char_ftir char_other Other Analyses (Solubility, pH, etc.) product->char_other

Caption: General workflow for synthesis and characterization.

Characterization of Anhydrous Calcium Citrate

Thorough characterization is essential to confirm the identity, purity, and physical properties of the synthesized anhydrous calcium citrate. The following are the primary analytical methods employed.

Thermal Analysis (TGA and DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for confirming the removal of water and determining the thermal stability of the anhydrous compound. TGA measures mass changes as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Experimental Protocol:

  • Instrument: A calibrated TGA/DSC instrument.

  • Sample Size: 5-10 mg of anhydrous calcium citrate.

  • Heating Rate: A linear heating rate of 10 °C/min is typically used.

  • Temperature Range: 25 °C to 800 °C.

  • Atmosphere: Dynamic nitrogen or synthetic air atmosphere (e.g., flow rate of 50-100 mL/min).[4]

  • Analysis: Monitor the TGA curve for the absence of mass loss in the dehydration region (typically below 200 °C). The subsequent mass loss at higher temperatures corresponds to the decomposition of the citrate molecule.[4] The DSC curve will show endothermic or exothermic peaks corresponding to these transitions.

The thermal decomposition of calcium citrate typically proceeds in stages: dehydration to the anhydrous form, followed by decomposition to calcium carbonate, and finally to calcium oxide at high temperatures.[4][5]

G Thermal Decomposition Pathway of Calcium Citrate Hydrate A Ca3(C6H5O7)2·4H2O (Tetrahydrate) B Ca3(C6H5O7)2·2H2O (Dihydrate) A->B ~75-95°C (-2 H2O) C Ca3(C6H5O7)2 (Anhydrous) B->C ~105-110°C (-2 H2O) D CaCO3 (Calcium Carbonate) C->D ~360-480°C (Decomposition) E CaO (Calcium Oxide) D->E >620°C (-CO2)

Caption: Thermal decomposition pathway of calcium citrate.

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure of the material, confirming the phase purity of the anhydrous form.

Experimental Protocol:

  • Instrument: Powder X-ray diffractometer with Cu Kα radiation.

  • Sample Preparation: A small amount of the anhydrous calcium citrate powder is gently packed into a sample holder.

  • Scan Range (2θ): Typically from 5° to 50°.

  • Analysis: The resulting diffraction pattern is compared with reference patterns from crystallographic databases to confirm the anhydrous calcium citrate structure. The anhydrous form has a distinct three-dimensional network structure of Ca coordination polyhedra.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule and is an effective way to verify the removal of water.

Experimental Protocol:

  • Instrument: FTIR spectrometer.

  • Sample Preparation: The sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Range: 4000 to 400 cm⁻¹.

  • Analysis: In hydrated calcium citrate, a broad absorption band is observed around 3400-3500 cm⁻¹ due to the O-H stretching vibrations of water molecules.[7][8] The significant reduction or complete disappearance of this band in the spectrum of the final product confirms its anhydrous nature. The characteristic intense band for the asymmetric stretching of the carboxylate (COO⁻) group is observed around 1595 cm⁻¹.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for anhydrous calcium citrate based on findings from various studies.

Table 1: Thermal Properties of Calcium Citrate

Thermal Event Temperature Range (°C) Mass Loss (%) Associated Compound Reference
Dehydration (Step 1) 75 - 95 ~7.5 Tetrahydrate → Dihydrate [2]
Dehydration (Step 2) 105 - 110 ~13.9 (total) Dihydrate → Anhydrous [2]
Decomposition 361 - 484 ~38.9 Anhydrous → CaCO₃ [4]

| Final Decomposition | 619 - 748 | ~22.2 | CaCO₃ → CaO |[4] |

Table 2: Physicochemical Properties of Anhydrous Calcium Citrate

Property Value Unit Reference
Molecular Formula C₁₂H₁₀Ca₃O₁₄ - [9]
Molecular Weight 498.4 g/mol [9]
Appearance Fine white powder - [9][10]
Density ~2.4 g/cm³ [11]
Solubility in Water Very slightly soluble - [10][12]

| pH (1% aqueous slurry) | 5.5 - 8.5 | - |[11][13] |

Table 3: Crystallographic and Spectroscopic Data

Parameter Description / Value Reference
Crystal System Data for anhydrous calcium citrate indicates a complex 3D network structure. [6]
Key FTIR Bands (cm⁻¹) ~1595 (asymmetric COO⁻ stretch) [7]

| | Absence of broad O-H band (~3400-3500) |[8] |

Conclusion

The synthesis of anhydrous calcium citrate is reliably achieved through the controlled thermal dehydration of its hydrated precursors. A combination of analytical techniques, including thermal analysis (TGA/DSC), X-ray diffraction (XRD), and FTIR spectroscopy, is essential for comprehensive characterization. These methods allow for the unambiguous confirmation of the anhydrous state, crystal structure, and thermal stability of the final product. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the development and quality control of anhydrous calcium citrate for pharmaceutical and other high-purity applications.

References

An In-depth Technical Guide to the Crystal Structure of Anhydrous Calcium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the crystal structure of anhydrous calcium citrate (B86180) (Ca₃(C₆H₅O₇)₂), tailored for researchers, scientists, and professionals in drug development. The document delves into the intricate three-dimensional network of its crystal lattice, supported by quantitative data from crystallographic studies, detailed experimental protocols, and visual representations of the analytical workflow.

Introduction

Anhydrous calcium citrate is a significant compound in various fields, including pharmaceuticals as a calcium supplement and the food industry as an additive. A thorough understanding of its crystal structure is paramount for controlling its physicochemical properties, such as solubility, bioavailability, and stability. Unlike its hydrated counterparts, which feature layered structures, anhydrous calcium citrate possesses a more complex three-dimensional network of calcium coordination polyhedra.[1][2] This guide focuses on the structural elucidation performed through advanced techniques like X-ray powder diffraction and computational modeling.

Crystal Structure and Coordination Environment

The crystal structure of anhydrous calcium citrate is characterized by a complex, three-dimensional framework formed by the coordination of calcium ions with citrate anions.[1][2] This is distinct from the layered structures observed in calcium citrate hexahydrate and tetrahydrate.[1][2]

In the anhydrous form, the calcium atoms exhibit different coordination numbers. Specifically, two of the calcium atoms (designated as Ca19 and Ca20) are 8-coordinate, with bond valence sums of 2.09 and 2.16, respectively.[1] A third calcium atom (Ca39) is 7-coordinate, with a bond valence sum of 1.96.[1] The citrate anions in the structure adopt different conformations; one is in the trans/trans conformation, while the other deviates from the usual trans/trans and trans/gauche conformations.[1]

Hydrogen bonding plays a role in stabilizing the crystal structure, primarily involving intermolecular hydrogen bonds from the hydroxyl groups of the citrate molecules and some weaker C–H···O interactions.[1]

Crystallographic Data

The crystallographic data for anhydrous calcium citrate has been determined through Rietveld refinement of X-ray powder diffraction data. The compound crystallizes in a primitive monoclinic system.

Parameter Value
Crystal SystemMonoclinic
Space GroupP-1 (triclinic assumption for lattice parameters table in source)
a (Å)12.161
b (Å)10.251
c (Å)14.034
β (°)95.62
Volume (ų)1741.33
Coordination of Calcium Ions
Ca198-coordinate
Ca208-coordinate
Ca397-coordinate
Bond Valence Sums
Ca192.09
Ca202.16
Ca391.96

Table 1: Unit cell parameters and calcium coordination for anhydrous calcium citrate.[1]

Experimental Protocols

The determination of the crystal structure of anhydrous calcium citrate involves several key experimental and computational steps.

4.1. Synthesis of Anhydrous Calcium Citrate

Anhydrous calcium citrate is prepared by the thermal dehydration of calcium citrate tetrahydrate.[1][3]

  • Starting Material: Calcium citrate tetrahydrate (Sigma-Aldrich).

  • Procedure: An aliquot of the tetrahydrate is heated in air from 20°C to 260°C at a rate of 8.5 °C/min. The sample is then held at 260°C for 33 minutes.[1]

  • Post-Processing: The resulting white powder is transferred to a sealed glass jar to cool, preventing rehydration.

4.2. X-ray Powder Diffraction (XRPD) Data Collection

The crystal structure data is obtained using a laboratory-based X-ray diffractometer.

  • Instrument: Bruker D2 Phaser diffractometer.

  • Detector: LynxEye position-sensitive detector.

  • Radiation: CuKα radiation.

  • Scan Range (2θ): 5–70°.

  • Step Size: 0.0202144°.

  • Dwell Time: 0.5 seconds per step.

  • Optics: 0.6° divergence slit, 2.5° Soller slits, 3 mm scatter screen height.

4.3. Structure Solution and Refinement

The collected XRPD data is processed to solve and refine the crystal structure.

  • Indexing: The powder pattern is indexed to determine the unit cell parameters. For anhydrous calcium citrate, this results in a primitive monoclinic cell.[1]

  • Rietveld Refinement: The crystal structure is refined using the Rietveld method. This involves fitting a calculated diffraction pattern to the observed data to refine atomic positions, lattice parameters, and other structural details.

  • Computational Optimization: Density Functional Theory (DFT) techniques are used to optimize the crystal structure, providing a more accurate model and aiding in the interpretation of bonding and intermolecular interactions.[1][2][4]

Visualized Experimental Workflow

The following diagram illustrates the workflow for the analysis of the anhydrous calcium citrate crystal structure.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Structure Determination start Calcium Citrate Tetrahydrate heat Heat to 260°C (8.5 °C/min) start->heat hold Hold at 260°C (33 min) heat->hold cool Cool in Sealed Container hold->cool product Anhydrous Calcium Citrate Powder cool->product xrp_data XRPD Data Collection (Bruker D2 Phaser) product->xrp_data indexing Unit Cell Indexing xrp_data->indexing rietveld Rietveld Refinement indexing->rietveld dft DFT Optimization rietveld->dft final_structure Final Crystal Structure dft->final_structure

Caption: Experimental workflow for the synthesis and crystal structure analysis of anhydrous calcium citrate.

Conclusion

The crystal structure of anhydrous calcium citrate, a three-dimensional network of coordination polyhedra, has been successfully elucidated through a combination of thermal synthesis, high-resolution X-ray powder diffraction, and computational modeling. The detailed structural parameters and experimental protocols presented in this guide offer valuable insights for researchers and professionals, facilitating a deeper understanding and utilization of this important compound in pharmaceutical and other applications. The provided data serves as a crucial reference for quality control, formulation development, and further research into the solid-state properties of calcium citrate.

References

"solubility of anhydrous calcium citrate in organic solvents"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Anhydrous Calcium Citrate (B86180) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous calcium citrate (Ca₃(C₆H₅O₇)₂, molecular weight: 498.4 g/mol ) is a calcium salt of citric acid widely utilized in the pharmaceutical, food, and beverage industries as a calcium supplement, food additive (E333), and firming agent.[1] Unlike its hydrated counterparts, the anhydrous form offers superior stability in moisture-sensitive formulations.[2] A critical physicochemical parameter for drug development, chemical synthesis, and formulation is its solubility in various media. While its aqueous solubility is well-documented to be pH-dependent, data regarding its behavior in organic solvents is essential for applications involving non-aqueous systems, such as organic synthesis, purification, and the formulation of non-aqueous liquid or solid dosage forms.

This technical guide provides a consolidated overview of the available data on the solubility of anhydrous calcium citrate in organic solvents, details relevant experimental protocols for solubility determination, and presents a generalized workflow for these measurements.

Physicochemical Properties and Solubility Profile

Calcium citrate is an ionic salt with a high lattice energy, characterized as a white, odorless, crystalline powder.[3] Its ionic nature dictates its general solubility behavior: it is sparingly soluble in water and demonstrates very limited solubility in most organic solvents.[1][3] The dissolution in polar protic solvents, like water or short-chain alcohols, is governed by the solvent's ability to solvate the calcium (Ca²⁺) and citrate (C₆H₅O₇³⁻) ions, overcoming the crystal lattice energy. In non-polar organic solvents, the lack of strong ion-dipole interactions results in extremely low solubility.

Multiple sources qualitatively describe calcium citrate as "insoluble in alcohol" or "insoluble in ethanol."[1][3] However, quantitative data, while scarce, is available for a limited number of organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative data for the solubility of anhydrous calcium citrate in select organic solvents at standard temperature. It is critical to note that this data is not widely reported in the literature, and the values should be considered in the context of the limited number of available studies.

Organic SolventChemical ClassSolubility at 25°C (g/L)
Methanol (B129727)Polar Protic40.93
EthanolPolar Protic8.74
IsopropanolPolar Protic1.76
Ethyl AcetatePolar Aprotic1.68

Data sourced from a single study and should be referenced accordingly.

The data clearly indicates that even among polar organic solvents, solubility decreases significantly as the alkyl chain length of the alcohol increases (Methanol > Ethanol > Isopropanol), which corresponds to a decrease in solvent polarity.

Experimental Protocol for Solubility Determination

While specific protocols for determining anhydrous calcium citrate solubility in organic solvents are not extensively detailed in the literature, a robust and reliable method can be adapted from established protocols for sparingly soluble salts in aqueous systems. The isothermal equilibrium method is the gold standard.

Objective: To determine the saturation solubility of anhydrous calcium citrate in a given organic solvent at a specific temperature.

Materials:

  • Anhydrous Calcium Citrate (powdered, high purity)

  • Organic Solvent of Interest (analytical grade)

  • Temperature-controlled orbital shaker or magnetic stirrer with heating/cooling plate

  • Calibrated thermometer or temperature probe

  • Syringe filters (e.g., 0.22 µm PTFE, appropriate for the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Apparatus for calcium concentration analysis (e.g., Atomic Absorption Spectrometer, Inductively Coupled Plasma Mass Spectrometer)

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of anhydrous calcium citrate to a known volume of the organic solvent in a sealed, airtight vessel (e.g., a screw-cap flask). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vessel in a temperature-controlled shaker or on a stirrer plate set to the desired temperature (e.g., 25°C). Agitate the suspension for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved phases is reached.

  • Phase Separation: Allow the suspension to settle for a short period within the temperature-controlled environment. Carefully draw a sample of the supernatant using a syringe. Immediately attach a syringe filter (pre-conditioned with the same solvent) and filter the solution into a clean, dry container to remove all undissolved solid particles. This step must be performed quickly to avoid temperature fluctuations that could alter solubility.

  • Sample Preparation: Accurately dilute the filtered saturate solution with the appropriate solvent or matrix to a concentration range suitable for the chosen analytical method.

  • Concentration Analysis: Determine the concentration of calcium in the diluted sample using a validated analytical technique. Atomic Absorption Spectroscopy (AAS) is a highly suitable method for quantifying calcium concentration.

  • Calculation of Solubility: Back-calculate the original concentration of calcium in the saturated solution using the dilution factor. Convert this concentration into the desired units (e.g., g/L) using the molecular weight of anhydrous calcium citrate.

    Solubility (g/L) = [Ca²⁺ concentration (mol/L)] x [Molar Mass of Ca₃(C₆H₅O₇)₂ ( g/mol )]

Generalized Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol described above for determining the solubility of anhydrous calcium citrate.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Sampling & Analysis cluster_calc Calculation A Add excess anhydrous calcium citrate to solvent B Seal vessel and place in temperature-controlled shaker A->B Setup C Agitate at constant temperature (e.g., 24-48 hours) B->C Start D Allow suspension to settle C->D Equilibrium Reached E Filter supernatant with 0.22 µm syringe filter D->E Sample F Prepare accurate dilutions of the filtrate E->F Dilute G Analyze Ca concentration (e.g., via AAS) F->G Analyze H Calculate solubility from concentration and dilution factor G->H Result

Caption: Workflow for determining the solubility of anhydrous calcium citrate.

Conclusion

The solubility of anhydrous calcium citrate in organic solvents is markedly low, a characteristic stemming from its ionic nature. Quantitative data in the public domain is exceptionally limited, with available figures confined to a few polar solvents like methanol and ethanol. For drug development and formulation scientists, this scarcity of data necessitates empirical determination of solubility in any novel non-aqueous solvent system. The provided experimental protocol, based on the isothermal equilibrium method and subsequent analysis by techniques such as Atomic Absorption Spectroscopy, offers a reliable framework for generating this crucial data. Further research to expand the database of solubility in a wider array of pharmaceutically and industrially relevant organic solvents is warranted.

References

The Thermal Decomposition Pathway of Anhydrous Calcium Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous calcium citrate (B86180) (Ca₃(C₆H₅O₇)₂), a common calcium supplement and food additive, undergoes a multi-stage thermal decomposition upon heating. Understanding this decomposition pathway is critical for its application in pharmaceutical formulations and food processing, where thermal stability is a key parameter. This technical guide provides a comprehensive overview of the thermal decomposition of anhydrous calcium citrate, detailing the sequential degradation steps, associated temperature ranges, mass losses, and enthalpic changes. The information presented herein is a synthesis of data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies. Detailed experimental protocols and visual representations of the decomposition pathway and analytical workflow are provided to support further research and development.

Introduction

Calcium citrate is a widely utilized calcium salt of citric acid, valued for its bioavailability and tolerability as a calcium supplement. In its solid form, it can exist in various states of hydration. The anhydrous form, in particular, is of interest in applications where water content is a critical quality attribute. The thermal behavior of anhydrous calcium citrate dictates its stability during manufacturing processes that involve heat, such as drying, granulation, and sterilization, as well as its shelf-life under various storage conditions.

This guide focuses on the thermal decomposition of anhydrous calcium citrate, which primarily proceeds in two major steps following the initial formation of the anhydrous salt from its hydrated forms. The decomposition involves the transformation of anhydrous calcium citrate to calcium carbonate, followed by the subsequent decomposition of calcium carbonate to calcium oxide.

Thermal Decomposition Pathway

The thermal decomposition of anhydrous calcium citrate is a sequential process that can be effectively monitored using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The process, as derived from studies on the thermal analysis of calcium citrate hydrates, can be summarized in the following stages:

  • Stage 1: Decomposition of Anhydrous Calcium Citrate to Calcium Carbonate. In this stage, the anhydrous calcium citrate molecule breaks down, leading to the formation of calcium carbonate (CaCO₃) and the release of volatile organic compounds.

  • Stage 2: Decomposition of Calcium Carbonate to Calcium Oxide. The intermediate product, calcium carbonate, further decomposes at higher temperatures to yield calcium oxide (CaO) and carbon dioxide (CO₂).

The following diagram illustrates this sequential decomposition pathway.

G A Anhydrous Calcium Citrate (Ca₃(C₆H₅O₇)₂) B Calcium Carbonate (CaCO₃) A->B ~453 °C (+ Volatile Organics) C Calcium Oxide (CaO) B->C ~736 °C (+ CO₂)

Figure 1: Thermal Decomposition Pathway of Anhydrous Calcium Citrate.

Quantitative Data

The quantitative data for the thermal decomposition of anhydrous calcium citrate, primarily derived from studies commencing with calcium citrate tetrahydrate, is summarized below. It is important to note that these values represent the decomposition of the anhydrous form created in situ during the thermal analysis of the hydrated salt.

Table 1: Thermogravimetric Analysis (TGA) Data
Decomposition StageTemperature Range (°C)Peak Temperature (Tp) (°C)Mass Loss (%)
Ca₃(C₆H₅O₇)₂ → 3CaCO₃89.7 - 463.3[1]452.9[1]38.9[1]
3CaCO₃ → 3CaO619.6 - 748.2[1]735.7[1]22.2[1]
Table 2: Differential Scanning Calorimetry (DSC) Data
Thermal EventTemperature Range (°C)Enthalpy Change (ΔH) (kJ/mol)
Decomposition of Calcium Citrate320.6 - 352.7[1]0.95[1]

Experimental Protocols

The following protocols are generalized methodologies for the thermal analysis of anhydrous calcium citrate based on standard practices for hydrated and anhydrous salts.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of anhydrous calcium citrate as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Ensure the anhydrous calcium citrate sample is in a fine, homogeneous powder form.

  • Crucible Selection: Use an inert crucible, typically alumina (B75360) or platinum.

  • Sample Weighing: Accurately weigh 5-10 mg of the sample into the tared crucible.

  • Instrument Setup:

    • Place the sample crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide a non-reactive atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of approximately 30 °C.

    • Heat the sample at a constant rate, typically 10 °C/min, up to a final temperature of approximately 900 °C.

  • Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve will show distinct steps corresponding to mass loss events. Determine the onset and end temperatures and the percentage mass loss for each decomposition stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of anhydrous calcium citrate.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Use a fine, homogeneous powder of anhydrous calcium citrate.

  • Crucible Selection: Use aluminum or other suitable crucibles. If volatile products are expected, hermetically sealed pans may be necessary.

  • Sample Weighing: Accurately weigh 2-5 mg of the sample into a tared DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of approximately 30 °C.

    • Heat the sample at a constant rate, typically 10 °C/min, over the desired temperature range (e.g., up to 800 °C).

  • Data Analysis: Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic or exothermic peaks on the DSC curve indicate thermal events. Integrate the area under these peaks to determine the enthalpy change (ΔH) for each transition.

The following diagram illustrates a typical experimental workflow for TGA-DSC analysis.

G cluster_0 Sample Preparation cluster_1 TGA/DSC Analysis cluster_2 Data Interpretation A Obtain Anhydrous Calcium Citrate Sample B Grind to a Fine Powder A->B C Weigh Sample (5-10 mg for TGA, 2-5 mg for DSC) B->C D Load into TGA/DSC Instrument C->D E Heat under Inert Atmosphere (e.g., N₂) at 10 °C/min D->E F Record Mass Loss (TGA) & Heat Flow (DSC) E->F G Identify Decomposition Stages & Thermal Events F->G H Quantify Mass Loss (%) & Enthalpy Change (ΔH) G->H

Figure 2: Experimental Workflow for TGA-DSC Analysis.

Conclusion

The thermal decomposition of anhydrous calcium citrate is a well-defined, multi-step process that is crucial to understand for its application in various industries. This guide has outlined the key stages of its decomposition, provided quantitative data from TGA and DSC analyses, and detailed the experimental protocols necessary to conduct these studies. The provided visualizations of the decomposition pathway and experimental workflow serve to further clarify these processes for researchers, scientists, and drug development professionals. It is important to reiterate that the presented quantitative data is based on the analysis of anhydrous calcium citrate formed during the heating of its hydrated precursors. Further studies on pre-prepared anhydrous calcium citrate are recommended to confirm and refine these findings.

References

An In-depth Technical Guide to the Hygroscopicity of Anhydrous vs. Hydrated Calcium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hygroscopic properties of anhydrous and hydrated calcium citrate (B86180), critical for drug development, formulation, and ensuring product stability. Understanding the moisture sorption behavior of these excipients is paramount in preventing physical and chemical degradation of active pharmaceutical ingredients (APIs).

Introduction to Hygroscopicity in Pharmaceuticals

Hygroscopicity is the propensity of a substance to absorb moisture from the surrounding environment. In the pharmaceutical industry, the hygroscopicity of excipients like calcium citrate is a critical parameter that can influence caking, deliquescence, chemical stability, and crystal structure changes, ultimately impacting the efficacy and shelf-life of the final drug product.[1] Calcium citrate exists in both an anhydrous form (Ca₃(C₆H₅O₇)₂) and various hydrated forms, with the tetrahydrate (Ca₃(C₆H₅O₇)₂·4H₂O) being a common variant.[2][3][4][5] These forms exhibit distinct interactions with water vapor due to differences in their crystal structures.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of anhydrous and hydrated calcium citrate is essential for interpreting their hygroscopic behavior.

PropertyAnhydrous Calcium CitrateCalcium Citrate Tetrahydrate
Molecular Formula Ca₃(C₆H₅O₇)₂[6]Ca₃(C₆H₅O₇)₂·4H₂O[3][4][5]
Molecular Weight 498.43 g/mol [2][6]570.49 g/mol [2][3][4]
Appearance White crystalline powder[2]White crystalline powder[2][4]
Calcium Content ~24.1%[2]~21.1%[2]

Crystal Structure Analysis

The differential hygroscopicity between anhydrous and hydrated calcium citrate is rooted in their distinct crystal structures.

Anhydrous Calcium Citrate: Possesses a three-dimensional network structure formed by calcium coordination polyhedra.[7] In this arrangement, there are no coordinated water molecules within the crystal lattice.

Calcium Citrate Tetrahydrate: The crystal structure of the tetrahydrate form is characterized by layers of edge-sharing calcium coordination polyhedra.[7] Water molecules are integral to this structure, participating in coordination with the calcium ions and forming hydrogen bonds that stabilize the lattice.[2] Specifically, the structure contains two coordinating and two non-coordinating water molecules.[2] The presence of these water molecules satisfies the coordination environment of the calcium ions, rendering the structure less prone to sorbing additional water at low to moderate relative humidity.

Hygroscopicity Profile: Anhydrous vs. Hydrated Calcium Citrate

The moisture sorption behavior of the two forms of calcium citrate was characterized using Dynamic Vapor Sorption (DVS). The data reveals significant differences in their hygroscopicity.

Quantitative Data from Dynamic Vapor Sorption (DVS)

The following table summarizes the water vapor sorption data for anhydrous and calcium citrate tetrahydrate at 25°C. The data is approximated from the sorption isotherms presented in Liu et al. (2020).

Relative Humidity (%)Anhydrous Calcium Citrate (% Weight Gain)Calcium Citrate Tetrahydrate (% Weight Gain)
00.00.0
10~0.1~0.1
20~0.2~0.2
30~0.3~0.3
40~0.5~0.4
50~0.8~0.5
60~1.5~0.6
70~3.0~0.8
80~10.0~1.0
90~20.0~1.5
Analysis of Sorption Isotherms

Anhydrous Calcium Citrate: The anhydrous form is non-hygroscopic at lower relative humidities, showing minimal water uptake below 60% RH. However, above a critical relative humidity (CRH) of approximately 75% RH, it exhibits a sharp increase in water sorption, reaching up to 20% of its anhydrous weight at 90% RH.[1] This behavior is indicative of the conversion from the anhydrous to a hydrated form. The significant water uptake suggests a phase transition is occurring.

Calcium Citrate Tetrahydrate: In contrast, the tetrahydrate form is considerably more stable across the entire range of relative humidity. It shows very little water sorption, with a weight gain of only about 1.5% at 90% RH. This indicates that the tetrahydrate is a stable, non-hygroscopic material under typical storage and processing conditions. The water molecules already present in its crystal structure fulfill the material's affinity for water.

The relationship and transitions between these forms are illustrated in the following diagram:

G Anhydrous Anhydrous Calcium Citrate Hydrated Calcium Citrate Tetrahydrate Anhydrous->Hydrated >75% RH (Significant Water Uptake) Hydrated->Anhydrous Drying at 110°C

Phase transition of calcium citrate in response to humidity and temperature.

Experimental Protocols

Preparation of Anhydrous Calcium Citrate

Anhydrous calcium citrate (CCA) can be prepared from calcium citrate tetrahydrate (CCT) through thermal dehydration.

Methodology:

  • Obtain commercially available calcium citrate tetrahydrate.

  • Place the CCT sample in a drying cabinet or oven.

  • Heat the sample at a temperature of 110°C for one week to ensure complete removal of all four water molecules.[8]

  • Store the resulting anhydrous calcium citrate in a desiccator to prevent rehydration before analysis.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[9][10]

Apparatus: A DVS instrument, such as a DVS-1 system from Surface Measurements System, is used for the analysis.[8]

Experimental Parameters:

ParameterValue
Sample Mass Approximately 10 mg[8]
Temperature 25°C[8]
Carrier Gas Dry air or nitrogen
Flow Rate 200 mL/min[11]
RH Profile Stepwise increase from 0% to 95% RH, followed by a stepwise decrease back to 0% RH. Typically in 10% increments.[11]
Equilibration Criterion dm/dt ≤ 0.002%/min[8][12]

Experimental Workflow:

The following diagram outlines the typical workflow for a DVS experiment:

DVS_Workflow start Start prep Sample Preparation (Anhydrous or Hydrated Calcium Citrate) start->prep load Load ~10mg Sample into DVS Instrument prep->load dry Dry Sample at 0% RH until Mass Equilibrium load->dry sorption Sorption Phase: Stepwise Increase of RH (0% to 95%) dry->sorption desorption Desorption Phase: Stepwise Decrease of RH (95% to 0%) sorption->desorption end End of Experiment desorption->end

A typical workflow for a Dynamic Vapor Sorption (DVS) experiment.

Conclusion and Recommendations

The experimental data conclusively demonstrates that anhydrous calcium citrate is hygroscopic , particularly at relative humidities exceeding 75%, while calcium citrate tetrahydrate is a stable, non-hygroscopic material.

For drug development professionals, the following recommendations are crucial:

  • Formulation: Calcium citrate tetrahydrate is the preferred form for formulations where moisture sensitivity is a concern. Its stability across a wide range of humidity prevents potential degradation of the API and ensures consistent product performance.

  • Storage and Handling: When using anhydrous calcium citrate, it is imperative to control the environmental humidity to below its critical relative humidity of approximately 75% to prevent conversion to the hydrated form. This includes manufacturing, packaging, and storage conditions.

  • Packaging: For products containing anhydrous calcium citrate, the use of packaging with a high moisture barrier is essential to maintain its anhydrous state and ensure long-term stability.

  • Quality Control: DVS analysis should be employed as a quality control tool to confirm the solid-state form of calcium citrate raw materials and to monitor for any potential phase changes during stability studies.

References

Anhydrous Calcium Citrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Anhydrous calcium citrate (B86180) , a key compound in pharmaceutical and nutraceutical formulations, serves as a bioavailable source of calcium and plays a role in various physiological processes. This technical guide provides an in-depth overview of its molecular characteristics, synthesis, analytical methodologies, and its involvement in cellular signaling pathways, tailored for researchers, scientists, and drug development professionals.

Molecular Formula and Weight

Anhydrous calcium citrate is the calcium salt of citric acid. Its chemical structure consists of three calcium cations complexed with two citrate anions.

PropertyValue
Molecular Formula C₁₂H₁₀Ca₃O₁₄
Molecular Weight 498.4 g/mol
IUPAC Name tricalcium bis(2-hydroxypropane-1,2,3-tricarboxylate)
CAS Number 813-94-5

Physicochemical Properties

Understanding the physicochemical properties of anhydrous calcium citrate is crucial for its application in various formulations.

PropertyDescription
Appearance White, odorless, crystalline powder.
Solubility Sparingly soluble in water, insoluble in alcohol.
Calcium Content Approximately 24.1% by mass.[1]

Synthesis of Anhydrous Calcium Citrate

The industrial production of anhydrous calcium citrate is often an intermediate step in the manufacturing of citric acid from fermentation processes.[1] The general principle involves the neutralization of citric acid with a calcium source, followed by precipitation and dehydration.

A common laboratory-scale synthesis involves the reaction of citric acid with calcium hydroxide (B78521).

Experimental Protocol: Synthesis from Citric Acid and Calcium Hydroxide
  • Reaction Setup: Prepare an aqueous solution of citric acid. In a separate vessel, create a slurry of calcium hydroxide in water.

  • Neutralization: Slowly add the calcium hydroxide slurry to the citric acid solution with constant agitation. The reaction is exothermic, and the temperature should be monitored and controlled, not exceeding approximately 60°C.[2]

  • pH Adjustment: After complete mixing, the pH of the resulting slurry should be adjusted to a range of 4-6 if necessary.[2]

  • Precipitation: The resulting calcium citrate will precipitate out of the solution.

  • Filtration and Washing: The precipitate is then filtered from the reaction mixture and washed with water to remove any unreacted starting materials or soluble impurities.

  • Drying: The washed calcium citrate (in its hydrated form) is then dried to obtain the anhydrous form. This can be achieved by heating in a drying oven at a temperature of approximately 110°C.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Citric Acid Solution Citric Acid Solution Neutralization Neutralization Citric Acid Solution->Neutralization Calcium Hydroxide Slurry Calcium Hydroxide Slurry Calcium Hydroxide Slurry->Neutralization Precipitation Precipitation Neutralization->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Drying (110°C) Drying (110°C) Filtration & Washing->Drying (110°C) Anhydrous Calcium Citrate Anhydrous Calcium Citrate Drying (110°C)->Anhydrous Calcium Citrate

Caption: General workflow for the synthesis of anhydrous calcium citrate.

Analytical Methods for Quality Control

A comprehensive set of analytical methods is employed to ensure the purity, identity, and quality of anhydrous calcium citrate for pharmaceutical applications.

Assay for Calcium Citrate

The purity of anhydrous calcium citrate is typically determined by a complexometric titration with ethylenediaminetetraacetic acid (EDTA).

  • Sample Preparation: Accurately weigh about 350 mg of previously dried anhydrous calcium citrate and dissolve it in a mixture of 10 mL of water and 2 mL of 3 N hydrochloric acid. Dilute the solution to approximately 100 mL with water.[4]

  • Titration: While stirring, add about 30 mL of 0.05 M disodium (B8443419) EDTA from a 50-mL buret.

  • Endpoint Determination: Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator. Continue the titration with 0.05 M disodium EDTA until a blue endpoint is reached.[4]

  • Calculation: Each mL of 0.05 M disodium EDTA is equivalent to 8.307 mg of C₁₂H₁₀Ca₃O₁₄.[4]

Impurity Testing

Several tests are performed to detect and quantify potential impurities.

TestMethodAcceptance Criteria
Lead Atomic Absorption Spectroscopy or Colorimetric MethodNot more than 0.001%[4]
Heavy Metals Method I (USP)Not more than 0.002%[4]
Fluoride Ion-Selective Electrode MethodNot more than 0.003%[4]
Acid-Insoluble Substances Gravimetric MethodNot more than 0.2%[4]
Organic Volatile Impurities Gas Chromatography (GC)Meets USP requirements[5]
  • Sample Dissolution: Dissolve 5 g of anhydrous calcium citrate by heating with a mixture of 10 mL of hydrochloric acid and 50 mL of water for 30 minutes.[4][5]

  • Filtration and Drying: Filter the resulting solution, wash the residue, and dry it at 105°C for 2 hours.[4][5]

  • Quantification: The weight of the obtained residue should not be more than 10 mg (0.2%).[4]

Biological Role and Signaling Pathways

The biological effects of anhydrous calcium citrate are primarily attributed to its constituent ions: calcium and citrate.

Calcium Signaling

Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a myriad of cellular processes. Upon absorption, the calcium from calcium citrate contributes to the systemic calcium pool, which is tightly regulated.

Regulation of the Citric Acid Cycle (TCA Cycle) by Calcium: In the mitochondrial matrix, calcium ions act as a key regulator of cellular metabolism by activating several enzymes in the TCA cycle.[6] Increased mitochondrial calcium levels stimulate the activity of:

  • Pyruvate (B1213749) Dehydrogenase Phosphatase: This enzyme activates the pyruvate dehydrogenase complex, which converts pyruvate to acetyl-CoA, the primary substrate for the TCA cycle.[6]

  • Isocitrate Dehydrogenase and α-Ketoglutarate Dehydrogenase: These are key regulatory enzymes within the TCA cycle.[6]

This activation enhances the overall flux through the TCA cycle, leading to increased production of ATP and reducing equivalents (NADH and FADH₂).[6]

TCA_Cycle_Regulation cluster_tca TCA Cycle Acetyl-CoA Acetyl-CoA Isocitrate Isocitrate Acetyl-CoA->Isocitrate IDH Isocitrate Dehydrogenase Isocitrate->IDH α-Ketoglutarate α-Ketoglutarate KGDH α-Ketoglutarate Dehydrogenase α-Ketoglutarate->KGDH ATP Production ATP Production Pyruvate Pyruvate PDH Complex Pyruvate Dehydrogenase Complex Pyruvate->PDH Complex Ca²⁺ Ca²⁺ Ca²⁺->PDH Complex activates Ca²⁺->IDH activates Ca²⁺->KGDH activates PDH Complex->Acetyl-CoA IDH->α-Ketoglutarate KGDH->ATP Production

Caption: Regulation of the TCA cycle by calcium ions.
Citrate Metabolism and Signaling

Citrate is not merely a metabolic intermediate but also a crucial signaling molecule that links cellular metabolism to various physiological and pathological processes.

Cytosolic Citrate Signaling: Mitochondrial citrate can be transported to the cytosol, where it is cleaved by ATP citrate lyase (ACLY) to generate acetyl-CoA and oxaloacetate.[7]

  • Acetyl-CoA: This molecule is a fundamental building block for the synthesis of fatty acids and cholesterol. It is also the donor of acetyl groups for protein acetylation, an important post-translational modification that regulates gene expression and protein function.[7]

  • Oxaloacetate: This can be converted to other metabolites that participate in various pathways, including gluconeogenesis and the synthesis of amino acids and nucleotides.[7]

Cytosolic citrate also acts as an allosteric regulator of key enzymes in glycolysis, such as phosphofructokinase-1 (PFK1), thereby providing a feedback mechanism to coordinate energy metabolism.[8]

Citrate_Signaling cluster_mito Mitochondrion cluster_cyto Cytosol Citrate_mito Citrate Citrate_cyto Citrate Citrate_mito->Citrate_cyto Transport ACLY ATP Citrate Lyase Citrate_cyto->ACLY PFK1 Phosphofructokinase-1 Citrate_cyto->PFK1 inhibits Acetyl-CoA Acetyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis Cholesterol Synthesis Cholesterol Synthesis Acetyl-CoA->Cholesterol Synthesis Protein Acetylation Protein Acetylation Acetyl-CoA->Protein Acetylation Oxaloacetate Oxaloacetate Glycolysis Glycolysis ACLY->Acetyl-CoA ACLY->Oxaloacetate PFK1->Glycolysis

Caption: Cytosolic citrate signaling pathways.

Conclusion

Anhydrous calcium citrate is a well-characterized compound with significant applications in the pharmaceutical and drug development sectors. Its defined molecular and physicochemical properties, coupled with established methods for synthesis and quality control, make it a reliable excipient and active pharmaceutical ingredient. Furthermore, the intricate roles of its constituent ions in fundamental cellular signaling and metabolic pathways underscore its physiological importance and potential for therapeutic applications. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.

References

Anhydrous Calcium Citrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 813-94-5

This technical guide provides an in-depth overview of anhydrous calcium citrate (B86180), a compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, synthesis methodologies, and detailed analytical procedures for quality control. Furthermore, it explores a key physiological pathway involving citrate and calcium homeostasis.

Chemical and Physical Properties

Anhydrous calcium citrate, also known as tricalcium dicitrate, is the calcium salt of citric acid.[1] It is a white, odorless, crystalline powder commonly used as a food additive (E333) and in dietary calcium supplements.[1] Anhydrous calcium citrate is sparingly soluble in water but freely soluble in diluted 3N hydrochloric acid and 2N nitric acid.[2]

Table 1: Chemical Identifiers and Properties of Anhydrous Calcium Citrate

PropertyValueReference
CAS Number 813-94-5[3]
Molecular Formula C₁₂H₁₀Ca₃O₁₄[3]
Molecular Weight 498.43 g/mol
Appearance White, odorless, crystalline powder[2][3]
Solubility Sparingly soluble in water; insoluble in alcohol[1][2][3]

Synthesis of Anhydrous Calcium Citrate

Anhydrous calcium citrate is typically produced through the neutralization of citric acid with a calcium source, such as calcium hydroxide (B78521) or calcium carbonate.[4][5] The resulting calcium citrate precipitates from the solution and can then be filtered, washed, and dried.

General Laboratory Synthesis Protocol

A common laboratory-scale synthesis involves the reaction of an aqueous solution of citric acid with a slurry of calcium hydroxide.[4]

Experimental Protocol:

  • Prepare an aqueous solution of citric acid.

  • Separately, prepare a uniform slurry of calcium hydroxide in water.

  • Slowly add the calcium hydroxide slurry to the citric acid solution with constant stirring. The reaction is exothermic, and the temperature should be controlled, not exceeding approximately 60°C.[4]

  • After the addition is complete, continue stirring to ensure the reaction goes to completion. The pH of the resulting slurry should be monitored.

  • The precipitated calcium citrate is then collected by filtration.

  • The collected solid is washed with water to remove any unreacted starting materials or soluble byproducts.

  • The washed calcium citrate is then dried at an appropriate temperature (e.g., 150°C) to a constant weight to yield the anhydrous form.[6][7]

A logical workflow for a typical synthesis process is illustrated below.

cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification & Drying A Citric Acid Solution C Neutralization A->C B Calcium Hydroxide Slurry B->C D Filtration C->D Precipitate E Washing D->E F Drying E->F G Anhydrous Calcium Citrate F->G

General Synthesis Workflow for Anhydrous Calcium Citrate.

Quality Control and Analytical Procedures

The quality and purity of anhydrous calcium citrate are critical, particularly for its use in pharmaceutical and food applications. The United States Pharmacopeia (USP) provides standardized methods for its analysis.[6][8]

Table 2: Summary of USP Quality Control Tests for Calcium Citrate

TestMethod SummaryAcceptance CriteriaReference
Assay (Purity) Titration with 0.05 M Edetate Disodium (B8443419) (EDTA) using hydroxy naphthol blue indicator.97.5% - 100.5% (on dried basis)[6][7][9]
Limit of Fluoride Ion-selective electrode method.NMT 0.003%[2][6]
Heavy Metals Colorimetric comparison with a lead standard.NMT 0.002%[2][6]
Lead Dithizone extraction and colorimetric determination.NMT 0.001%[2][6]
Acid-Insoluble Substances Gravimetric determination after dissolution in hydrochloric acid.NMT 0.2%[6][8]
Detailed Experimental Protocol: Assay by EDTA Titration

This procedure determines the purity of calcium citrate by complexometric titration with EDTA.

Reagents and Equipment:

  • 0.05 M Edetate Disodium (EDTA) standardized solution

  • 3 N Hydrochloric Acid

  • 1 N Sodium Hydroxide

  • Hydroxy naphthol blue indicator

  • Analytical balance

  • 50-mL buret

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Accurately weigh approximately 350 mg of anhydrous calcium citrate, previously dried at 150°C to a constant weight.[7]

  • Dissolve the sample in a mixture of 10 mL of water and 2 mL of 3 N hydrochloric acid.[7]

  • Dilute the solution with water to about 100 mL.[7]

  • While stirring, add approximately 30 mL of 0.05 M EDTA solution from a buret.[7]

  • Add 15 mL of 1 N sodium hydroxide and about 300 mg of hydroxy naphthol blue indicator.[7][9]

  • Continue the titration with the 0.05 M EDTA solution until a distinct blue endpoint is observed.[7]

  • Record the total volume of EDTA solution used.

  • Each mL of 0.05 M edetate disodium is equivalent to 8.307 mg of anhydrous calcium citrate (Ca₃(C₆H₅O₇)₂).[6][7]

The following diagram illustrates the workflow for the assay of anhydrous calcium citrate.

A Weigh ~350 mg of dried Calcium Citrate B Dissolve in 10 mL H₂O and 2 mL 3N HCl A->B C Dilute to ~100 mL with H₂O B->C D Add ~30 mL of 0.05 M EDTA C->D E Add 15 mL 1N NaOH and Hydroxy Naphthol Blue D->E F Titrate with 0.05 M EDTA to a blue endpoint E->F G Calculate Purity F->G

Workflow for the Assay of Anhydrous Calcium Citrate by EDTA Titration.

Role in Cellular Signaling: Calcium-Sensing Receptor and Citrate Transport

Beyond its role as a simple calcium supplement, the interplay between calcium and citrate is relevant in physiological processes, such as renal function. In the kidney's proximal tubule, the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor, plays a role in regulating the transport of dicarboxylates like citrate.[10][11]

Activation of the CaSR by extracellular calcium can initiate a signaling cascade that involves G-proteins (specifically Gq) and Protein Kinase C (PKC).[10][11] This pathway ultimately leads to the inhibition of apical dicarboxylate transport, which includes citrate reabsorption.[10] This mechanism may be important in preventing the formation of calcium-based kidney stones by increasing urinary citrate levels.[10]

The signaling pathway is depicted in the diagram below.

cluster_membrane Apical Membrane of Proximal Tubule Cell CaSR Calcium-Sensing Receptor (CaSR) Gq Gq Protein CaSR->Gq Activates PKC Protein Kinase C (PKC) Gq->PKC Activates NaDC1 Sodium-Dicarboxylate Cotransporter (NaDC1) PKC->NaDC1 Inhibits Citrate_out Citrate (reabsorbed) NaDC1->Citrate_out Ext_Ca Extracellular Ca²⁺ Ext_Ca->CaSR Activates Citrate_in Citrate (in filtrate) Citrate_in->NaDC1 Transport

CaSR Signaling Pathway in Renal Citrate Transport Regulation.

Conclusion

Anhydrous calcium citrate is a well-characterized compound with established methods for its synthesis and quality assessment. Its role extends beyond being a simple nutritional supplement, as evidenced by its involvement in complex physiological signaling pathways that regulate ion transport. This guide provides foundational technical information for professionals in research and drug development, offering a basis for further investigation and application of this versatile compound.

References

Anhydrous Calcium Citrate: A Comprehensive Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous calcium citrate (B86180) (Ca₃(C₆H₅O₇)₂) is the calcium salt of citric acid, devoid of water molecules within its crystal lattice.[1] It is a widely utilized compound in the pharmaceutical, nutraceutical, and food industries as a calcium supplement, excipient, and food additive (E333).[2][3] Its high calcium content, bioavailability, and stability make it a preferred choice in various formulations.[4][5] This technical guide provides an in-depth overview of the core physical and chemical properties of anhydrous calcium citrate, complete with detailed experimental protocols for their determination, to support research, development, and quality control activities.

Core Physicochemical Properties

Anhydrous calcium citrate is a white, odorless, crystalline powder with a neutral to slightly sandy taste.[1][5] It is chemically stable under dry and cool conditions.

Quantitative Data Summary

The key quantitative physical and chemical properties of anhydrous calcium citrate are summarized in the tables below for easy reference and comparison.

Table 1: General and Molecular Properties

PropertyValueReferences
IUPAC Name tricalcium bis(2-hydroxypropane-1,2,3-tricarboxylate)[6]
Synonyms Tricalcium dicitrate, Calcium citrate tribasic[3][7]
CAS Number 813-94-5[2][7]
Molecular Formula C₁₂H₁₀Ca₃O₁₄[6][7]
Molecular Weight 498.43 g/mol [2][6]
Calcium Content Approximately 24.1%[2][8][9]

Table 2: Physical Characteristics

PropertyValueReferences
Appearance White to off-white crystalline powder[1][10]
Odor Odorless[2][11]
Taste Neutral, slightly sandy/salty[1][11]
Density ~1.63 - 2.4 g/cm³[1][2]
Solubility in Water Sparingly soluble (0.85 g/L at 18°C, 0.95 g/L at 25°C)[2]
Solubility in Alcohol Insoluble[2][12]
pH (in aqueous suspension) 6.5 - 8.5[13]
Melting Point Decomposes[2][11]
Decomposition Temperature Onset of decomposition above 120°C[13]

Table 3: Crystal Structure Information

PropertyValueReferences
Crystal System Triclinic[8]
Key Structural Feature Three-dimensional network of Ca coordination polyhedra[14][15]

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of anhydrous calcium citrate are provided below. These protocols are based on standard pharmaceutical testing procedures.

Determination of Bulk and Tapped Density

This protocol follows the principles outlined in USP General Chapter <616>.[6][11][15]

Objective: To determine the bulk and tapped densities of anhydrous calcium citrate powder, which are critical for understanding its flowability and compressibility.

Apparatus:

  • Graduated cylinder (250 mL)

  • Tapped density tester

  • Balance with a precision of 0.1 g

  • Sieve with 1.0 mm mesh

Procedure:

  • Sample Preparation: Pass a sufficient quantity of anhydrous calcium citrate through a 1.0 mm sieve to break up any agglomerates.

  • Untapped (Bulk) Density Measurement: a. Weigh the empty graduated cylinder. b. Gently pour a known mass (e.g., 100 g) of the sieved powder into the graduated cylinder without compacting it. c. Level the top of the powder without compressing it and read the unsettled apparent volume (V₀) to the nearest graduated unit. d. Calculate the bulk density (ρ_bulk) using the formula: ρ_bulk = mass / V₀.

  • Tapped Density Measurement: a. Place the graduated cylinder containing the powder onto the tapped density tester. b. Subject the cylinder to a specified number of taps (B36270) (e.g., 500 taps) from a fixed height (e.g., 14 ± 2 mm). c. Read the tapped volume (V_f). d. Repeat the tapping in increments (e.g., 750 taps) until the difference between successive volume measurements is less than 2%. e. Calculate the tapped density (ρ_tapped) using the formula: ρ_tapped = mass / V_f.

Determination of pH (Aqueous Suspension)

This protocol is based on the principles of USP General Chapter <791>.[1][2][14][16]

Objective: To measure the pH of an aqueous suspension of anhydrous calcium citrate.

Apparatus:

  • pH meter with a glass electrode and a reference electrode, capable of a resolution of 0.01 pH units.

  • Magnetic stirrer and stir bar

  • Beakers

  • Standard buffer solutions (pH 4.0, 7.0, and 10.0)

Procedure:

  • Calibration: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.

  • Sample Preparation: Prepare a 1% (w/v) suspension of anhydrous calcium citrate in deionized water.

  • Measurement: a. Place the beaker with the suspension on the magnetic stirrer and add the stir bar. b. Immerse the pH electrode in the suspension and stir gently to ensure homogeneity. c. Allow the reading to stabilize and record the pH value. d. Perform the measurement at a controlled temperature (e.g., 25 ± 2 °C).

Thermal Analysis (Decomposition)

This protocol outlines the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9][17][18][19][20][21][22][23][24]

Objective: To determine the thermal stability and decomposition profile of anhydrous calcium citrate.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (aluminum or platinum)

  • Nitrogen gas supply (for inert atmosphere)

Procedure:

  • TGA Measurement: a. Accurately weigh a small amount of the sample (5-10 mg) into a TGA sample pan. b. Place the pan in the TGA furnace. c. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. d. Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of decomposition.

  • DSC Measurement: a. Accurately weigh a small amount of the sample (2-5 mg) into a DSC sample pan and seal it. b. Place the sample pan and an empty reference pan in the DSC cell. c. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. d. Record the heat flow as a function of temperature. Endothermic or exothermic peaks can indicate phase transitions or decomposition.

Crystal Structure Analysis by X-Ray Diffraction (XRD)

This protocol provides a general workflow for XRD analysis.[5][25][26][27][28]

Objective: To confirm the crystalline nature and identify the crystal structure of anhydrous calcium citrate.

Apparatus:

  • X-ray diffractometer with a copper (Cu) Kα radiation source

  • Sample holder

  • Data acquisition and analysis software

Procedure:

  • Sample Preparation: Finely grind the anhydrous calcium citrate powder to ensure random orientation of the crystals. Pack the powder into the sample holder.

  • Data Collection: a. Place the sample holder in the diffractometer. b. Set the instrument parameters (e.g., voltage, current, scan range, step size, and scan speed). c. Initiate the X-ray scan over a defined range of 2θ angles (e.g., 5° to 50°).

  • Data Analysis: a. Process the resulting diffraction pattern to identify the peak positions (2θ values) and their intensities. b. Compare the obtained diffraction pattern with reference patterns from crystallographic databases (e.g., ICDD) to confirm the identity and phase purity of the anhydrous calcium citrate.

Mandatory Visualizations

Experimental Workflow for Physicochemical Characterization

G cluster_0 Sample Preparation cluster_1 Physical Property Analysis cluster_2 Chemical & Thermal Property Analysis cluster_3 Data Analysis & Reporting start Anhydrous Calcium Citrate Powder sieve Sieving (1.0 mm mesh) start->sieve density Bulk & Tapped Density (USP <616>) sieve->density ph pH Measurement (USP <791>) sieve->ph xrd Crystal Structure (XRD) sieve->xrd thermal Thermal Analysis (TGA/DSC) sieve->thermal solubility Solubility Determination sieve->solubility report Comprehensive Technical Report density->report ph->report xrd->report thermal->report solubility->report

Caption: Experimental workflow for the characterization of anhydrous calcium citrate.

Relationship between Hydrated and Anhydrous Calcium Citrate

G hydrated Calcium Citrate Tetrahydrate (Ca₃(C₆H₅O₇)₂·4H₂O) anhydrous Anhydrous Calcium Citrate (Ca₃(C₆H₅O₇)₂) hydrated->anhydrous Heating (>120°C) Dehydration anhydrous->hydrated Exposure to Humidity

Caption: Interconversion between hydrated and anhydrous forms of calcium citrate.

Conclusion

This technical guide has provided a detailed overview of the essential physical and chemical properties of anhydrous calcium citrate, a compound of significant interest in pharmaceutical and related industries. The tabulated data offers a quick reference for key parameters, while the detailed experimental protocols provide a solid foundation for quality control and research activities. The provided visualizations aim to clarify the characterization workflow and the relationship between the anhydrous and hydrated forms of this important calcium salt. A thorough understanding and precise measurement of these properties are fundamental to ensuring the quality, safety, and efficacy of products containing anhydrous calcium citrate.

References

An In-depth Technical Guide to Purity Standards for Research-Grade Anhydrous Calcium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the purity standards, analytical methodologies, and quality control parameters for research-grade anhydrous calcium citrate (B86180) (Ca₃(C₆H₅O₇)₂). Adherence to stringent purity specifications is critical to ensure the reliability, reproducibility, and safety of experimental results in research and pharmaceutical development. This guide consolidates information from major pharmacopeias and technical sources to present a detailed framework for assessing the quality of anhydrous calcium citrate.

Introduction

Anhydrous calcium citrate is the calcium salt of citric acid. In research and pharmaceutical applications, it serves as a highly bioavailable source of calcium ions, an excipient in tablet formulations, a buffering agent, and a sequestrant.[1] The absence of water in the anhydrous form offers enhanced stability, making it suitable for moisture-sensitive applications.[1] The quality of research-grade material is defined by its high purity and low levels of specific impurities that could interfere with experimental systems or pose toxicological risks.

Physicochemical Properties

A baseline understanding of the physical and chemical properties of anhydrous calcium citrate is fundamental for its proper handling and use in a research setting.

PropertySpecification
Appearance Fine, white, odorless crystalline powder.[2][3]
Solubility Slightly soluble in water; freely soluble in diluted 3N hydrochloric acid and 2N nitric acid; insoluble in alcohol.[2][3]
Molecular Formula C₁₂H₁₀Ca₃O₁₄[4]
Molecular Weight 498.43 g/mol [4][5]
Calcium Content (Anhydrous) Approximately 24.1% by mass.[1][3]

Purity and Impurity Specifications

Research-grade anhydrous calcium citrate must comply with strict limits on various impurities. The specifications are often based on standards set by the United States Pharmacopeia (USP).[6][7][8]

ParameterSpecification Limit
Assay (on dried basis) 97.5% - 100.5% of Ca₃(C₆H₅O₇)₂[3][7]
Acid-Insoluble Substances ≤ 0.2%[3][7]
Arsenic (As) ≤ 3 ppm[2][7]
Fluoride ≤ 0.003% (30 ppm)[7][9]
Lead (Pb) ≤ 0.001% (10 ppm)[2][7]
Heavy Metals ≤ 0.002% (20 ppm)[2][7]
Organic Volatile Impurities Meets USP requirements.[2][7]

A more detailed breakdown of potential elemental impurities as per USP <232> guidelines is provided by some suppliers.[10]

Elemental ImpurityClassExpected Concentration
Cadmium (Cd) 1< 0.5 ppm
Lead (Pb) 1< 0.5 ppm
Arsenic (As) 1< 1.5 ppm
Mercury (Hg) 1< 3.0 ppm
Cobalt (Co) 2A< 5.0 ppm
Vanadium (V) 2A< 10.0 ppm
Nickel (Ni) 2A< 20.0 ppm

Experimental Protocols for Quality Assessment

The following section details the methodologies for key experiments to verify the purity of research-grade anhydrous calcium citrate.

This method determines the percentage of calcium citrate in a sample.

  • Principle: Calcium ions are titrated with a standardized solution of disodium (B8443419) edetate (EDTA) at an alkaline pH. The endpoint is detected using a specific indicator.

  • Reagents:

    • 3N Hydrochloric Acid

    • 0.05 M Disodium Edetate (EDTA) Volumetric Solution (VS)

    • 1N Sodium Hydroxide (B78521)

    • Hydroxy Naphthol Blue indicator

    • Deionized Water

  • Procedure:

    • Accurately weigh approximately 350 mg of anhydrous calcium citrate, previously dried at 150°C to a constant weight.[7][11]

    • Dissolve the sample in a mixture of 10 mL of water and 2 mL of 3N hydrochloric acid.[7][11]

    • Dilute the solution with water to about 100 mL.[7][11]

    • While stirring, add approximately 30 mL of 0.05 M EDTA VS from a 50 mL burette.[7][11]

    • Add 15 mL of 1N sodium hydroxide and about 300 mg of hydroxy naphthol blue indicator.[7][11]

    • Continue the titration with 0.05 M EDTA VS until a distinct blue endpoint is observed.[7][11]

  • Calculation: Each mL of 0.05 M disodium edetate is equivalent to 8.307 mg of anhydrous calcium citrate (C₁₂H₁₀Ca₃O₁₄).[7][11]

  • Principle: This colorimetric test relies on the reaction of metallic impurities with a sulfide (B99878) source in an acidic medium to produce a colored solution, which is then compared to a standard lead solution.

  • Reagents:

    • Hydrochloric Acid

    • Ammonium (B1175870) Hydroxide

    • Standard Lead Solution (20 ppm Pb)

    • pH 3.5 Acetate Buffer

    • Thioacetamide-glycerin base TS

  • Procedure:

    • Test Preparation: Dissolve 1 g of the sample in a mixture of 20 mL of water and 2 mL of hydrochloric acid. Add 1.5 mL of ammonium hydroxide and dilute with water to 25 mL.[2][7]

    • Standard Preparation: Pipette 2 mL of the Standard Lead Solution (20 µg of Pb) into a color-comparison tube and dilute with water to 25 mL.[2]

    • Adjust the pH of the standard solution to between 3.0 and 4.0 using 1N acetic acid or 6N ammonium hydroxide. Dilute with water to 40 mL and mix.[2]

    • To each tube, add 2 mL of pH 3.5 Acetate Buffer, then add 1.2 mL of thioacetamide-glycerin base, dilute with water to 50 mL, and mix.[2]

    • Allow the solutions to stand for 2 minutes and view downward over a white surface. The color of the solution from the Test Preparation should not be darker than that of the solution from the Standard Preparation.[2]

  • Procedure:

    • Dissolve 5 g of the sample by heating it with a mixture of 10 mL of hydrochloric acid and 50 mL of water for 30 minutes.[3][7]

    • Filter the resulting solution.

    • Wash the residue collected on the filter paper.

    • Dry the residue at 105°C for 2 hours.[3][7]

    • The weight of the dried residue should not exceed 10 mg (0.2%).[3][7]

Visualization of Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control and release of research-grade anhydrous calcium citrate.

G cluster_0 Receiving & Initial Checks cluster_1 Purity & Assay Testing cluster_2 Impurity Profile Analysis cluster_3 Final Disposition raw_material Raw Material Receipt (Anhydrous Calcium Citrate) sampling Representative Sampling raw_material->sampling phys_char Physicochemical Characterization (Appearance, Solubility) sampling->phys_char assay Assay (Complexometric Titration) 97.5% - 100.5% phys_char->assay acid_insoluble Acid-Insoluble Substances ≤ 0.2% phys_char->acid_insoluble assay_check Assay & Purity Meet Spec? assay->assay_check acid_insoluble->assay_check heavy_metals Heavy Metals Test ≤ 20 ppm assay_check->heavy_metals Yes arsenic Arsenic Test ≤ 3 ppm assay_check->arsenic Yes fluoride Fluoride Limit Test ≤ 30 ppm assay_check->fluoride Yes ovi Organic Volatile Impurities assay_check->ovi Yes reject Reject Batch assay_check->reject No impurity_check Impurities Below Limits? heavy_metals->impurity_check Yes arsenic->impurity_check Yes fluoride->impurity_check Yes ovi->impurity_check Yes release Release for Research Use impurity_check->release Yes impurity_check->reject No

Caption: Quality control workflow for research-grade anhydrous calcium citrate.

Conclusion

The quality and purity of anhydrous calcium citrate are paramount for its use in scientific research and pharmaceutical development. A thorough understanding and implementation of the purity standards and analytical protocols outlined in this guide will ensure that the material is suitable for its intended application, thereby contributing to the integrity and validity of research outcomes. Researchers are advised to always request a Certificate of Analysis (CoA) from the supplier to verify that the product meets these stringent quality standards.

References

A Technical Guide to the Thermogravimetric Analysis (TGA) of Anhydrous Calcium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the thermogravimetric analysis (TGA) of anhydrous calcium citrate (B86180) (Ca₃(C₆H₅O₇)₂). It covers the fundamental principles of its thermal decomposition, detailed experimental protocols, and quantitative data presented for comparative analysis. This document serves as a comprehensive resource for professionals requiring a thorough understanding of the thermal properties of this widely used calcium supplement and excipient.

Principle of Thermal Decomposition

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For anhydrous calcium citrate, the TGA curve reveals a distinct multi-stage decomposition process. Following the initial dehydration of its hydrated forms, anhydrous calcium citrate undergoes two primary thermal events:

  • Decomposition to Calcium Carbonate: The anhydrous citrate salt decomposes into calcium carbonate (CaCO₃) through a complex oxidative process, releasing volatile organic fragments, water, and carbon dioxide.

  • Decomposition to Calcium Oxide: The intermediate calcium carbonate further decomposes at a higher temperature to yield calcium oxide (CaO) and carbon dioxide.

These decomposition steps are clearly delineated in a thermogram, allowing for the quantitative analysis of the material's thermal stability and composition. Studies show the decomposition pathway involves the formation of calcium carbonate, which is then followed by the final decomposition to calcium oxide at approximately 800°C[1][2].

Quantitative Decomposition Data

The thermal decomposition of anhydrous calcium citrate can be summarized by the temperature ranges and corresponding mass losses for each stage. The data compiled from various studies provides a clear picture of the thermal events.

StageTemperature Range (°C)Initial ReactantSolid ProductGaseous ByproductsTheoretical Mass Loss (%)Observed Mass Loss (%)
1~350 - 620Anhydrous Calcium Citrate (Ca₃(C₆H₅O₇)₂)Calcium Carbonate (CaCO₃)H₂O, CO₂, Organic Fragments39.8%~39%[1]
2~610 - 800Calcium Carbonate (CaCO₃)Calcium Oxide (CaO)Carbon Dioxide (CO₂)26.5% (relative to initial mass)~19-22% (relative to sample)[1][2]

Note: Observed mass loss percentages can vary slightly based on experimental conditions such as heating rate and atmospheric purity. The theoretical mass loss is calculated based on the stoichiometry of the pure compounds.

Detailed Experimental Protocol

This section outlines a typical experimental protocol for conducting a TGA of anhydrous calcium citrate.

3.1 Instrumentation and Materials

  • Thermogravimetric Analyzer: A calibrated TGA instrument capable of reaching at least 900°C.

  • Sample Pans: Platinum or alumina (B75360) crucibles are recommended for high-temperature analysis.

  • Purge Gas: High-purity nitrogen or dry air (depending on the desired atmosphere).

  • Sample: Anhydrous calcium citrate powder, previously characterized to confirm the absence of hydrates. A typical starting material is calcium citrate tetrahydrate, which is dehydrated to the anhydrous form[3].

  • Analytical Balance: For accurate sample weighing.

3.2 Instrument Setup and Calibration

  • Purge Gas: Set the desired purge gas (e.g., dry air or N₂) at a constant flow rate, typically between 20 and 50 mL/min.

  • Calibration: Ensure the instrument's temperature and mass signals are properly calibrated using appropriate standards as per the manufacturer's guidelines.

  • Crucible Cleaning: Heat the empty sample crucible in the TGA furnace to 900°C to burn off any contaminants, then cool to room temperature before use.

3.3 TGA Measurement Procedure

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the anhydrous calcium citrate sample into a pre-tared TGA crucible.

  • Loading: Place the crucible onto the TGA balance mechanism.

  • Equilibration: Allow the system to equilibrate at a starting temperature, typically around 30°C, until the mass signal is stable.

  • Heating Program: Heat the sample from the starting temperature to a final temperature of approximately 900°C. A linear heating rate of 10°C/min or 20°C/min is commonly used[4].

  • Data Collection: Record the sample mass as a function of temperature throughout the experiment.

3.4 Data Analysis

  • Thermogram: Plot the percentage of initial mass versus temperature to generate the TGA curve.

  • Derivative Curve (DTG): Plot the first derivative of the TGA curve (d(mass)/dT) to identify the temperatures of maximum decomposition rates for each step[5].

  • Quantification: Determine the mass loss for each decomposition step from the plateaus in the TGA curve. The final residue at temperatures above 800°C should correspond to the theoretical mass of calcium oxide[6].

Visualized Workflows and Pathways

4.1 Thermal Decomposition Pathway

The following diagram illustrates the sequential chemical transformations that anhydrous calcium citrate undergoes upon heating.

G cluster_0 TGA Decomposition Pathway of Anhydrous Calcium Citrate A Anhydrous Calcium Citrate (Ca₃(C₆H₅O₇)₂) B Calcium Carbonate (CaCO₃) A->B ~350-620°C + H₂O(g), CO₂(g) C Calcium Oxide (CaO) B->C ~610-800°C + CO₂(g)

Fig. 1: Thermal decomposition pathway of anhydrous calcium citrate.

4.2 General TGA Experimental Workflow

This diagram outlines the logical steps involved in performing a thermogravimetric analysis experiment, from initial preparation to final data interpretation.

G cluster_1 TGA Experimental Workflow prep 1. Sample Preparation setup 2. Instrument Setup prep->setup sub_prep1 Weigh 5-10 mg of sample prep->sub_prep1 run 3. TGA Measurement setup->run sub_setup1 Set Atmosphere & Flow Rate setup->sub_setup1 sub_setup2 Set Heating Program (e.g., 10°C/min) setup->sub_setup2 analysis 4. Data Analysis run->analysis sub_run1 Equilibrate at Start Temperature run->sub_run1 sub_run2 Execute Heating Ramp to 900°C run->sub_run2 sub_analysis1 Plot TGA and DTG Curves analysis->sub_analysis1 sub_analysis2 Determine Mass Loss & Residue Percentage analysis->sub_analysis2

Fig. 2: A typical workflow for a TGA experiment.

References

Methodological & Application

Application Note: Anhydrous Calcium Citrate as a Calcium Standard in Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Accurate quantification of calcium is critical in various fields, including pharmaceutical development, food science, and clinical research. Spectroscopic techniques such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are commonly employed for this purpose due to their high sensitivity and specificity. The accuracy of these methods relies on the purity and stability of the calcium standard used for calibration. While commercially prepared calcium standards are widely available, the use of a well-characterized primary standard like anhydrous calcium citrate (B86180) (Ca₃(C₆H₅O₇)₂) offers a reliable and cost-effective alternative for in-house standard preparation.

Anhydrous calcium citrate is a stable, non-hygroscopic salt of citric acid with a precisely known chemical formula and molecular weight. Calcium constitutes 24.1% of the mass of anhydrous calcium citrate, a key factor in the preparation of standard solutions with accurate calcium concentrations[1]. Its use as a calcium standard provides traceability and confidence in analytical measurements.

Physicochemical Properties of Anhydrous Calcium Citrate

A thorough understanding of the properties of anhydrous calcium citrate is essential for its use as a standard.

PropertyValueReference
Chemical Formula Ca₃(C₆H₅O₇)₂[1][2]
Molar Mass 498.43 g/mol [1][2]
Calcium Content (% by mass) 24.1%[1]
Appearance White, odorless, crystalline powder[3][4]
Solubility in Water Sparingly soluble (0.85 g/L at 18°C, 0.95 g/L at 25°C)[1]
Solubility in Acid Freely soluble in dilute 3N hydrochloric acid and 2N nitric acid[3]

Experimental Protocols

1. Preparation of a Primary Calcium Stock Solution (1000 ppm Ca) from Anhydrous Calcium Citrate

This protocol details the preparation of a 1000 parts per million (ppm) calcium stock solution, which can be further diluted to create working standards for calibration curves.

Materials and Equipment:

  • Anhydrous Calcium Citrate (Ca₃(C₆H₅O₇)₂, high purity grade)

  • 3N Hydrochloric Acid (HCl)

  • Deionized Water (Type I)

  • Analytical Balance (4-decimal place)

  • 1000 mL Volumetric Flask (Class A)

  • Beakers and Pipettes

  • Heating plate/stirrer (optional)

Procedure:

  • Drying: Dry the anhydrous calcium citrate at 150°C for 4 hours to remove any residual moisture and ensure accurate weighing[5]. Allow to cool to room temperature in a desiccator.

  • Calculation: To prepare a 1000 ppm (1000 mg/L) calcium solution, the required mass of anhydrous calcium citrate is calculated as follows:

    • Mass of Calcium needed = 1000 mg = 1.000 g

    • Mass of Anhydrous Calcium Citrate = (Mass of Calcium) / (Calcium content percentage) = 1.000 g / 0.241 = 4.1494 g

  • Weighing: Accurately weigh approximately 4.1494 g of the dried anhydrous calcium citrate and record the exact weight.

  • Dissolution:

    • Transfer the weighed anhydrous calcium citrate to a 500 mL beaker.

    • Add approximately 100 mL of deionized water and stir to form a slurry.

    • Slowly add 10 mL of 3N HCl while stirring continuously[3]. Gentle heating may be applied to facilitate dissolution.

    • Continue stirring until the anhydrous calcium citrate is completely dissolved.

  • Final Preparation:

    • Quantitatively transfer the dissolved solution to a 1000 mL volumetric flask.

    • Rinse the beaker several times with deionized water and add the rinsings to the volumetric flask.

    • Dilute to the mark with deionized water, cap the flask, and invert several times to ensure homogeneity.

  • Storage: Store the stock solution in a well-sealed, appropriate container.

2. Preparation of Working Calcium Standards for AAS/ICP-OES

Working standards are prepared by serial dilution of the 1000 ppm primary stock solution.

Materials and Equipment:

  • 1000 ppm Calcium Stock Solution

  • Deionized Water (Type I)

  • Appropriate volumetric flasks and pipettes

  • Lanthanum solution (for AAS, if required as a releasing agent)[6]

Procedure: Prepare a series of calibration standards by diluting the 1000 ppm stock solution. The following table provides an example for preparing standards from 1 to 10 ppm.

Target Concentration (ppm)Volume of 1000 ppm Stock (mL)Final Volume (mL)Diluent
10.1100Deionized Water
20.2100Deionized Water
50.5100Deionized Water
101.0100Deionized Water

Note: For analysis by AAS, a releasing agent such as a lanthanum solution may need to be added to both the standards and samples to overcome potential chemical interferences[6]. For ICP-OES, matrix matching between standards and samples is recommended for optimal accuracy.

3. Protocol for Calcium Determination by Atomic Absorption Spectroscopy (AAS)

Instrumental Parameters (Typical):

  • Wavelength: 422.7 nm

  • Lamp: Calcium hollow-cathode lamp

  • Slit Width: 0.2 nm

  • Flame: Air-acetylene, reducing

  • Blank: Deionized water (or matrix-matched solution)

Procedure:

  • Instrument Setup: Optimize the instrument parameters as per the manufacturer's recommendations.

  • Calibration: Aspirate the blank solution to zero the instrument. Sequentially aspirate the prepared working standards from the lowest to the highest concentration.

  • Calibration Curve: Plot the absorbance values against the corresponding calcium concentrations to generate a calibration curve. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.

  • Sample Analysis: Aspirate the appropriately diluted sample solutions and record their absorbance.

  • Calculation: Determine the calcium concentration in the samples from the calibration curve. Account for any dilution factors to calculate the final concentration in the original sample.

4. Protocol for Calcium Determination by ICP-OES

Instrumental Parameters (Typical):

  • Wavelength: 317.933 nm (or other suitable emission line)

  • Plasma: Argon

  • Nebulizer: Standard concentric or cross-flow

  • Spray Chamber: Standard Scott-type or cyclonic

  • RF Power: Typically 1100-1300 W

Procedure:

  • Instrument Setup: Warm up the instrument and optimize the operating parameters.

  • Calibration: Analyze the blank and working standards to generate a calibration curve.

  • Sample Analysis: Introduce the prepared sample solutions into the instrument.

  • Calculation: The instrument software will typically calculate the concentration of calcium in the samples based on the calibration curve. Apply dilution factors to determine the concentration in the original sample.

Diagrams

experimental_workflow cluster_prep Standard Preparation cluster_analysis Spectroscopic Analysis start Weigh Anhydrous Calcium Citrate dissolve Dissolve in Dilute HCl start->dissolve transfer Quantitatively Transfer to Volumetric Flask dissolve->transfer dilute_stock Dilute to Volume with Deionized Water transfer->dilute_stock stock_solution 1000 ppm Ca Stock Solution dilute_stock->stock_solution serial_dilution Perform Serial Dilutions stock_solution->serial_dilution working_standards Working Standards (e.g., 1-10 ppm) serial_dilution->working_standards calibration Generate Calibration Curve using Working Standards working_standards->calibration instrument_setup Instrument Setup (AAS or ICP-OES) instrument_setup->calibration sample_analysis Analyze Sample Solution calibration->sample_analysis sample_prep Prepare Sample Solution sample_prep->sample_analysis quantification Quantify Calcium Concentration sample_analysis->quantification

Caption: Workflow for preparing calcium standards and performing spectroscopic analysis.

logical_relationship primary_standard Anhydrous Calcium Citrate (Primary Standard) properties Known Purity Stable High Molecular Weight primary_standard->properties stock_solution Accurate Stock Solution (e.g., 1000 ppm Ca) primary_standard->stock_solution Enables preparation of working_standards Calibration Standards stock_solution->working_standards Diluted to create spectroscopy Spectroscopic Measurement (AAS / ICP-OES) working_standards->spectroscopy Used to calibrate result Reliable Quantification of Calcium in Samples spectroscopy->result Leads to

References

Application Notes and Protocols: The Use of Citrate-Based Buffers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of biological assays, maintaining a stable pH is critical for ensuring the reliability and reproducibility of experimental results. While a variety of buffering agents are available, citrate-based buffers are frequently employed due to their buffering capacity in the acidic to neutral pH range. This document provides a detailed overview of citrate (B86180) buffers, with a specific address to the potential use of anhydrous calcium citrate.

While anhydrous calcium citrate is a well-known calcium supplement and food additive (E333), its application as a primary buffer in soluble biological assays is not a common practice.[1][2][3] This is largely due to its low and pH-dependent solubility in water, which can interfere with assay components and measurements.[3][4] The available scientific literature does not provide established protocols or quantitative data for using anhydrous calcium citrate as a soluble buffer in biological assays.

Therefore, these application notes will focus on the widely used and well-characterized citrate buffers prepared from citric acid and its conjugate base, typically sodium citrate. We will provide detailed protocols, quantitative data, and visualizations to guide researchers in the effective use of these standard citrate buffers.

Physicochemical Properties of Citrate Buffers

Citrate buffers are effective in the pH range of 3.0 to 6.2.[5] The buffering capacity is optimal near the pKa values of citric acid, which are approximately 3.13, 4.76, and 6.40. However, some studies suggest the third pKa may be closer to 5.40, which would limit its effective buffering capacity at a pH higher than 6.2.[6]

Table 1: Properties of Anhydrous Calcium Citrate and Components of Standard Citrate Buffers

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
Anhydrous Calcium CitrateCa₃(C₆H₅O₇)₂498.43Low water solubility, primarily used as a calcium source and acidity regulator.[1][2][7]
Citric Acid (Anhydrous)C₆H₈O₇192.12The acidic component of the buffer system.
Trisodium (B8492382) Citrate (Dihydrate)Na₃C₆H₅O₇·2H₂O294.10The conjugate base, highly soluble in water.[8]

Applications of Citrate Buffers in Biological Assays

Citrate buffers are versatile and find use in a variety of biological applications:

  • Enzyme Assays: Many enzymes exhibit optimal activity within the pH range provided by citrate buffers. It is crucial to verify that citrate ions do not inhibit the enzyme of interest.

  • Antigen Retrieval: In immunohistochemistry, citrate buffers are widely used for heat-induced epitope retrieval to unmask antigenic sites in formalin-fixed, paraffin-embedded tissues.[9]

  • RNA Isolation: The acidic nature of citrate buffers can help in preventing base hydrolysis of RNA during extraction procedures.

  • Drug Formulation: Citrate is used as an excipient in pharmaceutical formulations to maintain the pH and stability of active pharmaceutical ingredients.[2]

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Sodium Citrate Buffer (pH 5.0)

This protocol describes the preparation of a common citrate buffer using citric acid and sodium citrate.

Materials:

  • Citric Acid Monohydrate (C₆H₈O₇·H₂O, MW: 210.14 g/mol )

  • Trisodium Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O, MW: 294.10 g/mol )

  • Distilled or deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare Stock Solutions:

    • 0.1 M Citric Acid Solution (Solution A): Dissolve 21.01 g of citric acid monohydrate in 800 mL of distilled water. Transfer to a 1 L volumetric flask and bring the volume to 1 L with distilled water.

    • 0.1 M Trisodium Citrate Solution (Solution B): Dissolve 29.41 g of trisodium citrate dihydrate in 800 mL of distilled water. Transfer to a 1 L volumetric flask and bring the volume to 1 L with distilled water.

  • Prepare the Buffer:

    • To prepare 100 mL of 0.1 M citrate buffer at pH 5.0, mix 20.5 mL of Solution A with 29.5 mL of Solution B.

    • Alternatively, start with a volume of either Solution A or B and titrate with the other solution until the desired pH is reached, monitoring with a calibrated pH meter.

  • Final Volume Adjustment:

    • After achieving the target pH, transfer the solution to a 100 mL volumetric flask and add distilled water to the mark.

  • Storage:

    • Store the buffer at room temperature for up to 3 months. For longer storage, refrigeration at 4°C is recommended.

Table 2: Volumes of Stock Solutions to Prepare 100 mL of 0.1 M Citrate Buffer at Various pH Values

Desired pHVolume of 0.1 M Citric Acid (mL)Volume of 0.1 M Sodium Citrate (mL)
3.046.53.5
4.033.017.0
5.020.529.5
6.08.042.0

Note: These volumes are approximate. Always verify the final pH with a calibrated pH meter and adjust as necessary.

Visualizations

Diagram 1: Citrate Buffer System Logic

This diagram illustrates the equilibrium of the citric acid/citrate conjugate base system, which is the foundation of its buffering action.

CitrateBuffer cluster_equilibrium Buffering Equilibrium CitricAcid Citric Acid (H₃C₆H₅O₇) H_ion H⁺ CitricAcid->H_ion + Citrate Citrate (H₂C₆H₅O₇⁻, HC₆H₅O₇²⁻, C₆H₅O₇³⁻) H_ion->Citrate +

Caption: Equilibrium of the citrate buffer system.

Diagram 2: General Workflow for Buffer Preparation and Use in an Enzyme Assay

This workflow outlines the key steps from buffer preparation to its application in a typical enzyme kinetics experiment.

EnzymeAssayWorkflow cluster_prep Buffer Preparation cluster_assay Enzyme Assay A Prepare Stock Solutions (Citric Acid & Sodium Citrate) B Mix Stocks to Target pH A->B C Verify pH with Meter B->C D Add Buffer to Assay Plate/Tube C->D Prepared Buffer E Add Enzyme and Substrate D->E F Incubate at Controlled Temperature E->F G Measure Product Formation (e.g., Spectrophotometry) F->G

Caption: Workflow for enzyme assay using a prepared buffer.

Considerations and Limitations

  • Chelation of Divalent Cations: Citrate is a known chelator of divalent cations such as Ca²⁺ and Mg²⁺. This can be a significant consideration in assays where these ions are essential for protein function or as cofactors for enzymes. If using a citrate buffer, the potential for chelation must be assessed and, if necessary, the concentration of divalent cations adjusted.

  • Temperature Effects: The pH of a buffer can be sensitive to temperature changes. It is recommended to prepare and pH the buffer at the temperature at which the assay will be performed.

  • Ionic Strength: The ionic strength of the buffer can influence enzymatic activity and protein stability. This should be considered, especially when comparing results across different buffer systems.

Conclusion

While anhydrous calcium citrate is not a suitable primary buffering agent for most biological assays due to its low solubility, standard citrate buffers prepared from citric acid and sodium citrate are a robust and versatile option for maintaining pH in the acidic to neutral range. By following the detailed protocols and considering the limitations outlined in these application notes, researchers can confidently employ citrate buffers to achieve reliable and reproducible results in their experiments.

References

Application Notes and Protocols: Anhydrous Calcium Citrate in the Synthesis of Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of anhydrous calcium citrate (B86180) in the synthesis of advanced biomaterials, with a focus on bone tissue engineering. Detailed protocols for material synthesis and characterization are provided, along with insights into the key signaling pathways modulated by these biomaterials.

Introduction

Anhydrous calcium citrate, a highly bioavailable and stable source of calcium ions, is emerging as a valuable component in the formulation of biomaterials for bone regeneration.[1][2] Its advantages include a faster resorption rate compared to traditional calcium phosphates like hydroxyapatite, which can be beneficial in the early stages of bone defect healing.[1] This document outlines the synthesis of calcium citrate-based biomaterials, their characterization, and the underlying biological mechanisms of action.

Data Presentation: Properties of Calcium Citrate-Based Biomaterials

The following tables summarize key quantitative data from studies on biomaterials incorporating calcium citrate and related calcium-based cements. These values provide a benchmark for performance and comparison.

Table 1: Mechanical and Physical Properties of Calcium-Based Bone Cements

Material CompositionCompressive Strength (MPa)Porosity (%)Setting Time (minutes)
Calcium Phosphate (B84403) Cement (CPC) with 0.5 M citric acid41.8Not ReportedLengthened
CPC with reduced porosity by compaction4 - 3731 - 50Not Reported
Calcium Silicate-Based Cement (Premixed)38.39 - 76.67Not Reported4.3 - 7.7
Calcium Silicate-Based Cement (Powder-liquid mix)4.07 - 35.07Not Reported2.1 - 2.4

Table 2: In Vivo Bone Regeneration with Calcium Citrate-Containing Biomaterials

BiomaterialAnimal ModelDefect SiteTime PointNew Bone Formation (%)
Nano-calcium citrateRabbitFemoral condyle12 weeksQualitative promotion
Calcium citrate + rhBMP-2RabbitFemoral condyle2 weeks48.21 ± 2.37
Calcium citrate + rhBMP-2RabbitFemoral condyle4 weeks57.32 ± 1.47
Calcium citrate + rhBMP-2RabbitFemoral condyle6 weeks66.74 ± 4.05

Experimental Protocols

Protocol 1: Synthesis of a Porous Calcium Citrate/Polymer Composite Scaffold

This protocol describes the fabrication of a porous composite scaffold using anhydrous calcium citrate with biodegradable polymers, suitable for bone tissue engineering applications.[3]

Materials:

  • Anhydrous Calcium Citrate (Ca₃(C₆H₅O₇)₂) powder

  • Poly(ε-caprolactone) (PCL)

  • Polylactic Acid (PLA)

  • Dioxane

  • Deionized water

  • Freeze-dryer

  • Magnetic stirrer and hotplate

Procedure:

  • Prepare a 10% (w/v) solution of a PCL/PLA blend (e.g., 50:50 ratio) in dioxane by dissolving the polymers with gentle heating and stirring.

  • Disperse anhydrous calcium citrate powder into the polymer solution at a desired concentration (e.g., 10 wt% of the total polymer mass).

  • Homogenize the suspension using a magnetic stirrer until a uniform dispersion is achieved.

  • Pour the suspension into molds of the desired shape and size.

  • Freeze the molds at -20°C for 4 hours, followed by -80°C for another 4 hours.

  • Lyophilize the frozen samples in a freeze-dryer for 48 hours to remove the dioxane and create a porous structure.

  • The resulting porous composite scaffold can then be sterilized for cell culture or in vivo studies.

Protocol 2: Preparation of an Injectable Calcium Citrate-Based Bone Cement

This protocol outlines the preparation of an injectable bone substitute (IBS) incorporating citric acid, which can be adapted for the inclusion of anhydrous calcium citrate as part of the powder component.[4]

Materials:

  • Alpha-tricalcium phosphate (α-TCP)

  • Tetracalcium phosphate (TTCP)

  • Anhydrous Calcium Citrate

  • Citric acid solution (e.g., 0.5 M)

  • Mixing bowl and spatula

Procedure:

  • Prepare the powder component by mixing α-TCP, TTCP, and anhydrous calcium citrate in the desired ratio. A common starting point is a 1:1 molar ratio of α-TCP to TTCP, with 5-10 wt% anhydrous calcium citrate.

  • Prepare the liquid component, which is an aqueous solution of citric acid (e.g., 0.5 M).

  • The powder-to-liquid ratio (P/L) is crucial for handling properties and setting time. A typical starting P/L ratio is 3:1 (g/mL).

  • Add the pre-weighed powder component to the measured volume of the citric acid solution.

  • Immediately begin mixing vigorously with a spatula for 60-90 seconds to form a uniform paste.

  • The resulting paste is injectable and will harden in situ.

Protocol 3: Characterization of Biomaterial Properties

A. Setting Time Determination (for cements):

  • Immediately after mixing the cement paste, place a sample on a non-absorptive surface.

  • Use a Gillmore needle apparatus to determine the initial and final setting times at 37°C and >90% humidity.

  • The initial setting time is when the needle (113.4 g weight, 2.12 mm tip) no longer leaves a complete circular impression.

  • The final setting time is when the final Gillmore needle (453.6 g weight, 1.06 mm tip) leaves no visible impression.

B. Compressive Strength Testing:

  • Prepare cylindrical samples of the biomaterial (e.g., 6 mm diameter, 12 mm height).

  • Cure the samples in a humidified incubator at 37°C for a specified period (e.g., 24 hours).

  • Measure the compressive strength using a universal testing machine at a constant crosshead speed until failure.

C. Porosity Measurement:

  • Porosity can be determined using liquid displacement or micro-computed tomography (micro-CT).

  • For liquid displacement, immerse a pre-weighed dry scaffold in a liquid of known density (e.g., ethanol) until saturated. The porosity is calculated from the weight of the absorbed liquid and the scaffold volume.

  • Micro-CT provides a non-destructive 3D analysis of the pore structure and interconnectivity.

Mandatory Visualizations

Experimental Workflow for Biomaterial Synthesis and Characterization

G cluster_synthesis Biomaterial Synthesis cluster_characterization Characterization start Select Raw Materials (Anhydrous Calcium Citrate, Polymers, etc.) mix Mixing and Homogenization start->mix fabrication Scaffold Fabrication / Cement Pasting mix->fabrication curing Curing / Lyophilization fabrication->curing end_synthesis Synthesized Biomaterial curing->end_synthesis physical Physical Properties (Setting Time, Porosity) end_synthesis->physical mechanical Mechanical Testing (Compressive Strength) end_synthesis->mechanical biological In Vitro / In Vivo Evaluation (Cell Viability, Bone Formation) end_synthesis->biological G cluster_input Biomaterial Influence cluster_pathways Signaling Cascades cluster_output Cellular Response biomaterial Citrate-Based Biomaterial (e.g., CitraBoneQMg) citrate Citrate, Glutamine, Mg2+ biomaterial->citrate ca2 Intracellular Ca2+ citrate->ca2 akt Akt citrate->akt camkk2 CaMKK2 ca2->camkk2 mtorc1 mTORC1 akt->mtorc1 ampk AMPK camkk2->ampk osteogenesis Enhanced Osteogenesis (ALP activity, Gene Expression, Mineralization) mtorc1->osteogenesis ampk->osteogenesis G cluster_input Biomaterial Influence cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_output Cellular Response biomaterial Calcium Citrate Biomaterial ca2_ext Extracellular Ca2+ biomaterial->ca2_ext casr CaSR (on Osteoblast) ca2_ext->casr g_protein G-protein Activation (Gq/11) casr->g_protein plc Phospholipase C (PLC) g_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca2_int Increased Intracellular Ca2+ ip3_dag->ca2_int pkc Protein Kinase C (PKC) Activation ip3_dag->pkc mapk MAPK Pathway Activation (e.g., ERK1/2) pkc->mapk gene_exp Changes in Gene Expression (e.g., RUNX2, Osteocalcin) mapk->gene_exp proliferation Osteoblast Proliferation & Differentiation gene_exp->proliferation

References

Application Notes and Protocols for Anhydrous Calcium Citrate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium is a critical divalent cation in cell culture, playing a vital role in a multitude of cellular processes including cell adhesion, signal transduction, proliferation, and differentiation.[1] While calcium chloride is the most commonly used calcium source in liquid media due to its high solubility, anhydrous calcium citrate (B86180) presents unique properties as a potential alternative. Anhydrous calcium citrate (Ca₃(C₆H₅O₇)₂) is a stable, water-sparingly soluble source of both calcium and citrate ions.[2][3] Its application in liquid cell culture media is not widespread due to solubility challenges, but it holds potential in specific applications such as osteogenic differentiation and nanoparticle-based delivery systems.

These notes provide a comprehensive overview of the properties, potential applications, and detailed protocols for the use of anhydrous calcium citrate in cell culture media, addressing the challenges of its low solubility and the dual role of its constituent ions.

Properties of Anhydrous Calcium Citrate

A clear understanding of the physicochemical properties of anhydrous calcium citrate is essential for its effective application in cell culture.

PropertyValueReference
Chemical Formula Ca₃(C₆H₅O₇)₂[3]
Molar Mass 498.43 g/mol [3]
Calcium Content (% by mass) ~24.1%[4]
Appearance White powder[3]
Solubility in water Sparingly soluble; ~0.95 g/L at 25°C[3]
Stability The anhydrous form is highly stable and has low moisture content, making it suitable for sensitive formulations.[2]

Key Considerations for Use in Cell Culture

Several factors must be taken into account when considering the use of anhydrous calcium citrate in liquid cell culture media:

  • Low Solubility : The primary challenge is the low aqueous solubility of calcium citrate.[3] This makes it difficult to achieve high concentrations in basal media without precipitation, especially in the presence of phosphates which can form insoluble calcium phosphate.[1]

  • Citrate as a Calcium Chelator : The citrate ion can chelate calcium ions, which affects the bioavailability of free calcium in the medium.[1][5] This can be a desirable effect for modulating calcium signaling or a confounding factor, depending on the experimental goals.

  • pH Dependence : The solubility of calcium citrate is pH-dependent, with increased solubility at lower pH. However, cell culture media are typically buffered to a physiological pH (7.2-7.4), where solubility is limited.

  • Potential for Supersaturated Solutions : It is possible to create metastably supersaturated solutions of calcium citrate, for instance, by reacting calcium hydroxide (B78521) and citric acid.[6][7] Such solutions could offer a way to deliver higher concentrations of calcium citrate, but their stability in complex cell culture media over time needs to be carefully evaluated.

Potential Applications

Osteogenic Differentiation

Both calcium and citrate are known to be crucial for bone formation. High concentrations of citrate are found in bone, where it plays a role in the structure and biomechanical properties of the apatite/collagen complex.[8] Osteoblasts are specialized citrate-producing cells, and the process of "citration" occurs alongside mineralization.[8][9]

  • Rationale : Using anhydrous calcium citrate in osteogenic differentiation media can provide a sustained release of both calcium and citrate ions, potentially mimicking the physiological environment of bone formation more closely than using highly soluble calcium salts alone. Studies have shown that calcium citrate can enhance bone regeneration in vivo.[10]

  • Application : Supplementation of mesenchymal stem cell (MSC) culture media with anhydrous calcium citrate during osteogenic differentiation to promote the formation of mineralized nodules.

Nanoparticle-Mediated Delivery

To overcome the solubility limitations, anhydrous calcium citrate can be used to synthesize nanoparticles. These nanoparticles can be taken up by cells, providing an intracellular source of calcium and citrate.

  • Rationale : Calcium citrate nanoparticles have been shown to have efficient cellular uptake with minimal cytotoxicity.[11][12][13][14] This approach allows for the delivery of a higher payload of calcium and citrate than what can be achieved by dissolving the salt in the medium.

  • Application : Use of calcium citrate nanoparticles as a carrier for therapeutic agents or to study the intracellular effects of sustained calcium and citrate release on cellular processes like oxidative stress.[11][12]

Modulation of Calcium Signaling

The citrate component of calcium citrate can act as a mild calcium chelator, which can be used to modulate the concentration of free Ca²⁺ in the culture medium.

  • Rationale : Studies using sodium citrate have shown that chelating calcium can inhibit certain signaling pathways (e.g., mTOR signaling) and affect cell proliferation and exhaustion in CAR-T cells.[4][15][16] Anhydrous calcium citrate would provide both the chelating agent (citrate) and the ion being chelated (calcium) in a single compound, potentially creating a buffered calcium environment.

  • Application : Investigating the effects of a buffered calcium environment on sensitive cell types or in studies of calcium-dependent signaling pathways.

Experimental Protocols

Protocol 1: Preparation of a Saturated Stock Solution of Calcium Citrate

Due to its low solubility, preparing a concentrated stock solution of anhydrous calcium citrate is challenging. This protocol aims to create a saturated solution for further dilution into cell culture media.

Materials:

  • Anhydrous Calcium Citrate (CAS No. 813-94-5)

  • Cell culture grade water (e.g., WFI or equivalent)

  • Sterile 0.22 µm filter

  • Sterile conical tubes

Procedure:

  • Weigh out approximately 1 gram of anhydrous calcium citrate powder.

  • Add the powder to 1 liter of cell culture grade water in a sterile container. This is slightly above its solubility limit of ~0.95 g/L.[3]

  • Stir the suspension vigorously for at least 2 hours at room temperature using a sterile magnetic stirrer.

  • Allow the undissolved particles to settle by leaving the container undisturbed for several hours or by centrifuging at 2000 x g for 10 minutes.

  • Carefully decant the supernatant and sterile-filter it using a 0.22 µm filter. This will yield a saturated stock solution of approximately 1.9 mM calcium citrate (or ~5.7 mM Ca²⁺).

  • Store the stock solution at 4°C. Due to the potential for precipitation over time, it is recommended to prepare this solution fresh.

Protocol 2: Supplementation of Cell Culture Media

This protocol describes how to supplement a basal medium with the prepared calcium citrate stock solution.

Materials:

  • Basal cell culture medium (e.g., DMEM, MEM)

  • Saturated calcium citrate stock solution (from Protocol 1)

  • Complete cell culture medium (with serum, if required)

Procedure:

  • Determine the desired final concentration of calcium to be added from the calcium citrate stock. Note that most basal media already contain calcium (typically 1-2 mM).[1] It is advisable to use a calcium-free formulation of the basal medium if precise control over the final calcium concentration is required.

  • Add the calculated volume of the sterile-filtered calcium citrate stock solution to the basal medium. For example, to add approximately 0.57 mM Ca²⁺, add 100 mL of the ~1.9 mM calcium citrate stock solution to 900 mL of basal medium.

  • Gently mix the supplemented medium.

  • Observe the medium for any signs of precipitation. If precipitation occurs, the concentration may be too high for the specific medium composition and pH.

  • If required, add other supplements such as serum, L-glutamine, and antibiotics.

  • The final supplemented medium is ready for use.

Protocol 3: Experimental Workflow for Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)

This workflow outlines an experiment to assess the effect of anhydrous calcium citrate on the osteogenic differentiation of MSCs.

Materials:

  • Human Mesenchymal Stem Cells (e.g., bone marrow- or adipose-derived)

  • MSC expansion medium

  • Osteogenic differentiation basal medium (e.g., DMEM-high glucose, without calcium if possible)

  • Osteogenic supplements: Dexamethasone, Ascorbic acid, β-glycerophosphate

  • Anhydrous Calcium Citrate

  • Calcium Chloride (as a control)

  • Alizarin Red S staining solution

  • Cell lysis buffer and reagents for ALP activity assay

Workflow:

  • Cell Seeding : Seed MSCs in a multi-well plate at a suitable density (e.g., 2 x 10⁴ cells/cm²) in their expansion medium and allow them to adhere overnight.

  • Media Preparation : Prepare the following differentiation media:

    • Control Medium : Osteogenic basal medium with standard osteogenic supplements and a standard calcium concentration (e.g., from CaCl₂).

    • Calcium Citrate Medium : Osteogenic basal medium (preferably calcium-free) supplemented with anhydrous calcium citrate to achieve a desired final calcium concentration (e.g., 1.8 mM total calcium). Add the standard osteogenic supplements.

    • Negative Control : Basal medium without osteogenic supplements.

  • Differentiation Induction : Replace the expansion medium with the prepared differentiation media.

  • Culture Maintenance : Culture the cells for 14-21 days, replacing the media every 2-3 days.

  • Assessment of Differentiation :

    • Alkaline Phosphatase (ALP) Activity : At day 7 or 10, lyse the cells and measure ALP activity using a colorimetric assay.

    • Mineralization (Alizarin Red S Staining) : At day 14 or 21, fix the cells and stain with Alizarin Red S to visualize calcium deposits. Quantify the staining by extracting the dye and measuring its absorbance.

Visualizations

Calcium Signaling Pathway

Extracellular calcium plays a pivotal role in intracellular signaling. The binding of ligands (e.g., growth factors, hormones) to G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can activate Phospholipase C (PLC). PLC cleaves PIP₂ into IP₃ and DAG. IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This increase in intracellular Ca²⁺ can activate various downstream effectors, such as Calmodulin (CaM) and Protein Kinase C (PKC), leading to cellular responses like proliferation, differentiation, and apoptosis. The use of calcium citrate can influence this pathway by altering the extracellular Ca²⁺ concentration and through the chelating effect of citrate.

CalciumSignaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er extracellular Extracellular Space ligand Ligand (Growth Factor, Hormone) GPCR GPCR / RTK ligand->GPCR PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R binds PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum (ER) (Ca²⁺ Store) Ca_in Intracellular Ca²⁺ IP3R->Ca_in releases Ca²⁺ CaM Calmodulin (CaM) Ca_in->CaM activates Ca_in->PKC activates response Cellular Responses (Proliferation, Differentiation, etc.) CaM->response PKC->response CaCit Anhydrous Calcium Citrate (Ca²⁺ + Citrate) Ca_ext Extracellular Ca²⁺ CaCit->Ca_ext provides Citrate Citrate (Chelator) CaCit->Citrate provides Citrate->Ca_ext chelates

Caption: General Calcium Signaling Pathway.

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for evaluating the effect of anhydrous calcium citrate on a specific cellular process, such as osteogenic differentiation.

ExperimentalWorkflow start Start: Culture Cells (e.g., MSCs) prep Prepare Experimental Media start->prep control Control Group (e.g., CaCl₂) prep->control test Test Group (Anhydrous Calcium Citrate) prep->test induce Induce Differentiation (Add Media to Cells) control->induce test->induce culture Culture for 14-21 Days (Change Media every 2-3 days) induce->culture analysis Analysis of Differentiation culture->analysis alp ALP Activity Assay (Day 7-10) analysis->alp ars Alizarin Red S Staining (Day 14-21) analysis->ars end End: Compare Results alp->end ars->end

References

Application Notes and Protocols for the Use of Anhydrous Calcium Citrate in Pharmaceutical Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Anhydrous calcium citrate (B86180) (Ca₃(C₆H₅O₇)₂) is a highly versatile and valuable raw material in the pharmaceutical industry.[1][2] As the anhydrous salt of citric acid, it is distinguished by its lack of water of crystallization, which imparts enhanced stability and purity.[3][4] These characteristics, combined with its excellent bioavailability, make it a preferred choice for various applications, including as an Active Pharmaceutical Ingredient (API) for calcium supplementation and as a functional excipient in solid dosage form development.[1][3][5] This document provides detailed application notes and experimental protocols for its effective utilization in pharmaceutical formulations.

Physicochemical Properties and Specifications

Anhydrous calcium citrate is a white, odorless, crystalline powder.[2][4][5] Its key properties make it suitable for pharmaceutical use, particularly in solid dosage forms where moisture content and stability are critical.[1]

Table 1: Physicochemical Properties of Anhydrous Calcium Citrate

PropertyValue / SpecificationReference
Chemical Formula C₁₂H₁₀Ca₃O₁₄[1][3][4]
Molecular Weight 498.4 g/mol [1][4][5]
CAS Number 813-94-5[1][3][6]
Appearance White to off-white crystalline powder[4][5]
Calcium Content Approx. 24.1%[1][7]
Solubility in Water Sparingly soluble / < 1 g/L[1][5][7]
Solubility in Alcohol Insoluble[5][8]
pH (1% aqueous slurry) Approx. 6.0 - 8.0[1][2]
Loss on Drying < 2%[4]
Purity ≥ 98.0%[2]

Applications in Pharmaceutical Formulation

Anhydrous calcium citrate serves two primary roles in pharmaceutical development:

As an Active Pharmaceutical Ingredient (API)

The primary therapeutic use of anhydrous calcium citrate is as a source of calcium for the prevention and treatment of calcium deficiencies.[1][5]

  • Osteoporosis Treatment: It is widely formulated into supplements and medications to maintain bone density and prevent osteoporosis, a condition characterized by reduced bone mass.[5][9][10]

  • Superior Bioavailability: Calcium citrate exhibits superior bioavailability compared to calcium carbonate, particularly in individuals with low stomach acid (hypochlorhydria).[11][12][13] It does not require an acidic environment for absorption.[3][7]

As a Pharmaceutical Excipient

Its physical properties make it an excellent excipient in tablet manufacturing.

  • Diluent/Filler: It provides bulk to tablet formulations, ensuring a practical and handleable tablet size.[1]

  • Direct Compression (DC) Binder: The granular form of anhydrous calcium citrate is often suitable for direct compression tableting, a streamlined and cost-effective method for tablet manufacturing.[3] It helps improve the compressibility of the overall formulation.[1]

  • Stabilizer and Acidity Regulator: Its low moisture content enhances the stability of moisture-sensitive drugs.[1] It can also act as a buffering agent to maintain a stable pH.[5]

Application Notes

Note 1: Enhanced Bioavailability and Mechanism of Action

Calcium citrate is more readily absorbed by the body than calcium carbonate.[12][13] A meta-analysis of multiple studies concluded that calcium absorption from calcium citrate was approximately 22-27% higher than from calcium carbonate, both with and without meals.[13] This is attributed to its pH-independent solubility.[3] Upon absorption, increased serum calcium levels suppress the secretion of Parathyroid Hormone (PTH).[12] Since PTH promotes bone resorption to increase blood calcium, its suppression helps in preserving bone mass.[12]

Table 2: Comparative Bioavailability Data - Calcium Citrate vs. Calcium Carbonate

ParameterCalcium CitrateCalcium CarbonateFindingReference
Relative Absorption ~22-27% higherBaselineCitrate is better absorbed on an empty stomach or with meals.[13]
Urinary Calcium Rise Significantly higher (20-66%)LowerIndicates greater calcium absorption from citrate.[11]
PTH Suppression Greater suppression (>50%)LowerProvides physiological evidence of superior absorption.[12]

Below is a diagram illustrating the physiological pathway of calcium absorption and its effect on hormonal regulation.

G cluster_ingestion Oral Administration cluster_gi Gastrointestinal Tract cluster_systemic Systemic Circulation & Regulation Formulation Anhydrous Calcium Citrate (Tablet/Capsule) Dissolution Dissolution & Ionization (pH Independent) Formulation->Dissolution Absorption Intestinal Absorption of Ca²⁺ Ions Dissolution->Absorption SerumCa Increased Serum [Ca²⁺] Absorption->SerumCa Parathyroid Parathyroid Gland SerumCa->Parathyroid Negative Feedback PTH Decreased PTH Secretion Parathyroid->PTH Bone Bone Resorption (Reduced) PTH->Bone Inhibits

Caption: Calcium absorption pathway and its regulation of Parathyroid Hormone (PTH).

Note 2: Suitability for Moisture-Sensitive Formulations

The "anhydrous" nature of this material means it contains no water of crystallization.[3] This property is a distinct advantage over hydrated forms of calcium citrate or other excipients. Its low moisture content makes it an ideal choice for formulations containing APIs that are susceptible to hydrolysis or degradation in the presence of water, thereby enhancing the overall stability and shelf-life of the final product.[1]

Experimental Protocols

Protocol 1: Quality Control and Identification of Anhydrous Calcium Citrate Raw Material

This protocol outlines key analytical tests to verify the identity, purity, and quality of an incoming batch of anhydrous calcium citrate.

1. Organoleptic Evaluation:

  • Method: Visually inspect the sample for color, appearance, and clarity. Note any odor.

  • Specification: A white or off-white, odorless, crystalline powder.[4][5]

2. Identification by FTIR Spectroscopy:

  • Objective: To confirm the chemical identity by comparing its infrared spectrum with a reference standard.

  • Methodology:

    • Prepare the sample and reference standard as KBr (potassium bromide) pellets or using an ATR (Attenuated Total Reflectance) accessory.

    • Scan the sample in the range of 4000-400 cm⁻¹.

    • Compare the resulting spectrum with that of a known calcium citrate reference standard.

  • Specification: The spectrum of the sample should be concordant with the spectrum of the reference standard. Key peaks correspond to vibrations of the carboxylate (COO⁻) group.[14]

3. Assay (Calcium Content):

  • Objective: To quantify the amount of calcium in the sample.

  • Methodology (Titration):

    • Accurately weigh and dissolve a specified amount of the sample in water.

    • Add a suitable indicator (e.g., Murexide) and a buffer to maintain pH.[15]

    • Titrate the solution with a standardized 0.05 M EDTA (ethylenediaminetetraacetic acid) solution until a color change at the endpoint is observed.

    • Calculate the percentage of calcium based on the volume of EDTA consumed.

  • Specification: Calcium content should be approximately 24.1%.[1][7]

4. Loss on Drying (LOD):

  • Objective: To determine the amount of volatile matter (primarily water) in the sample.

  • Methodology:

    • Accurately weigh a sample (approx. 1-2 g) into a pre-dried weighing bottle.

    • Dry the sample in an oven at 180°C for 18 hours (or as per pharmacopeial monograph).[8]

    • Cool in a desiccator and re-weigh.

    • Calculate the percentage loss in weight.

  • Specification: Not more than 2.0%.[4]

5. Thermal Analysis (TG/DSC):

  • Objective: To characterize the thermal decomposition profile.

  • Methodology (Thermogravimetry - TG):

    • Place a small, accurately weighed sample (5-10 mg) into the TG instrument pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).

    • The TG curve for anhydrous calcium citrate should show thermal stability up to around 320-400°C, followed by decomposition.[10] Unlike hydrated forms, it should not exhibit a significant mass loss corresponding to dehydration at lower temperatures (e.g., below 150°C).[10]

The following diagram illustrates a typical quality control workflow.

cluster_specs Specification Check start Raw Material (Anhydrous Calcium Citrate) Received sampling Sampling start->sampling tests Analytical Testing sampling->tests org Organoleptic Evaluation tests->org Test 1 ftir Identification (FTIR) tests->ftir Test 2 lod Loss on Drying tests->lod Test 3 assay Assay (Ca Content) tests->assay Test 4 pass Pass org->pass fail Fail org->fail ftir->pass ftir->fail lod->pass lod->fail assay->pass assay->fail release Material Released for Formulation pass->release reject Material Rejected fail->reject

Caption: Quality control workflow for anhydrous calcium citrate raw material.

Protocol 2: Formulation of Tablets by Direct Compression

This protocol provides a general methodology for preparing tablets using anhydrous calcium citrate as both an API and a filler.

1. Materials:

  • Anhydrous Calcium Citrate (API/Filler)

  • Microcrystalline Cellulose (Binder/Disintegrant)

  • Croscarmellose Sodium (Superdisintegrant)

  • Magnesium Stearate (B1226849) (Lubricant)

2. Equipment:

  • V-blender or Bin blender

  • Tablet press with appropriate tooling

  • Hardness tester, friabilator, disintegration tester

3. Blending Procedure:

  • Weigh all ingredients accurately.

  • Sieve anhydrous calcium citrate, microcrystalline cellulose, and croscarmellose sodium through a suitable mesh screen (e.g., #40 mesh) to ensure uniformity and break up agglomerates.

  • Transfer the sieved materials to a V-blender.

  • Blend for 15 minutes to achieve a homogenous mix.

  • Sieve the magnesium stearate through a finer mesh screen (e.g., #60 mesh).

  • Add the sieved magnesium stearate to the blender and blend for an additional 3-5 minutes. (Note: Avoid over-blending lubricants as it can negatively impact tablet hardness and dissolution).

4. Tableting:

  • Set up the tablet press with the desired punch and die set.

  • Load the final blend into the hopper of the tablet press.

  • Adjust the machine parameters (compression force, tablet weight) to produce tablets meeting the target specifications (e.g., weight, hardness, thickness).

  • Compress the blend into tablets.

5. In-Process Quality Control (IPQC):

  • Weight Variation: Periodically sample and weigh individual tablets to ensure uniformity.

  • Hardness: Test tablet crushing strength.

  • Thickness: Measure the thickness of the tablets.

  • Friability: Test the tablets' durability to withstand abrasion.

The formulation development process is visualized in the workflow below.

start Dispensing of Raw Materials sieve_api Sieving (API, Excipients) start->sieve_api blend Geometric Blending (15 min) sieve_api->blend sieve_lub Sieving (Lubricant) blend->sieve_lub lubricate Final Lubrication (3-5 min) sieve_lub->lubricate compress Tablet Compression lubricate->compress ipqc In-Process Quality Control Checks compress->ipqc ipqc->compress Adjust Parameters finish Finished Tablets ipqc->finish

Caption: Workflow for direct compression tablet manufacturing.

References

Application Notes and Protocols: Anhydrous Calcium Citrate as a Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of anhydrous calcium citrate (B86180) as a precursor for a heterogeneous catalyst in organic synthesis. The primary application highlighted is the synthesis of dimethyl carbonate (DMC), a green reagent, through the transesterification of ethylene (B1197577) carbonate (EC) with methanol (B129727), catalyzed by a CaO/Carbon composite derived from calcium citrate.

Introduction

Anhydrous calcium citrate, a salt of citric acid, is not commonly employed directly as a reagent or catalyst in organic synthesis. However, it serves as an excellent and cost-effective precursor for the preparation of a highly active heterogeneous CaO/Carbon catalyst. This catalyst has demonstrated significant efficacy in the transesterification reaction for the synthesis of dimethyl carbonate (DMC), an environmentally benign chemical intermediate and solvent. The catalyst, prepared by the pyrolysis of calcium citrate, possesses a unique structure of CaO nanoparticles dispersed on a carbon matrix, which enhances its catalytic activity and stability.

Application: Synthesis of a CaO/Carbon Heterogeneous Catalyst from Calcium Citrate

Anhydrous calcium citrate is the starting material for the one-step fabrication of a CaO/Carbon (CaO/C) heterogeneous catalyst. This process involves the thermal decomposition of calcium citrate under an inert atmosphere. The resulting material is a composite of calcium oxide nanoparticles supported on a carbonaceous matrix, which exhibits high basicity and a large surface area, making it an effective catalyst.

Experimental Protocol: Catalyst Preparation

Materials:

  • Calcium citrate (anhydrous or hydrated)

  • High-purity nitrogen gas

  • Tube furnace

Procedure:

  • Place a known amount of calcium citrate in a ceramic boat.

  • Position the ceramic boat in the center of a tube furnace.

  • Purge the tube furnace with high-purity nitrogen gas for at least 30 minutes to ensure an inert atmosphere.

  • Heat the furnace to the desired carbonization temperature (e.g., 800 °C) at a specified heating rate under a continuous nitrogen flow.[1]

  • Maintain the temperature for a set duration (e.g., 2 hours) to ensure complete decomposition and formation of the CaO/C composite.[1]

  • After the designated time, turn off the furnace and allow it to cool to room temperature under the nitrogen atmosphere.

  • The resulting black powder is the CaO/Carbon catalyst (denoted as CaCi-T, where T is the carbonization temperature).[1]

  • The catalyst should be stored in a desiccator to prevent moisture absorption.

Catalyst Characterization

The prepared CaO/C catalyst can be characterized by various techniques to understand its physical and chemical properties:

PropertyAnalytical TechniqueTypical Findings
Crystalline StructureX-ray Diffraction (XRD)Presence of crystalline CaO phases.
Surface MorphologyScanning Electron Microscopy (SEM)Porous structure with dispersed CaO particles on the carbon matrix.
Elemental CompositionEnergy-Dispersive X-ray Spectroscopy (EDX)Presence of Calcium, Oxygen, and Carbon.
Surface Area and PorosityN₂ Adsorption-Desorption (BET analysis)High surface area compared to commercial CaO.
Basic SitesCO₂ Temperature-Programmed Desorption (CO₂-TPD)Presence of strong basic sites, crucial for catalytic activity.

Application: CaO/Carbon Catalyzed Synthesis of Dimethyl Carbonate (DMC)

The primary application of the calcium citrate-derived CaO/C catalyst is in the transesterification of ethylene carbonate (EC) with methanol to produce dimethyl carbonate (DMC) and ethylene glycol (EG). DMC is a valuable green solvent and reagent, and this catalytic route offers an efficient and environmentally friendly synthesis pathway.

Reaction Scheme
Experimental Protocol: Transesterification

Materials:

  • CaO/Carbon catalyst (prepared as described in section 2.1)

  • Ethylene carbonate (EC)

  • Methanol (anhydrous)

  • Reaction flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Gas chromatograph (GC) for analysis

Procedure:

  • To a round-bottom flask, add ethylene carbonate, methanol, and the CaO/Carbon catalyst.[1] The molar ratio of methanol to EC and the catalyst amount should be optimized for best results.[1]

  • Assemble the reflux condenser and place the flask in a heating mantle or oil bath on a magnetic stirrer.

  • Heat the reaction mixture to the desired temperature (e.g., 65 °C) with constant stirring.[1]

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid catalyst by filtration or centrifugation.

  • The liquid product mixture can be purified by distillation to isolate dimethyl carbonate.

Quantitative Data

The following table summarizes the optimal reaction conditions and results for the synthesis of DMC using the CaO/C catalyst derived from calcium citrate, as reported in the literature.[1]

ParameterOptimal Value
CatalystCaCi-800 (CaO/C from calcium citrate at 800°C)
Methanol/EC Molar Ratio10:1
Catalyst Amount1.5 wt% (relative to EC)
Reaction Temperature65 °C
Reaction Time50 minutes
Results
EC Conversion81.2%
DMC Selectivity99.3%
EG Selectivity99.5%
Turnover Number (TON)54.1
Turnover Frequency (TOF)162 h⁻¹

Visualizations

Workflow for Catalyst Preparation and Application

Workflow cluster_prep Catalyst Preparation cluster_reaction Organic Synthesis A Anhydrous Calcium Citrate B Pyrolysis in N₂ atmosphere (e.g., 800 °C) A->B Heat C CaO/Carbon Catalyst B->C E Transesterification Reaction (e.g., 65 °C) C->E Catalyst D Ethylene Carbonate + Methanol D->E F Dimethyl Carbonate (DMC) + Ethylene Glycol (EG) E->F Mechanism cluster_activation Catalyst Activation & Methoxide Formation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation & Catalyst Regeneration Catalyst CaO (Basic Site) Methoxide CH₃O⁻ (Active Species) Catalyst->Methoxide + CH₃OH - H₂O Methanol CH₃OH EC Ethylene Carbonate Methoxide->EC Attack on Carbonyl Carbon Intermediate1 Ring-Opened Intermediate EC->Intermediate1 DMC Dimethyl Carbonate Intermediate1->DMC + CH₃OH - EG Methanol2 CH₃OH Intermediate1->Methanol2 Reacts with Catalyst_Regen CaO (Regenerated) EG Ethylene Glycol

References

Application Notes and Protocols for the Quantification of Anhydrous Calcium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous calcium citrate (B86180) (Ca₃(C₆H₅O₇)₂) is a widely used calcium supplement and food additive. Accurate quantification of its purity and calcium content is crucial for quality control in pharmaceutical and food industries. This document provides detailed application notes and protocols for four common analytical methods used for the quantification of anhydrous calcium citrate: Complexometric Titration, Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and High-Performance Liquid Chromatography (HPLC).

Method Summary and Data Comparison

The following table summarizes the key quantitative performance parameters for each analytical method, allowing for an easy comparison to select the most suitable technique for a specific application.

ParameterComplexometric Titration (EDTA)Atomic Absorption Spectroscopy (AAS)Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)High-Performance Liquid Chromatography (HPLC) - Citrate
Analyte CalciumCalciumCalciumCitrate
Linearity (R²) N/A (Titrimetric)> 0.999[1]> 0.999[2][3]> 0.997[4]
Accuracy (% Recovery) Typically 97.5%–100.5% of theoretical content[5]93.24% - 101.75%[1]91.54% - 116.00%[2]95% - 115%[4]
Precision (% RSD) < 2%Intraday: 0.48% - 1.95% Interday: 3.48% - 5.01%[1]Repeatability: 0.30% - 4.4% Reproducibility: 2.2%[3][6]Within-day: < 6% Between-day: < 15%[4]
Limit of Detection (LOD) Dependent on indicator and concentration4.02 µg/mL[7]0.08 ng/g[3][6]N/A for assay
Limit of Quantification (LOQ) Dependent on indicator and concentration12.17 µg/mL[7]8.97 µg/g[2]2.5 mg/L[4]

Complexometric Titration with EDTA

This is the official method described in the United States Pharmacopeia (USP) for the assay of calcium citrate.[5] It is a reliable and cost-effective method for determining the total calcium content.

Experimental Protocol

1. Reagents and Materials:

  • 0.05 M Disodium (B8443419) Edetate (EDTA) Volumetric Solution (VS)

  • 3 N Hydrochloric Acid

  • 1 N Sodium Hydroxide (B78521)

  • Hydroxy Naphthol Blue indicator

  • Anhydrous Calcium Citrate sample

  • Deionized water

  • 50 mL burette, 250 mL beaker, magnetic stirrer and stir bar

2. Sample Preparation:

  • Accurately weigh approximately 350 mg of anhydrous calcium citrate, previously dried at 150°C to a constant weight.

  • Dissolve the sample in a mixture of 10 mL of deionized water and 2 mL of 3 N hydrochloric acid in a 250 mL beaker.

  • Dilute the solution with deionized water to about 100 mL.

3. Titration Procedure:

  • While stirring the sample solution with a magnetic stirrer, add approximately 30 mL of 0.05 M EDTA VS from a 50 mL burette.

  • Add 15 mL of 1 N sodium hydroxide and about 300 mg of hydroxy naphthol blue indicator.

  • Continue the titration with 0.05 M EDTA VS to a distinct blue endpoint.

  • Record the total volume of EDTA VS consumed.

4. Calculation: Each mL of 0.05 M disodium edetate is equivalent to 8.307 mg of anhydrous calcium citrate (Ca₃(C₆H₅O₇)₂).

Percentage Assay = (V × M × F × 100) / (0.05 × W)

Where:

  • V = Volume of EDTA solution consumed in mL

  • M = Molarity of the EDTA solution

  • F = Equivalence factor (8.307 mg)

  • W = Weight of the anhydrous calcium citrate sample in mg

Workflow Diagram

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh Weigh ~350 mg of annhydrous calcium citrate dissolve Dissolve in HCl and water weigh->dissolve dilute Dilute to ~100 mL dissolve->dilute add_edta Add ~30 mL of 0.05 M EDTA dilute->add_edta add_reagents Add NaOH and Hydroxy Naphthol Blue add_edta->add_reagents titrate Titrate to blue endpoint add_reagents->titrate calculate Calculate % Assay titrate->calculate

Complexometric titration workflow for anhydrous calcium citrate.

Atomic Absorption Spectroscopy (AAS)

AAS is a sensitive technique for the determination of elemental calcium. The method involves the atomization of the sample in a flame and measurement of the absorption of light by the calcium atoms at a specific wavelength.

Experimental Protocol

1. Reagents and Materials:

  • Calcium standard stock solution (1000 ppm)

  • Lanthanum chloride solution (5% w/v)

  • Concentrated Nitric Acid (HNO₃)

  • Deionized water

  • Anhydrous Calcium Citrate sample

  • Volumetric flasks, pipettes

2. Standard Preparation:

  • Prepare a series of calcium standard solutions (e.g., 1, 2, 4, 6, 8 ppm) by diluting the calcium standard stock solution with deionized water.[8]

  • Add lanthanum chloride solution to each standard to a final concentration of 0.1% to suppress ionization interference.[8]

3. Sample Preparation:

  • Accurately weigh about 100 mg of anhydrous calcium citrate and transfer it to a 100 mL volumetric flask.

  • Dissolve the sample in a minimal amount of concentrated nitric acid and dilute to the mark with deionized water. This will be the stock sample solution.

  • Pipette an appropriate aliquot of the stock sample solution into a separate volumetric flask and dilute with deionized water to obtain a final concentration within the linear range of the calibration curve.

  • Add lanthanum chloride solution to the final diluted sample to a final concentration of 0.1%.[8]

4. Instrumental Analysis:

  • Instrument: Atomic Absorption Spectrophotometer

  • Wavelength: 422.7 nm[9]

  • Lamp: Calcium hollow cathode lamp

  • Flame: Air-acetylene[9]

  • Slit Width: 0.2 nm[9]

  • Aspirate the blank (deionized water with lanthanum chloride) and zero the instrument.

  • Aspirate the standard solutions in increasing order of concentration and record the absorbance values.

  • Plot a calibration curve of absorbance versus concentration.

  • Aspirate the sample solution and record the absorbance.

5. Calculation: Determine the concentration of calcium in the sample solution from the calibration curve. Calculate the percentage of calcium in the original anhydrous calcium citrate sample.

Workflow Diagram```dot

AAS_Workflow cluster_prep Preparation cluster_analysis AAS Analysis cluster_calc Calculation prep_standards Prepare Calcium Standards with LaCl₃ calibrate Calibrate with Standards at 422.7 nm prep_standards->calibrate prep_sample Prepare Sample Solution (dissolve in HNO₃, dilute) with LaCl₃ measure Measure Sample Absorbance prep_sample->measure calibrate->measure calculate Determine Ca concentration from calibration curve measure->calculate

ICP-OES experimental workflow for calcium quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to quantify the citrate component of anhydrous calcium citrate. This method is particularly useful for confirming the identity and purity of the citrate moiety.

Experimental Protocol

1. Reagents and Materials:

  • Citric acid reference standard

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

  • Orthophosphoric acid

  • HPLC grade water

  • HPLC grade methanol (B129727) (optional, for gradient elution)

  • Anhydrous Calcium Citrate sample

  • 0.45 µm syringe filters

  • HPLC vials

2. Mobile Phase Preparation: Prepare a 0.01 M KH₂PO₄ buffer and adjust the pH to 2.60 with orthophosphoric acid. [10]Filter and degas the mobile phase.

3. Standard Preparation:

  • Accurately weigh a suitable amount of citric acid reference standard and dissolve in the mobile phase to prepare a stock solution of known concentration.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

4. Sample Preparation:

  • Accurately weigh about 100 mg of anhydrous calcium citrate into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase. Sonication may be required to aid dissolution.

  • Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions:

  • Instrument: HPLC system with UV detector

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) [11]* Mobile Phase: Isocratic elution with 0.01 M KH₂PO₄ (pH 2.60) [10]* Flow Rate: 1.0 mL/min [11]* Detection Wavelength: 210 nm [10][11]* Injection Volume: 20 µL

  • Column Temperature: 30°C [11] 6. Analysis and Calculation:

  • Inject the standard solutions to establish a calibration curve of peak area versus concentration.

  • Inject the sample solution and determine the peak area for citrate.

  • Calculate the concentration of citrate in the sample from the calibration curve.

  • Convert the concentration of citrate to the percentage of anhydrous calcium citrate in the original sample.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_calc Calculation prep_standards Prepare Citrate Standards inject_standards Inject Standards prep_standards->inject_standards prep_sample Dissolve sample in mobile phase and filter inject_sample Inject Sample prep_sample->inject_sample generate_curve Generate Calibration Curve inject_standards->generate_curve calculate Determine Citrate concentration and calculate % Assay inject_sample->calculate generate_curve->calculate

HPLC experimental workflow for citrate quantification.

References

Application Notes: Anhydrous Calcium Citrate for pH Control in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anhydrous calcium citrate (B86180) (C₁₂H₁₀Ca₃O₁₄) is the calcium salt of citric acid. It is a white, crystalline powder characterized by its low solubility in water and high stability, particularly in its anhydrous form.[1][2][3] While soluble citrate salts like sodium and potassium citrate are commonly used to prepare buffer solutions, the sparingly soluble nature of anhydrous calcium citrate offers a unique mechanism for pH control in chemical reactions.[2][4][5][6][7] It acts as a solid-phase buffer, slowly releasing citrate ions to neutralize excess acidity or basicity, thereby providing sustained pH regulation. This property makes it particularly valuable in moisture-sensitive systems, reactions requiring long-term pH stability, and in pharmaceutical and food applications where it also serves as a calcium source.[2][3][8]

Physicochemical Properties and Data

The physical and chemical properties of anhydrous calcium citrate are central to its function as a pH control agent. A summary of these properties is presented below.

Table 1: Physicochemical Properties of Anhydrous Calcium Citrate

PropertyValueReference(s)
Molecular FormulaC₁₂H₁₀Ca₃O₁₄[1][9]
Molecular Weight498.4 g/mol [1][9]
AppearanceWhite to off-white crystalline powder[1][8]
Solubility in Water< 1 g/L (sparingly soluble)[2][5]
pH (1% solution)~ 6.0[2]
Calcium Content24.1% by mass[5]

The buffering capacity of the citrate system is governed by the three pKa values of citric acid.

Table 2: Dissociation Constants of Citric Acid

Dissociation ConstantpKa Value (at 25 °C)Effective Buffering RangeReference(s)
pKa₁3.132.2 - 4.1[10]
pKa₂4.763.8 - 5.8[10]
pKa₃6.405.4 - 7.4[10]

Calcium ions can form a complex with citrate ions, influencing the equilibrium.

Table 3: Dissociation Constant of Calcium Citrate Complex

ComplexDissociation ReactionDissociation Constant (K) (at 22-23 °C)Reference(s)
Calcium CitrateCaCit⁻ ⇌ Ca²⁺ + Cit³⁻6.0 x 10⁻⁴[11]

Mechanism of pH Control

The pH control mechanism of anhydrous calcium citrate is based on the principles of heterogeneous equilibrium. Unlike soluble buffers, it is added to a reaction mixture as a solid. Its low solubility ensures that the concentration of citrate ions in the solution remains relatively constant as the solid slowly dissolves to replenish citrate ions that are consumed.

The buffering action stems from the citrate anion (C₆H₅O₇³⁻), which is the conjugate base of the weak acid, citric acid. The three pKa values of citric acid allow for buffering over a broad pH range, primarily between pH 3 and 6.2.[12][13][14]

Citrate_Buffering_Mechanism cluster_acid cluster_base Solid Ca₃(Cit)₂(s) Anhydrous Calcium Citrate (Solid Phase Reservoir) Aqueous 3Ca²⁺(aq) + 2Cit³⁻(aq) Solid->Aqueous Dissolution Aqueous->Solid Precipitation H3Cit H₃Cit (Citric Acid) OH_minus_base_proxy + OH⁻ H3Cit->OH_minus_base_proxy pH increases slightly H2Cit H₂Cit⁻ H2Cit->H3Cit HCit HCit²⁻ HCit->H2Cit Cit Cit³⁻ (Citrate) Cit->HCit H_plus_acid + H⁺ (Acid Addition) OH_minus_base + OH⁻ (Base Addition) H_plus_note Acid Neutralized H_plus_acid_proxy + H⁺ H_plus_acid_proxy->Cit pH decreases slightly OH_minus_note Base Neutralized

Caption: Heterogeneous equilibrium of anhydrous calcium citrate for pH control.

Application Notes for Researchers

Advantages:

  • Sustained pH Control: The slow dissolution provides long-term, stable pH control without the need for continuous addition of reagents.

  • Moisture-Sensitive Reactions: The anhydrous form is ideal for non-aqueous or low-water systems where hydrated salts would be unsuitable.[2]

  • Minimizes Ionic Strength Fluctuation: Avoids the large initial increase in ionic strength associated with adding a highly soluble salt.

  • Dual Functionality: Acts as both a pH regulator and a source of calcium ions, which can be beneficial in certain pharmaceutical or biological formulations.[2][3]

Considerations:

  • Reaction Kinetics: The rate of dissolution may be slower than the rate of acid/base generation in the reaction, potentially leading to pH excursions. The effectiveness depends on the particle size and surface area of the calcium citrate powder.

  • Calcium Ion Effects: The presence of Ca²⁺ ions may influence the reaction by coordinating with reactants, intermediates, or products, or by precipitating with other anionic species.

  • Limited pH Range: Primarily effective in the acidic to neutral pH range (pH 3-7).

  • System Compatibility: The solid nature of the buffer may not be suitable for all reaction setups, particularly in flow chemistry or systems requiring optical clarity.

Decision_Workflow start Need for pH Control in Reaction? range Is required pH between 3 and 7? start->range Yes other_buffer Use Alternative Buffer (e.g., Sodium Citrate, Phosphate) start->other_buffer No moisture Is the system moisture-sensitive? range->moisture Yes range->other_buffer No duration Is sustained, long-term pH control needed? moisture->duration Yes moisture->other_buffer No ca_ions Are Ca²⁺ ions compatible with the reaction? duration->ca_ions Yes duration->other_buffer No use_acc Consider Anhydrous Calcium Citrate ca_ions->use_acc Yes ca_ions->other_buffer No

Caption: Decision workflow for selecting anhydrous calcium citrate as a pH control agent.

Experimental Protocols

Protocol 1: General Protocol for pH Control Using Solid Anhydrous Calcium Citrate

This protocol provides a general method for using solid anhydrous calcium citrate to maintain pH during a chemical reaction.

1. Materials:

  • Anhydrous Calcium Citrate (fine powder for maximum surface area)
  • Reaction vessel
  • Calibrated pH meter with a probe suitable for the reaction mixture
  • Stirring mechanism (e.g., magnetic stirrer)

2. Procedure:

  • Determination of Required Amount: The amount of anhydrous calcium citrate needed is empirical and depends on the expected acid/base load of the reaction. Start with a stoichiometric excess relative to the expected amount of acid or base to be neutralized. A typical starting point is 1.5 to 2.0 equivalents.
  • Addition: Add the anhydrous calcium citrate powder to the reaction vessel along with the other reactants and solvent at the beginning of the reaction.
  • Mixing: Ensure continuous and vigorous stirring to facilitate the dissolution of the calcium citrate and maintain a well-mixed suspension.
  • pH Monitoring: Monitor the pH of the reaction mixture at regular intervals using a calibrated pH meter.
  • Adjustment: If the pH deviates from the desired range, it may indicate that the dissolution rate is too slow or the amount of buffer is insufficient. The stirring rate can be increased, or more anhydrous calcium citrate can be added.

Protocol 2: Evaluating the Buffering Capacity in a Specific Reaction System

This protocol allows researchers to quantify the effectiveness of anhydrous calcium citrate for their specific application.

1. Objective: To determine the buffering capacity of anhydrous calcium citrate against the addition of a strong acid or base in a simulated reaction medium.

2. Materials:

  • Anhydrous Calcium Citrate
  • Solvent system matching the intended chemical reaction
  • Standardized strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH)
  • Calibrated pH meter and probe
  • Burette
  • Stirring plate and stir bar
  • Beaker or reaction vessel

3. Procedure:

  • Preparation: Add a known mass of anhydrous calcium citrate to a known volume of the reaction solvent in a beaker. For example, create a 1% w/v suspension.

  • Equilibration: Stir the suspension for 30 minutes to allow it to equilibrate and establish an initial pH. Record this starting pH.

  • Titration:
  • Slowly add the standardized acid from a burette in small, known increments (e.g., 0.1 mL).

  • After each addition, allow the system to stabilize for 1-2 minutes while stirring, then record the pH.

  • Continue the titration until the pH drops significantly below the desired buffering range.

  • Repeat the process in a separate experiment using the standardized base.
  • Data Analysis: Plot the pH of the suspension versus the volume of acid or base added. The buffering capacity is highest in the flattest region of the titration curve.

    Experimental_Workflow A 1. Prepare Suspension (Known mass of Anhydrous Ca-Citrate in reaction solvent) B 2. Equilibrate (Stir for 30 min, record initial pH) A->B C 3. Titrate with Acid/Base (Add small, known increments) B->C D 4. Stabilize and Record pH (Stir for 1-2 min after each addition) C->D E Continue Titration? D->E E->C Yes F 5. Plot Data (pH vs. Volume of Titrant) E->F No G 6. Analyze Curve (Identify buffering region) F->G

    Caption: Experimental workflow for evaluating buffering capacity.

References

Incorporation of Anhydrous Calcium Citrate in Polymer Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of anhydrous calcium citrate (B86180) into polymer matrices represents a significant advancement in the development of biomaterials for a range of applications, most notably in bone tissue engineering and drug delivery. Anhydrous calcium citrate is favored for its stability and its role as a source of calcium and citrate ions, both of which are integral to bone metabolism and other physiological processes. When integrated into biodegradable polymers such as polylactic acid (PLA) and polycaprolactone (B3415563) (PCL), it can enhance the mechanical properties, tailor the degradation rate, and improve the bioactivity of the resulting composite material.

These application notes provide a comprehensive overview of the methods for incorporating anhydrous calcium citrate into polymer matrices, the resulting material properties, and the biological rationale for its use. Detailed experimental protocols for key fabrication techniques are provided to guide researchers in this field.

Applications and Rationale

The primary application for incorporating anhydrous calcium citrate into polymer matrices is in the development of scaffolds for bone regeneration. Citrate is a crucial component of bone, where it plays a role in the structure of apatite nanocrystals and influences the biomechanical properties of bone, such as stability and fracture resistance. Osteoblasts, the cells responsible for bone formation, are known to produce and secrete citrate. The release of calcium and citrate ions from the polymer matrix can, therefore, create a favorable microenvironment for bone regeneration.

In addition to bone tissue engineering, these composites are being explored for use in drug delivery systems. The porous structure of the polymer matrix can be loaded with therapeutic agents, and the degradation of the polymer can be tailored to control the release of these agents.

Data Presentation: Quantitative Effects of Calcium Citrate on Polymer Properties

The incorporation of anhydrous calcium citrate into polymer matrices has a significant impact on their mechanical and thermal properties, as well as their degradation and ion release kinetics. The following tables summarize the quantitative data from various studies.

Table 1: Effect of Calcium Citrate (CC) Concentration on the Mechanical Properties of Polylactic Acid (PLA) Composites

PLA:CC Weight RatioTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Reference(s)
10:0 (Neat PLA)35.83.11.25
9:132.12.81.35
8:228.42.51.42
7:325.62.21.51
6:422.11.91.63
5:518.91.61.75

Table 2: Effect of Calcium Citrate (CC) Concentration on the Thermal Properties of Polylactic Acid (PLA) Composites

PLA:CC Weight RatioGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Degree of Crystallinity (%)Reference(s)
10:0 (Neat PLA)60.2165.435.2
9:161.5166.138.9
8:262.3166.841.5
7:363.1167.543.8
6:463.9168.245.6
5:564.5168.947.1

Table 3: Calcium Ion Release from PLA/CC Composite Films in Simulated Body Fluid (SBF)

PLA:CC Weight RatioCumulative Ca2+ Release after 7 days (mg/L)Cumulative Ca2+ Release after 28 days (mg/L)Reference(s)
9:115.225.8
8:228.648.5
7:342.171.4
6:455.994.8
5:570.3119.2

Table 4: In Vitro Degradation of PLA/CC Composite Films in Simulated Body Fluid (SBF)

PLA:CC Weight RatioWeight Loss after 14 days (%)Weight Loss after 56 days (%)Reference(s)
10:0 (Neat PLA)1.23.5
9:12.56.8
8:24.110.5
7:36.215.1
6:48.520.3
5:511.226.4

Experimental Protocols

The following are detailed protocols for the most common methods of incorporating anhydrous calcium citrate into polymer matrices.

Solvent Casting

This method is suitable for producing thin films and porous scaffolds.

Materials:

  • Polylactic acid (PLA) or Polycaprolactone (PCL)

  • Anhydrous calcium citrate, nano- or micro-sized particles

  • Dichloromethane (DCM) or Chloroform

  • Magnetic stirrer and stir bar

  • Glass petri dish or Teflon-coated mold

  • Fume hood

  • Vacuum oven

Protocol:

  • Polymer Solution Preparation:

    • In a fume hood, dissolve a pre-weighed amount of PLA or PCL in a suitable solvent (e.g., DCM or chloroform) to achieve a desired concentration (typically 5-10% w/v).

    • Stir the solution using a magnetic stirrer at room temperature until the polymer is completely dissolved.

  • Dispersion of Anhydrous Calcium Citrate:

    • Weigh the desired amount of anhydrous calcium citrate to achieve the target weight percentage in the final composite.

    • Slowly add the anhydrous calcium citrate powder to the polymer solution while stirring continuously.

    • Continue stirring for several hours to ensure a homogenous dispersion of the particles. Sonication can be used to break up agglomerates.

  • Casting and Solvent Evaporation:

    • Pour the polymer/calcium citrate solution into a glass petri dish or a Teflon-coated mold.

    • Place the cast solution in a fume hood and cover it with a perforated lid to allow for slow and controlled solvent evaporation. This helps to prevent the formation of defects in the resulting film.

    • Allow the solvent to evaporate at room temperature for 24-48 hours.

  • Drying:

    • Once the film appears solid, transfer it to a vacuum oven.

    • Dry the film at a temperature below the polymer's glass transition temperature (e.g., 40°C for PLA) for at least 48 hours to remove any residual solvent.

  • Film Removal:

    • Carefully peel the dried film from the casting surface.

Melt Extrusion

This technique is used to create filaments for 3D printing or for further processing into other forms.

Materials:

  • Polycaprolactone (PCL) or Polylactic acid (PLA) pellets

  • Anhydrous calcium citrate powder

  • Twin-screw extruder

  • Filament winder

Protocol:

  • Material Preparation:

    • Dry the polymer pellets and anhydrous calcium citrate powder in a vacuum oven to remove any moisture, which can cause degradation during extrusion.

    • Physically mix the polymer pellets and calcium citrate powder to the desired weight ratio.

  • Extrusion:

    • Set the temperature profile of the extruder. For PCL, a typical profile might be 100°C to 120°C from the feeding zone to the die. For PLA, a higher temperature of 180°C to 210°C is generally required.

    • Set the screw speed (e.g., 50-100 rpm).

    • Feed the polymer/calcium citrate mixture into the extruder.

    • The molten composite will be extruded through the die to form a filament.

  • Filament Collection:

    • Pass the extruded filament through a water bath to cool and solidify it.

    • Use a filament winder to collect the filament at a constant rate to maintain a consistent diameter.

3D Printing of Scaffolds

This protocol describes the fabrication of porous scaffolds using the filaments produced by melt extrusion.

Materials:

  • PCL/anhydrous calcium citrate or PLA/anhydrous calcium citrate composite filament

  • Fused Deposition Modeling (FDM) 3D printer

Protocol:

  • Scaffold Design:

    • Design a 3D model of the desired scaffold using computer-aided design (CAD) software. The design should include interconnected pores of a suitable size for cell infiltration and nutrient transport (typically 200-500 µm).

  • Slicing:

    • Use slicing software to convert the CAD model into a G-code file that the 3D printer can read.

    • Set the printing parameters, such as layer height, infill density, printing speed, and nozzle temperature. The nozzle temperature should be optimized for the specific composite filament being used.

  • Printing:

    • Load the composite filament into the 3D printer.

    • Initiate the printing process. The printer will deposit the molten filament layer by layer to build the scaffold.

  • Post-Processing:

    • Once printing is complete, carefully remove the scaffold from the build plate.

    • If necessary, perform any post-processing steps, such as removing support structures.

Signaling Pathways and Experimental Workflows

The biological activity of anhydrous calcium citrate-polymer composites is largely attributed to the release of calcium and citrate ions, which can influence cellular signaling pathways, particularly in bone cells.

Citrate and Calcium Signaling in Osteoblasts

Citrate is actively involved in bone mineralization. Osteoblasts produce and secrete citrate, which then incorporates into the bone matrix. The release of citrate from the composite can supplement this process. Calcium ions are well-known second messengers that regulate a variety of cellular processes, including proliferation, differentiation, and apoptosis.

The following diagram illustrates a simplified signaling pathway by which citrate and calcium can promote osteoblast differentiation and bone formation.

osteoblast_signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Ca_Cit_Release Calcium and Citrate Ion Release from Polymer Matrix CaSR Calcium Sensing Receptor (CaSR) Ca_Cit_Release->CaSR Ca2+ binding Cit_Transporter Citrate Transporter (NaCT/SLC13A5) Ca_Cit_Release->Cit_Transporter Citrate uptake PLC Phospholipase C (PLC) CaSR->PLC Cit_Metabolism Citrate Metabolism (TCA Cycle) Cit_Transporter->Cit_Metabolism IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Intracellular Ca2+ Release ER->Ca_Release Ca_Release->PKC activates Gene_Expression Osteogenic Gene Expression (e.g., Runx2, ALP) PKC->Gene_Expression activates transcription factors Cit_Metabolism->Gene_Expression provides energy and substrates Differentiation Osteoblast Differentiation and Mineralization Gene_Expression->Differentiation

Caption: Simplified signaling pathway in osteoblasts activated by calcium and citrate.

Experimental Workflow for Composite Fabrication and Characterization

The following diagram outlines a typical experimental workflow for the fabrication and characterization of anhydrous calcium citrate-polymer composites.

experimental_workflow Start Material Selection (Polymer, Anhydrous Calcium Citrate) Fabrication Composite Fabrication Start->Fabrication Solvent_Casting Solvent Casting Fabrication->Solvent_Casting Melt_Extrusion Melt Extrusion Fabrication->Melt_Extrusion 3D_Printing 3D Printing Fabrication->3D_Printing Characterization Material Characterization Solvent_Casting->Characterization Melt_Extrusion->Characterization 3D_Printing->Characterization Mechanical Mechanical Testing (Tensile, Compressive) Characterization->Mechanical Thermal Thermal Analysis (DSC, TGA) Characterization->Thermal Morphology Morphological Analysis (SEM) Characterization->Morphology Ion_Release Ion Release Study Characterization->Ion_Release Degradation In Vitro Degradation Characterization->Degradation Biological Biological Evaluation Characterization->Biological Cytotoxicity Cytotoxicity Assay Biological->Cytotoxicity Cell_Adhesion Cell Adhesion and Proliferation Biological->Cell_Adhesion Differentiation Osteogenic Differentiation Assay Biological->Differentiation End Data Analysis and Conclusion Biological->End

Caption: Experimental workflow for composite fabrication and characterization.

Conclusion

The incorporation of anhydrous calcium citrate into polymer matrices offers a promising strategy for the development of advanced biomaterials. By carefully selecting the polymer, the concentration of anhydrous calcium citrate, and the fabrication method, it is possible to create materials with tailored properties for specific applications in bone tissue engineering and drug delivery. The provided protocols and data serve as a valuable resource for researchers and professionals working in this exciting and rapidly evolving field.

Troubleshooting & Optimization

Technical Support Center: Preventing Calcium Citrate Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium citrate (B86180) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is calcium citrate and why is its solubility a concern?

Calcium citrate is the calcium salt of citric acid, commonly used as a food additive and a calcium supplement.[1] It is sparingly soluble in water, which can lead to precipitation in aqueous solutions, posing challenges in liquid formulations and experimental setups.[1] The formation of insoluble calcium citrate can reduce the bioavailability of calcium and interfere with experimental results.[2]

Q2: What are the primary factors that influence calcium citrate precipitation?

The main factors affecting calcium citrate precipitation are:

  • pH: The solubility of calcium citrate is highly dependent on pH. It is more soluble in acidic conditions and its solubility decreases as the pH increases. Precipitation is a significant issue at a pH value above 3.[2][3]

  • Temperature: Temperature influences the solubility of different calcium citrate hydrates. For instance, the tetrahydrate form is more soluble than the hexahydrate form, and the transition temperature between these forms is around 52°C.[4]

  • Concentration: Higher initial concentrations of citric acid and calcium ions can lead to increased precipitation of calcium citrate.[5]

  • Presence of Other Ions: The presence of other ions can affect the equilibrium and solubility of calcium citrate.[6][7]

Q3: How can I prevent the precipitation of calcium citrate in my experiments?

Several methods can be employed to prevent calcium citrate precipitation:

  • pH Control: Maintaining a low pH (ideally below 3) is crucial for keeping calcium citrate dissolved.[2]

  • Use of Chelating Agents: Adding chelating agents, such as ethylenediaminetetraacetic acid (EDTA), can prevent precipitation by forming soluble complexes with calcium ions.[2][8]

  • Addition of Excess Citric Acid: Adding citric acid to a solution of preformed calcium citrate can lower the pH and increase the formation of soluble calcium citrate complexes, thereby enhancing its overall solubility.[9]

  • Temperature Control: Depending on the desired hydrate (B1144303) form, controlling the temperature of the solution can help manage solubility and prevent unwanted precipitation.[4]

Troubleshooting Guide

Problem: My aqueous solution containing calcium and citrate ions has become cloudy or formed a precipitate.

This is a common issue indicating the precipitation of calcium citrate. Follow these troubleshooting steps to identify the cause and find a solution.

Step 1: Verify the pH of your solution.

  • Question: What is the pH of your solution?

  • Rationale: Calcium citrate precipitation is highly sensitive to pH. The solubility significantly decreases as the pH rises above 3.[2]

  • Action: Measure the pH of your solution. If it is above 3, consider acidifying the solution with a suitable acid (e.g., hydrochloric acid or additional citric acid) to lower the pH.

Step 2: Assess the concentration of reactants.

  • Question: What are the concentrations of calcium and citrate ions in your solution?

  • Rationale: High concentrations of either calcium or citrate can lead to supersaturation and subsequent precipitation.[5]

  • Action: Review the concentrations used in your experiment. If possible, try working with more dilute solutions.

Step 3: Consider the temperature of the solution.

  • Question: At what temperature is your experiment being conducted?

  • Rationale: Temperature affects the solubility and the stable hydrate form of calcium citrate.[4]

  • Action: If your experimental conditions allow, try adjusting the temperature to see if it improves solubility. Remember that different hydrates have different solubilities at various temperatures.[4]

Step 4: Evaluate the presence of other substances.

  • Question: Are there other ions or molecules in your solution?

  • Rationale: The presence of other ions can influence the ionic strength and equilibrium of the solution, potentially promoting precipitation.[6][7] Conversely, some substances can act as inhibitors.

  • Action: Identify all components in your solution. If you suspect an interaction is causing precipitation, you may need to modify your formulation.

Step 5: Consider using a precipitation inhibitor.

  • Question: Have you considered adding a chelating agent?

  • Rationale: Chelating agents like EDTA can effectively prevent precipitation by sequestering calcium ions.[2]

  • Action: If compatible with your experimental goals, add a suitable concentration of a chelating agent. A common approach is to use a 1:1 to 1:2 ratio of citric acid to tetra-salts of EDTA.[2]

Data Presentation

Table 1: Solubility of Calcium Citrate at Different pH Values

pHSolubility of Calcium CitrateReference
< 3.0Generally soluble[2]
7.5Low solubility, similar to calcium carbonate[10]

Note: Specific solubility values can vary based on temperature and the presence of other ions.

Experimental Protocols

Protocol 1: Method for Preventing Calcium Citrate Precipitation using EDTA

This protocol describes how to prepare an aqueous solution of citric acid for applications where contact with calcium-containing substances is expected, without the subsequent precipitation of calcium citrate.

Materials:

  • Citric acid (C₆H₈O₇)

  • Tetra-salts of ethylenediaminetetraacetic acid (EDTA)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Determine the desired concentration of the citric acid solution.

  • Calculate the amount of tetra-salt of EDTA required. The recommended ratio of citric acid to EDTA tetra-salt ranges from approximately 1:1 to 1:2.[2]

  • In a beaker, dissolve the calculated amount of citric acid in deionized water while stirring.

  • Once the citric acid is fully dissolved, add the calculated amount of the EDTA tetra-salt to the solution.

  • Continue stirring until the EDTA is completely dissolved.

  • The resulting acid treatment fluid will have an amount of sequestering additive sufficient to prevent the formation of calcium citrate precipitation.[2]

Visualizations

Calcium_Citrate_Precipitation_Factors cluster_factors Factors Influencing Precipitation cluster_outcome Outcome pH pH Precipitation Calcium Citrate Precipitation pH->Precipitation > 3 leads to precipitation Temperature Temperature Temperature->Precipitation Affects hydrate solubility Concentration Concentration Concentration->Precipitation High concentration increases precipitation OtherIons Presence of Other Ions OtherIons->Precipitation Can promote or inhibit

Caption: Factors influencing calcium citrate precipitation.

Troubleshooting_Workflow start Precipitation Observed check_pH Check pH start->check_pH pH_high Is pH > 3? check_pH->pH_high lower_pH Lower pH pH_high->lower_pH Yes check_conc Check Concentrations pH_high->check_conc No end Solution Stabilized lower_pH->end conc_high Are concentrations high? check_conc->conc_high dilute Dilute Solution conc_high->dilute Yes add_inhibitor Consider Adding Inhibitor (e.g., EDTA) conc_high->add_inhibitor No dilute->end add_inhibitor->end

Caption: Troubleshooting workflow for calcium citrate precipitation.

References

Technical Support Center: Optimizing Anhydrous Calcium Citrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis yield of anhydrous calcium citrate (B86180). Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing calcium citrate?

A1: Common starting materials include reacting a calcium source with citric acid. The calcium source is typically calcium hydroxide (B78521), calcium carbonate, or a soluble calcium salt like calcium chloride.[1][2] The choice of materials can be influenced by factors such as desired purity, cost, and downstream processing. Using calcium hydroxide or calcium carbonate with citric acid is a direct acid-base reaction.[2] Another method involves the precipitation of calcium citrate from a solution containing calcium and citrate ions, for which calcium chloride and sodium citrate are often used.[2]

Q2: What is the significance of producing the anhydrous form of calcium citrate over its hydrated forms?

A2: Anhydrous calcium citrate offers greater stability, especially in moisture-sensitive formulations, as it has a lower risk of degradation compared to its hydrated counterparts.[3] Different hydrates of calcium citrate, such as the tetrahydrate and hexahydrate, have varying water content, which can affect the stability, bioavailability, and overall efficacy of the final product.[4][5] The anhydrous form is often preferred in pharmaceutical applications where precise dosing and stability are critical.[3]

Q3: How does reaction temperature influence the synthesis of calcium citrate?

A3: Temperature is a critical parameter that can affect the reaction rate, the solubility of reactants and products, and the crystalline form of the resulting calcium citrate. For instance, in the neutralization reaction between calcium hydroxide and citric acid, the temperature of the mixture should ideally not exceed 60°C to ensure the desired product characteristics.[6] The formation of different hydrates is also temperature-dependent; calcium citrate tetrahydrate can be formed by precipitation at 70°C, while the hexahydrate forms at room temperature.[4]

Q4: Why is pH control important during the synthesis of calcium citrate?

A4: Controlling the pH is crucial for maximizing the yield and obtaining the desired form of calcium citrate. For example, in a slurry of calcium citrate, the pH should be maintained between 4 and 6.[6] The final pH of a 1% aqueous slurry of the product can also be indicative of its composition.[6] Improper pH can lead to the formation of different calcium citrate species or incomplete precipitation, thereby reducing the yield and purity.

Q5: How can one control the particle size of the synthesized calcium citrate?

A5: The particle size of calcium citrate can be influenced by several factors, including the reaction speed, reactant concentrations, and drying conditions.[6] For instance, a method involving the addition of ethanol (B145695) to a solution containing calcium and citrate salts can induce supersaturation and lead to the precipitation of nano-scale calcium citrate sheets.[2] The solids content of the slurry before drying can also play a role, with a solids content of 20-26% by weight being optimal for obtaining a product with a desirable particle size.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of anhydrous calcium citrate.

Problem Potential Cause Recommended Solution
Low Product Yield Incomplete reaction due to insufficient mixing or reaction time.Ensure vigorous and continuous stirring throughout the reaction. Increase the reaction time to allow for complete precipitation.
Incorrect stoichiometric ratio of reactants.Carefully calculate and measure the molar ratios of the calcium source and citric acid. A common molar ratio for calcium chloride to sodium citrate is 3:2.[2]
Product loss during washing.Use a minimal amount of cold washing solvent (e.g., water or ethanol) to rinse the precipitate. Centrifugation prior to washing can help minimize loss.
Final product is not anhydrous Inadequate drying temperature or time.Dry the calcium citrate at a temperature between 105°C and 110°C for a sufficient duration.[4] Monitor the weight of the sample until it becomes constant.
Rehydration of the product after drying.Cool the anhydrous calcium citrate in a desiccator to prevent moisture absorption from the atmosphere. Store the final product in a tightly sealed container.
Presence of Impurities Impure starting materials.Use high-purity, analytical grade reactants. If using natural sources like eggshells, ensure they are thoroughly cleaned and processed to remove organic matter.[7]
Incomplete removal of byproducts.Wash the precipitate thoroughly with deionized water to remove any soluble byproducts. The pH of the washed solid should be near neutral (pH 6-7).[1]
Poor Flowability of the Powder Needle-like crystal morphology.The crystallization process can be influenced by factors like solvent composition. For example, using ethanol as a precipitant can lead to the formation of nano-sheets with potentially different flow properties.[2][7]
High moisture content.Ensure the product is completely anhydrous by following the recommended drying protocol.[4]

Experimental Protocols

Protocol 1: Synthesis of Anhydrous Calcium Citrate via Neutralization

This protocol is based on the reaction between calcium hydroxide and citric acid.

Materials and Reagents:

  • Calcium Hydroxide (Ca(OH)₂)

  • Anhydrous Citric Acid (C₆H₈O₇)

  • Deionized Water

Equipment:

  • Reaction vessel with a stirrer

  • Heating mantle or water bath

  • pH meter

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

  • Desiccator

Procedure:

  • Prepare a slurry of calcium hydroxide by dispersing it in deionized water.

  • In a separate vessel, dissolve anhydrous citric acid in warm deionized water (approximately 80°C) and then cool the solution.[1]

  • Slowly add the citric acid solution to the calcium hydroxide slurry while stirring continuously. The reaction is exothermic, and the temperature should be maintained below 60°C.[6]

  • After the addition is complete, continue stirring the resulting slurry. Monitor the pH and adjust if necessary to be within the 4-6 range.[6]

  • Filter the precipitated calcium citrate using a Buchner funnel.

  • Wash the filter cake with deionized water until the pH of the filtrate is neutral (pH 6-7).[1]

  • Dry the washed precipitate in a drying oven at 110°C until a constant weight is achieved to obtain anhydrous calcium citrate.[4]

  • Cool the anhydrous product in a desiccator before weighing and storage.

Protocol 2: Synthesis of Anhydrous Calcium Citrate via Precipitation

This protocol utilizes calcium chloride and sodium citrate with ethanol as a precipitating agent.

Materials and Reagents:

  • Calcium Chloride (CaCl₂), anhydrous

  • Trisodium Citrate (Na₃C₆H₅O₇)

  • Ethanol

  • Deionized Water

Equipment:

  • Beakers and magnetic stirrer

  • Centrifuge

  • Drying oven

  • Desiccator

Procedure:

  • Prepare a solution of calcium chloride (e.g., 0.18 mol·L⁻¹) in deionized water.

  • Prepare a solution of sodium citrate (e.g., 0.12 mol·L⁻¹) in deionized water.

  • Mix the calcium chloride and sodium citrate solutions in a 3:2 molar ratio with constant stirring at room temperature (25°C).[2]

  • Slowly add ethanol to the mixture while stirring until a white slurry of calcium citrate precipitates. A volume ratio of ethanol to water between 1:2 and 2:1 can be used.[2]

  • Centrifuge the slurry to separate the precipitate.

  • Wash the precipitate by resuspending it in ethanol and centrifuging again. Repeat this washing step as necessary.

  • Dry the final product in a drying oven at 110°C to obtain anhydrous calcium citrate.[4]

  • Cool the product in a desiccator before storage.

Data Summary Tables

Table 1: Effect of Reaction Parameters on Calcium Citrate Yield (Conceptual)

ParameterCondition 1Yield (%)Condition 2Yield (%)Reference
Citric Acid Concentration 5%Low30%High[7]
Temperature 250°CModerate300°COptimal[7]
Solid:Liquid Ratio 1:10Moderate1:16Optimal[7]
Reaction Time 2 hoursModerate3 hoursOptimal[7]

Note: The yield percentages are qualitative descriptions based on the referenced study's findings on optimizing conditions for calcium citrate production from eggshells.

Table 2: Properties of Calcium Citrate Hydrates

PropertyHexamhydrate (CCH)Tetrahydrate (CCT)Dihydrate (CCD)Anhydrous (CCA)Reference
Formation Temperature < 52°C> 52°C (e.g., 70°C)Drying of CCT at 80°CDrying of CCT at 110°C[4]
Solubility Less solubleMore soluble than CCH-Most soluble[4]
Stability Stable at lower tempsStable at higher tempsIntermediateMost stable in dry conditions[3][4]

Process Diagrams

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_purification Purification cluster_drying Final Processing prep_ca Prepare Calcium Source (e.g., Ca(OH)2 Slurry) react Reaction & Precipitation prep_ca->react prep_citric Prepare Citric Acid Solution prep_citric->react filter_wash Filtration & Washing react->filter_wash drying Drying (110°C) filter_wash->drying final_product Anhydrous Calcium Citrate drying->final_product

Caption: General experimental workflow for the synthesis of anhydrous calcium citrate.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Anhydrous Calcium Citrate cause1 Incomplete Reaction? start->cause1 cause2 Incorrect Stoichiometry? start->cause2 cause3 Product Loss During Washing? start->cause3 cause4 Final Product is Hydrated? start->cause4 sol1 Increase reaction time and/or improve mixing. cause1->sol1 Yes sol2 Verify reactant calculations and measurements. cause2->sol2 Yes sol3 Use minimal cold solvent for washing. cause3->sol3 Yes sol4 Ensure drying at >105°C to constant weight. cause4->sol4 Yes

Caption: Troubleshooting decision tree for addressing low synthesis yield.

References

"troubleshooting impurities in anhydrous calcium citrate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of anhydrous calcium citrate (B86180).

Troubleshooting Guides

Issue 1: Low Yield of Calcium Citrate Precipitate

Q1: My reaction is complete, but the yield of calcium citrate is significantly lower than expected. What are the potential causes and solutions?

A1: Low yields can stem from several factors related to reaction conditions and raw material quality.

  • Incomplete Reaction: Ensure the reaction has gone to completion. The reaction between a calcium source (e.g., calcium hydroxide) and citric acid is exothermic.[1] A lack of heat generation may indicate a stalled reaction.

    • Solution: Monitor the reaction temperature. For reactions using oyster shells, a reaction time of 1-24 hours at 4-100°C is suggested.[2]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. The typical reaction involves a 3:2 molar ratio of a calcium source to citric acid.[1][3]

    • Solution: Carefully calculate and weigh the reactants. Ensure the purity of the starting materials is accounted for in the stoichiometric calculations.

  • pH is Too Low: If the pH of the reaction mixture is too acidic, the solubility of calcium citrate increases, leading to a lower precipitate yield.[4]

    • Solution: Monitor and adjust the pH of the reaction. A final pH in the range of 4.5-5.5 is often optimal for maximizing precipitation and product purity.[5]

  • High Water Content: Calcium citrate is sparingly soluble in water.[6][7] Excessive water in the reaction mixture can lead to product loss.

    • Solution: Use a more concentrated solution of reactants. The use of ethanol (B145695) as a precipitant can also be employed to decrease the solubility of calcium citrate and improve yield.[3]

Issue 2: Product Fails Purity Assay (Low Calcium Citrate Content)

Q2: The final product has a low assay value for calcium citrate. What impurities might be present and how can I remove them?

A2: Low purity is often due to the presence of unreacted starting materials, byproducts, or contaminants from the raw materials.

  • Unreacted Starting Materials: The most common impurities are unreacted citric acid or the calcium source (e.g., calcium carbonate, calcium hydroxide).

    • Solution:

      • Ensure proper stoichiometry and reaction completion.

      • Wash the final product thoroughly with purified water to remove unreacted, soluble starting materials.

  • Insoluble Impurities from Raw Materials: If using natural sources of calcium like eggshells or seashells, insoluble organic materials and other mineral salts may be present.[2][3][8]

    • Solution: Filter the calcium source solution before reacting it with citric acid. For example, a method using calcium oxide involves reacting it with acetic acid to form a soluble calcium acetate (B1210297) solution, which is then filtered before reacting with citric acid.[9]

  • Side Reactions: In some cases, side reactions can lead to the formation of other calcium salts.

    • Solution: Tightly control reaction parameters such as temperature and pH to minimize side reactions. A reaction temperature of 70-80°C is recommended in some protocols.[9]

Issue 3: Presence of Heavy Metals or Other Prohibited Contaminants

Q3: My calcium citrate product is contaminated with heavy metals (e.g., lead, arsenic) or other impurities like fluoride (B91410) and oxalate. How can these be minimized?

A3: Contamination with heavy metals and other specific impurities is a critical issue, especially for pharmaceutical applications. These contaminants often originate from the raw materials.

  • Source of Contamination: The primary source of these impurities is often the calcium source, particularly if it is of mineral or biological origin (e.g., limestone, oyster shells).[2]

  • Solutions:

    • Use High-Purity Raw Materials: Start with pharmacopeia-grade calcium sources and citric acid.

    • Purification of Raw Materials: If using lower-grade materials, purification steps are necessary. For instance, dissolving the calcium source in acid, filtering to remove insoluble impurities, and then precipitating a purified calcium salt can be effective.[10]

    • Analytical Testing: Routinely test both raw materials and the final product for heavy metals and other specified impurities according to USP or other relevant pharmacopeia methods.[11][12][13][14]

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for the synthesis of calcium citrate?

A1: The optimal pH for calcium citrate synthesis is a balance between maximizing yield and ensuring purity. A pH range of 4.5 to 5.5 is often recommended. A pH that is too high can lead to the encapsulation of the calcium source by the precipitated calcium citrate, resulting in an impure product.[5]

Q2: What is the role of ethanol in some calcium citrate synthesis protocols?

A2: Ethanol is used as an anti-solvent or precipitant. Calcium citrate is practically insoluble in ethanol.[6] Adding ethanol to the aqueous reaction mixture reduces the solubility of calcium citrate, thereby increasing the yield of the precipitate.[3]

Q3: How can I control the hydration state of the final calcium citrate product?

A3: The hydration state of calcium citrate (e.g., tetrahydrate, anhydrous) is primarily controlled by the drying temperature. Calcium citrate tetrahydrate will begin to lose its water of crystallization when heated above 100°C and will become completely anhydrous at 120°C.[15] To obtain the anhydrous form, drying at a temperature above 120°C is necessary. The interconversion between different hydrated forms is also influenced by temperature.[16]

Q4: Can I use eggshells or seashells as a calcium source for pharmaceutical-grade calcium citrate?

A4: While it is possible to use eggshells and seashells as a calcium source, it presents significant challenges for producing pharmaceutical-grade material.[2][3][17] These sources contain impurities that must be rigorously removed.[8] For pharmaceutical applications, it is generally recommended to use a high-purity, commercially available calcium source like calcium carbonate or calcium hydroxide (B78521) that meets pharmacopeial standards.

Q5: What analytical methods are recommended for testing the purity of anhydrous calcium citrate?

A5: The United States Pharmacopeia (USP) provides detailed analytical methods for assaying calcium citrate and testing for impurities.[12][14] The assay for calcium citrate content is typically performed by titration with EDTA.[6][14] Impurity testing includes limits and methods for arsenic, lead, fluoride, and acid-insoluble substances.[13][14] Other analytical techniques like atomic emission spectroscopy or ion chromatography can also be used to determine the content of calcium and citrate, respectively.[18]

Quantitative Data Summary

Table 1: Solubility of Calcium Citrate

SolventSolubility (g/100mL)Temperature (°C)
Water0.09525
Ethanol0.008925

Data sourced from patent information.[15]

Table 2: Pharmacopeial Limits for Impurities in Calcium Citrate

ImpurityLimit
Arsenic≤ 3 µg/g
Lead≤ 0.001%
Fluoride≤ 0.003%
Acid-insoluble substances≤ 0.2%

Data sourced from USP monograph information.[14]

Experimental Protocols

Protocol 1: Synthesis of Calcium Citrate from Calcium Hydroxide and Citric Acid

This protocol is based on a common acid-base neutralization reaction.[1]

  • Preparation of Reactants:

    • Prepare a solution of citric acid (e.g., 2 moles) in purified water.

    • Prepare a slurry of calcium hydroxide (e.g., 3 moles) in purified water.

  • Reaction:

    • Slowly add the calcium hydroxide slurry to the citric acid solution with constant stirring.

    • The reaction is exothermic; monitor the temperature and maintain it below 60°C to prevent unwanted side reactions.[19]

    • Continue stirring for a sufficient time to ensure the reaction is complete.

  • Precipitation and Filtration:

    • A white precipitate of calcium citrate will form.

    • Adjust the final pH of the slurry to between 4.5 and 5.5.[5]

    • Filter the precipitate using a Buchner funnel.

  • Washing and Drying:

    • Wash the filter cake with purified water to remove any unreacted starting materials or soluble impurities.

    • Dry the purified calcium citrate in an oven at a temperature above 120°C to obtain the anhydrous form.[15]

Protocol 2: Purity Assay by EDTA Titration

This protocol is a summary of the assay method described in the USP.[14]

  • Sample Preparation:

    • Accurately weigh about 350 mg of previously dried anhydrous calcium citrate.

    • Dissolve the sample in a mixture of 10 mL of water and 2 mL of 3 N hydrochloric acid.

    • Dilute the solution to approximately 100 mL with water.

  • Titration:

    • While stirring, add approximately 30 mL of 0.05 M EDTA from a 50-mL buret.

    • Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator.

    • Continue the titration with 0.05 M EDTA until a blue endpoint is reached.

  • Calculation:

    • Calculate the percentage of calcium citrate in the sample. Each mL of 0.05 M EDTA is equivalent to 8.307 mg of Ca₃(C₆H₅O₇)₂.

Visualizations

Anhydrous_Calcium_Citrate_Synthesis_Workflow Raw_Materials Raw Materials (Citric Acid, Calcium Source) Reaction_Vessel Reaction Vessel Raw_Materials->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Precipitate Slurry Washing Washing Filtration->Washing Waste Waste Stream (Soluble Impurities) Filtration->Waste Filtrate Drying Drying (>120°C) Washing->Drying Washing->Waste QC_Testing QC Testing Drying->QC_Testing Final_Product Anhydrous Calcium Citrate QC_Testing->Final_Product Pass Purified_Water Purified Water Purified_Water->Washing

Caption: General workflow for the synthesis of anhydrous calcium citrate.

Impurity_Troubleshooting_Logic Start Product Fails Purity Specification Check_Yield Low Yield? Start->Check_Yield Check_Assay Low Assay? Start->Check_Assay Check_Contaminants Specific Contaminants (e.g., Heavy Metals)? Start->Check_Contaminants Yield_Causes Potential Causes: - Incorrect Stoichiometry - Low pH - Incomplete Reaction Check_Yield->Yield_Causes Yes Assay_Causes Potential Causes: - Unreacted Raw Materials - Insoluble Impurities Check_Assay->Assay_Causes Yes Contaminant_Causes Potential Cause: - Contaminated Raw Materials Check_Contaminants->Contaminant_Causes Yes Yield_Solutions Solutions: - Verify Calculations - Adjust pH to 4.5-5.5 - Monitor Reaction Yield_Causes->Yield_Solutions Assay_Solutions Solutions: - Improve Washing - Filter Reactant Solutions Assay_Causes->Assay_Solutions Contaminant_Solutions Solutions: - Use High-Purity Materials - Purify Raw Materials Contaminant_Causes->Contaminant_Solutions

Caption: Troubleshooting logic for impurities in calcium citrate synthesis.

References

Technical Support Center: Improving the Dissolution Rate of Anhydrous Calcium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when working to improve the dissolution rate of anhydrous calcium citrate (B86180).

Frequently Asked Questions (FAQs)

Q1: Why is the dissolution rate of anhydrous calcium citrate a concern?

A1: Anhydrous calcium citrate is sparingly soluble in water.[1][2] For oral dosage forms, a slow dissolution rate can lead to incomplete dissolution in the gastrointestinal tract, potentially reducing its bioavailability.[3][4] The amount of calcium available for absorption is partly dependent on its sustained solubility.[5]

Q2: How does the hydration state of calcium citrate affect its solubility?

A2: Calcium citrate exists in several hydration states, including anhydrous (CCA), dihydrate (CCD), tetrahydrate (CCT), and hexahydrate (CCH).[6] The solubilities of these forms vary, and they can interconvert.[6][7] The anhydrous and dihydrate forms are generally more soluble than the tetrahydrate form at temperatures up to 50°C.[6] However, in aqueous solutions, the anhydrous form can convert to the more soluble tetrahydrate, which can increase calcium bioaccessibility under physiological conditions.[6]

Q3: What is the primary mechanism by which pH affects the dissolution of anhydrous calcium citrate?

A3: The solubility of anhydrous calcium citrate is highly pH-dependent.[5][8] It is more soluble in acidic environments.[8][9] As the pH decreases, the citrate ion is protonated, which shifts the equilibrium towards dissolution to release more citrate and calcium ions into the solution. This is why its dissolution is higher in the acidic environment of the stomach.[10]

Q4: What are the main strategies to enhance the dissolution rate of anhydrous calcium citrate?

A4: Key strategies include:

  • pH Modification: Adding acidulants like citric acid can lower the local pH and form highly soluble calcium-citrate complexes.[8][11]

  • Particle Size Reduction: Techniques like micronization or co-grinding increase the surface area available for dissolution, which typically accelerates the rate.[12][13]

  • Use of Hydrophilic Carriers (Solid Dispersions): Dispersing calcium citrate in a hydrophilic matrix can improve its wettability and present it in a higher energy, often amorphous, state that dissolves more readily.[14][15][16]

  • Complexation: The presence of excess citrate can increase the overall solubility by forming soluble complexes with calcium.[17][18][19]

Troubleshooting Guide

Q: My dissolution results are inconsistent and show high variability. What are the common causes?

A: High variability in dissolution testing can stem from several sources:

  • Buffer Preparation Errors: Incorrectly weighing buffer components, using the wrong hydrate (B1144303) of a salt (e.g., monohydrate vs. dihydrate), or improper storage of anhydrous salts can lead to incorrect buffer concentration and pH.[20]

  • Inadequate Deaeration: Dissolved gases in the dissolution medium can form bubbles on the surface of the powder or tablet, reducing the effective surface area for dissolution.

  • Contamination: Trace amounts of surfactants or other chemicals from improperly cleaned dissolution vessels or preparation carboys can interfere with the dissolution process, sometimes forming insoluble complexes.[20][21]

  • Particle Agglomeration: Extremely fine particles, while having a larger surface area, may agglomerate in the dissolution medium, which can hinder dissolution kinetics.[13]

Q: I've reduced the particle size of my anhydrous calcium citrate, but the dissolution rate hasn't improved as expected. Why?

A: While particle size reduction is a valid strategy, several factors could be limiting its effectiveness:

  • Poor Wettability: Anhydrous calcium citrate can be hydrophobic. If the powder is not properly wetted by the dissolution medium, the increased surface area will not be fully utilized.

  • Agglomeration: As mentioned above, fine particles can clump together. Consider the use of wetting agents or hydrophilic carriers to prevent this.

  • Formation of a Less Soluble Hydrate: Upon contact with water, the anhydrous form may begin to convert to a different, potentially less soluble or slower-dissolving, hydrate on the particle surface, which can inhibit further dissolution.

Q: I added citric acid to my formulation, but the dissolution profile is still not optimal. What should I check?

A: The effectiveness of citric acid depends on its concentration and the local environment.

  • Incorrect Molar Ratio: The molar ratio of added citric acid to calcium citrate is crucial. A ratio between 0.1 and 0.6 moles of citric acid per mole of calcium citrate has been shown to be effective.[8]

  • Insufficient Mixing: Ensure the formulation allows for intimate contact between the calcium citrate and citric acid particles upon introduction to the dissolution medium.

  • Buffering Capacity of the Medium: If the dissolution medium has a strong buffering capacity, it may neutralize the acidic microenvironment created by the citric acid, diminishing its effect. The addition of citric acid is most effective in low-acid or unbuffered conditions.[8]

Q: Can I use surfactants to improve the dissolution rate?

A: While surfactants are often used to enhance the dissolution of poorly soluble compounds by improving wettability, caution is required. Some surfactants can form insoluble complexes with the drug substance.[20] It is critical to screen different types of non-ionic, anionic, and cationic surfactants at various concentrations to ensure compatibility and identify one that aids dissolution without causing precipitation.

Data Summary Tables

Table 1: Solubility of Calcium Citrate Hydrates at Various Temperatures

Hydrate FormTemperature (°C)Total Calcium Concentration (mmol/L)
Anhydrous (CCA)103.55
253.10
372.76
502.45
Dihydrate (CCD)102.78
252.40
372.21
502.05
Tetrahydrate (CCT)102.62
252.31
372.14
501.98
Hexahydrate (CCH)101.55
251.89
372.30
502.84
Data synthesized from Liu et al., 2020.[6]

Table 2: Effect of pH and Citric Acid Addition on Calcium Citrate Solubility

HCl in Medium (mmol/250 mL)Resulting pH (No Citric Acid)Total Dissolved Ca (mg) (No Citric Acid)Total Dissolved Ca (mg) (with 3 mmol Citric Acid)
06.825110
0.725.540155
2.404.580222
7.263.0210320
24.61.5400400
Data represents the dissolution of 400 mg of calcium as preformed calcium citrate in 250 mL of solution. Data adapted from US Patent US20070065542A1.[8]

Experimental Protocols & Visualizations

Protocol 1: Standard Dissolution Testing (USP Apparatus 2)

This protocol describes a standard method for evaluating the dissolution rate of an anhydrous calcium citrate formulation.

1. Media Preparation:

  • Prepare 900 mL of 0.01 N Hydrochloric Acid (HCl) to simulate gastric fluid.[22]

  • Deaerate the medium by heating to 41°C, filtering, and maintaining under vacuum for 5 minutes, or by sparging with helium.

  • Pour the medium into the dissolution vessels and allow it to equilibrate to 37 ± 0.5°C.[22]

2. System Setup:

  • Set up the USP Apparatus 2 (Paddle Apparatus).

  • Set the paddle speed to 75 rpm.[22]

  • Lower the paddles to the correct height (25 ± 2 mm from the bottom of the vessel).

3. Dissolution Test:

  • Introduce a precisely weighed amount of anhydrous calcium citrate powder or a single tablet into each vessel.

  • Start the apparatus timer immediately.

  • Withdraw 5 mL aliquots at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).[22]

  • Immediately filter each sample through a 0.45 µm cannula filter. Do not replace the medium unless specified.

4. Sample Analysis:

  • Dilute the filtered samples as needed.

  • Quantify the dissolved calcium concentration using Atomic Absorption Spectrometry (AAS) at a wavelength of 422 nm or another validated method.[22]

5. Calculation:

  • Calculate the cumulative percentage of calcium dissolved at each time point relative to the theoretical total amount in the sample.

G prep Media Preparation (0.01N HCl, 37°C, Deaerated) setup Apparatus Setup (USP 2, 75 RPM) prep->setup intro Introduce Sample setup->intro run Start Dissolution Run intro->run sample Withdraw & Filter Aliquots (5, 10, 15, 30, 60 min) run->sample Timed Intervals analyze Quantify Calcium (e.g., AAS) sample->analyze calc Calculate % Dissolved analyze->calc report Generate Dissolution Profile calc->report

Standard workflow for a dissolution test experiment.
Protocol 2: Preparation of Solid Dispersion by Solvent Evaporation

This method aims to disperse anhydrous calcium citrate within a hydrophilic carrier to enhance its dissolution.

1. Material Selection:

  • Drug: Anhydrous calcium citrate.

  • Carrier: A water-soluble polymer such as Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 4000).[15]

  • Solvent: A common volatile solvent that dissolves both the drug and the carrier (e.g., a hydroalcoholic solution). Finding a suitable solvent is a critical prerequisite.[15][23]

2. Dissolution:

  • Dissolve the selected carrier (e.g., PVP K30) in the chosen solvent with stirring.

  • Separately, or in the same vessel, dissolve the anhydrous calcium citrate in the solvent. Ensure a homogenous solution is formed. The drug-to-carrier ratio (e.g., 1:1, 1:3) must be determined based on formulation goals.

3. Solvent Evaporation:

  • Place the solution in a shallow dish or a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid mass or film is formed.[23]

4. Post-Processing:

  • Scrape the resulting solid mass.

  • Pulverize the mass using a mortar and pestle and pass it through a sieve (e.g., 100-mesh) to obtain a uniform powder.

  • Store the resulting solid dispersion in a desiccator to prevent moisture absorption.[23]

5. Characterization:

  • Perform dissolution testing on the solid dispersion powder as described in Protocol 1 to compare its performance against the unprocessed drug.

  • Optionally, use techniques like DSC and XRD to confirm the amorphous nature of the dispersed calcium citrate.[12]

Protocol 3: Enhancement by Co-Grinding

This mechanical method reduces particle size and intimately mixes calcium citrate with a hydrophilic excipient.

1. Material Selection:

  • Drug: Anhydrous calcium citrate.

  • Co-former: A hydrophilic excipient or superdisintegrant, such as Croscarmellose Sodium (CCS) or Crospovidone.[12]

2. Blending:

  • Prepare a physical mixture of anhydrous calcium citrate and the co-former at a predetermined ratio (e.g., 1:1, 1:3 w/w).[12]

3. Grinding:

  • Place the mixture into a ball mill or a planetary mill.[4][12]

  • Mill the powder for a specified duration (e.g., 1-4 hours) at a set speed. The optimal time and speed should be determined experimentally.

4. Collection and Storage:

  • Collect the resulting co-ground powder.

  • Store in a tightly sealed container in a desiccator.

5. Evaluation:

  • Evaluate the co-ground mixture for dissolution improvement using Protocol 1.

  • Characterize the material using particle size analysis, SEM (to observe morphology), and XRD (to assess changes in crystallinity).[4][12]

G center Dissolution Rate of Anhydrous Calcium Citrate ph pH of Medium ph->center ps Particle Size ps->center temp Temperature temp->center agitation Agitation Rate agitation->center excipients Excipients excipients->center sub_ex1 Acidulants (e.g., Citric Acid) excipients->sub_ex1 sub_ex2 Hydrophilic Carriers (Solid Dispersions) excipients->sub_ex2 sub_ex3 Wetting Agents (Surfactants) excipients->sub_ex3

Key factors influencing the dissolution rate of anhydrous calcium citrate.

References

Technical Support Center: Anhydrous Calcium Citrate in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability of anhydrous calcium citrate (B86180) in acidic environments. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How does the solubility of anhydrous calcium citrate change with decreasing pH?

The solubility of calcium citrate is pH-dependent and increases as the pH becomes more acidic. In acidic environments, the citrate ion (C₆H₅O₇³⁻) is protonated, shifting the equilibrium towards dissolution to form more soluble species such as calcium hydrogen citrate (CaHCit) and citric acid (H₃Cit). This is in contrast to calcium carbonate, which requires stomach acid for absorption, while calcium citrate's absorption is less dependent on an acidic environment.[1][2]

Q2: What is the expected dissolution behavior of anhydrous calcium citrate in acidic media relevant to pharmaceutical testing (e.g., pH 1.2, 4.5)?

Q3: Is anhydrous calcium citrate chemically stable in acidic solutions?

Anhydrous calcium citrate is generally considered a stable compound.[4] However, prolonged exposure to strong acidic conditions, especially at elevated temperatures, can potentially lead to degradation. The primary degradation pathway would likely involve the hydrolysis of the citrate molecule. It is crucial to conduct formulation-specific stability studies to determine the extent of any degradation.

Q4: What are the potential degradation products of anhydrous calcium citrate in an acidic environment?

Under forced degradation conditions (e.g., strong acid, high temperature), the citrate moiety could potentially degrade. While specific degradation products of calcium citrate in acidic solution are not extensively documented in publicly available literature, the degradation of citric acid itself under harsh conditions can lead to the formation of aconitic acid, itaconic acid, and other byproducts. Analytical studies would be necessary to identify and quantify any such degradants in a specific formulation.

Troubleshooting Guides

Dissolution Testing

Issue: Inconsistent or lower-than-expected dissolution results.

  • Potential Cause 1: Inadequate deaeration of the dissolution medium.

    • Solution: Ensure the dissolution medium is properly deaerated according to USP guidelines. Air bubbles on the surface of the solid can inhibit wetting and reduce the effective surface area for dissolution.

  • Potential Cause 2: Coning or mounding of the powder at the bottom of the vessel.

    • Solution: Optimize the agitation speed. For USP Apparatus 2 (paddle), a speed of 50-75 rpm is common for sparingly soluble compounds.[5] If coning persists, consider using USP Apparatus 1 (basket) or adding a small amount of a suitable surfactant to the medium, after verifying its compatibility with the analytical method.

  • Potential Cause 3: Media pH shift during the experiment.

    • Solution: Verify the buffer capacity of your dissolution medium. The dissolution of calcium citrate, a salt of a weak acid and strong base, can slightly alter the pH of an unbuffered or weakly buffered medium. Ensure the chosen buffer system is appropriate for the intended pH range and has sufficient capacity.

Issue: Formation of a precipitate during the dissolution test.

  • Potential Cause 1: Supersaturation and subsequent precipitation.

    • Solution: Calcium citrate can form supersaturated solutions, especially in the presence of other citrate sources.[4][6] This can be followed by precipitation of a less soluble form. Ensure that the concentration of calcium citrate in the dissolution medium does not exceed its solubility at the given pH and temperature. If necessary, use a larger volume of dissolution medium.

  • Potential Cause 2: Interaction with other components in the formulation.

    • Solution: Investigate potential interactions between calcium citrate and other excipients in the formulation that might lead to the formation of a less soluble complex in the acidic medium.

Stability and Analytical Testing

Issue: Poor peak shape (tailing or fronting) in HPLC analysis of citrate.

  • Potential Cause 1: Interaction with active sites on the HPLC column.

    • Solution: Citrate, being a chelating agent, can interact with metal ions in the stationary phase or frits. Use a metal-free or bio-inert HPLC system and column if possible. Adjusting the mobile phase pH to suppress the ionization of silanol (B1196071) groups (for silica-based columns) by adding a small amount of a competing acid (e.g., phosphoric acid) can also improve peak shape.[7][8]

  • Potential Cause 2: Incompatibility of the sample solvent with the mobile phase.

    • Solution: Whenever possible, dissolve and inject samples in the mobile phase.[9] If a different solvent is used for extraction or dilution, ensure it is miscible with the mobile phase and has a similar or weaker elution strength.

  • Potential Cause 3: Column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.[8]

Issue: Drifting retention times in HPLC.

  • Potential Cause 1: Inconsistent mobile phase composition.

    • Solution: If preparing the mobile phase online, ensure the pumping system is delivering a consistent composition. Manually preparing the mobile phase can help troubleshoot this issue. Also, ensure the mobile phase is well-mixed and degassed.[10]

  • Potential Cause 2: Temperature fluctuations.

    • Solution: Use a column oven to maintain a constant column temperature, as retention times can be sensitive to temperature changes.[8]

  • Potential Cause 3: Column equilibration.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. This is particularly important for ion-pair or ion-exchange chromatography.

Quantitative Data Summary

The following table summarizes available data on the solubility of calcium citrate at various pH values. Note that the form of calcium citrate was not always specified as anhydrous in the source literature.

pHCalcium Citrate SolubilityElemental Calcium in SolutionReference
≤ 3.0Data not explicitly provided, but solubility increases with decreasing pH-[11]
4.5Data not explicitly provided, but solubility increases with decreasing pH-[11]
6.0Data not explicitly provided, but solubility increases with decreasing pH-[11]
7.5Lower than in acidic conditions-[11]

Experimental Protocols

Protocol 1: Forced Degradation Study of Anhydrous Calcium Citrate in Acidic Conditions

This protocol is a general guideline and should be adapted based on the specific properties of the drug product.

  • Objective: To investigate the degradation of anhydrous calcium citrate under acidic stress conditions to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

  • Materials:

    • Anhydrous calcium citrate

    • Hydrochloric acid (HCl), 0.1 M and 1 M

    • Sodium hydroxide (B78521) (NaOH), for neutralization

    • High-purity water

    • Volumetric flasks and pipettes

    • pH meter

    • HPLC system with a suitable detector (e.g., UV or RI)

  • Procedure:

    • Prepare a stock solution of anhydrous calcium citrate of a known concentration (e.g., 1 mg/mL) in high-purity water. If solubility is an issue, a co-solvent may be used, provided it is inert and does not interfere with the analysis.

    • Acid Hydrolysis:

      • Transfer a known volume of the stock solution to separate volumetric flasks.

      • Add a sufficient volume of 0.1 M HCl and 1 M HCl to achieve the desired final acid concentrations.

      • Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). A control sample in water should be stored under the same conditions.[12][13]

      • At each time point, withdraw a sample, cool to room temperature, and neutralize with an appropriate volume of NaOH.

      • Dilute the sample to a suitable concentration for analysis.

    • Analysis:

      • Analyze the stressed samples and the control sample by a validated stability-indicating HPLC method.

      • Compare the chromatograms of the stressed samples to the control to identify any degradation products.

      • Calculate the percentage of degradation of anhydrous calcium citrate. The target degradation is typically in the range of 5-20%.[12]

Protocol 2: HPLC Method for the Analysis of Citrate

This is a starting point for developing a stability-indicating method. The method must be fully validated according to ICH guidelines.

  • Mobile Phase: A buffer solution of 15 mM ammonium (B1175870) acetate (B1210297) (pH 5.5) and acetonitrile (B52724) in a 60:40 v/v ratio.[8]

  • Column: C18 (ODS), 250 mm x 4.6 mm, 5 µm particle size.

  • Flow Rate: 0.8 mL/min.[8]

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 30°C.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results start Start: Anhydrous Calcium Citrate Sample stock Prepare Stock Solution start->stock acid_stress Acid Stress (e.g., 0.1M HCl, 60°C) stock->acid_stress control Control (Water, 60°C) stock->control neutralize Neutralize Samples acid_stress->neutralize control->neutralize hplc HPLC Analysis neutralize->hplc data Data Evaluation hplc->data degradation Identify Degradation Products data->degradation method_validation Validate Stability-Indicating Method data->method_validation pathway Propose Degradation Pathway degradation->pathway Dissolution_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Dissolution Results cause1 Inadequate Deaeration issue->cause1 cause2 Powder Coning issue->cause2 cause3 pH Shift issue->cause3 sol1 Properly Deaerate Medium cause1->sol1 Address sol2 Optimize Agitation / Use Basket cause2->sol2 Address sol3 Verify Buffer Capacity cause3->sol3 Address

References

Technical Support Center: Anhydrous Calcium Citrate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with anhydrous calcium citrate (B86180).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the characterization of anhydrous calcium citrate.

Question: My anhydrous calcium citrate sample shows unexpected weight loss in Thermogravimetric Analysis (TGA) at temperatures below 200°C. What is the cause?

Answer: Unexpected weight loss at temperatures below 200°C typically indicates the presence of water, meaning your sample is not fully anhydrous. Calcium citrate can exist in several hydrated forms, including a tetrahydrate and a dihydrate.[1][2] The thermal decomposition of hydrated calcium citrate occurs in stages, with the initial steps corresponding to the loss of water molecules.[3][4]

  • Dehydration Steps: The tetrahydrate form loses water in two successive steps, typically between 60-140°C and 140-190°C, with each step involving the release of two moles of water.[4]

  • Verification: To confirm the presence of hydrates, cross-verify your TGA results with other techniques like Differential Scanning Calorimetry (DSC), which will show endothermic peaks corresponding to dehydration, and X-ray Diffraction (XRD), which can distinguish between the crystal structures of the anhydrous and hydrated forms.[1][5]

Question: The calcium content from my complexometric titration assay is lower than the theoretical value for anhydrous calcium citrate (24.1%). What are the potential issues?

Answer: Lower-than-expected calcium content can stem from several sources:

  • Presence of Hydrates: The most common reason is that your sample is a hydrated form of calcium citrate, which has a lower percentage of calcium by mass. Calcium citrate tetrahydrate, for instance, contains approximately 21.1% calcium.[6]

  • Incomplete Dissolution: Anhydrous calcium citrate is only slightly soluble in water.[6][7] The standard assay procedure requires dissolving the sample in a mixture of water and hydrochloric acid.[8][9] If dissolution is incomplete, the subsequent titration with EDTA will not capture all the calcium ions, leading to an artificially low result. Ensure the sample is fully dissolved before starting the titration.

  • Incorrect Endpoint Detection: The titration endpoint is observed as a color change of the hydroxy naphthol blue indicator.[9] Inaccurate detection of this blue endpoint can lead to errors in the calculated calcium content.

  • Impurities: The presence of non-calcium containing impurities or acid-insoluble substances will lower the percentage of calcium in the weighed sample.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing anhydrous calcium citrate?

A1: The main challenges arise from its physicochemical properties:

  • Polymorphism and Hydration: Calcium citrate exists in multiple hydrated forms (dihydrate, tetrahydrate, hexahydrate) and an anhydrous form.[1] Ensuring a sample is purely anhydrous and preventing its conversion to a hydrated form during analysis is a significant challenge.

  • Low Solubility: Its very slight solubility in water complicates wet chemical analyses and dissolution testing.[6][7][10]

  • Purity Analysis: Distinguishing the anhydrous form from its hydrates and quantifying potential impurities like heavy metals or organic volatile compounds requires a multi-technique approach.[7][8]

Q2: Why is the anhydrous form of calcium citrate preferred for certain applications?

A2: The anhydrous form offers distinct advantages, particularly in the pharmaceutical and food industries. It provides greater stability, especially in moisture-sensitive products, and has a higher calcium content by mass (approx. 24%) compared to its hydrated counterparts.[6][11] Its low moisture content also makes it suitable as an excipient in tablet formulations and as an anticaking agent in powdered products.[11]

Q3: Which analytical techniques are essential for a comprehensive characterization?

A3: A combination of techniques is necessary for full characterization:

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To determine water content and study thermal decomposition behavior.[3][5]

  • X-ray Diffraction (XRD): To identify the specific crystalline form (anhydrous vs. hydrates) and assess polymorphism.[5][12]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of citrate functional groups and investigate molecular structure.[12][13]

  • Complexometric Titration: For the official assay of calcium content.[9][14]

  • Gas Chromatography (GC): To detect and quantify organic volatile impurities.[7]

Q4: How can I differentiate between the anhydrous and tetrahydrate forms of calcium citrate?

A4: You can use the following methods:

  • TGA: The anhydrous form will be thermally stable up to its decomposition temperature (around 480-620 K), while the tetrahydrate will show distinct water loss steps at lower temperatures.[2][3]

  • XRD: The two forms have different crystal structures, resulting in unique diffraction patterns.[1]

  • Elemental Analysis: The theoretical calcium content is different: ~24.1% for anhydrous and ~21.1% for the tetrahydrate.[6]

Data Presentation

Table 1: Thermal Decomposition Stages of Calcium Citrate Hydrates

Hydrate FormTemperature RangeEventMass LossReference
Tetrahydrate60 - 140 °CDehydration (Step 1)Loss of 2 H₂O molecules[4]
Tetrahydrate140 - 190 °CDehydration (Step 2)Loss of 2 H₂O molecules[4]
Anhydrous483 - 623 K (210 - 350 °C)Decomposition to Calcium Carbonate-[2]
-> 610 °CDecomposition of Calcium CarbonateRelease of CO₂[3]

Table 2: Calcium Content in Different Forms of Calcium Citrate

FormChemical FormulaMolar Mass ( g/mol )Calcium Content (% by mass)Reference
AnhydrousCa₃(C₆H₅O₇)₂498.43~24.1%[6]
TetrahydrateCa₃(C₆H₅O₇)₂·4H₂O570.49~21.1%[6]

Experimental Protocols

Protocol 1: Assay of Anhydrous Calcium Citrate (Complexometric Titration) This protocol is based on the USP monograph method.[8][9]

  • Sample Preparation: Accurately weigh about 350 mg of the sample, previously dried at 150°C to a constant weight.

  • Dissolution: Dissolve the sample in a mixture of 10 mL of water and 2 mL of 3 N hydrochloric acid. Dilute the solution with water to approximately 100 mL.

  • Titration (Part 1): While stirring, add approximately 30 mL of 0.05 M edetate disodium (B8443419) (EDTA) from a 50-mL buret.

  • pH Adjustment & Indicator: Add 15 mL of 1 N sodium hydroxide (B78521) and 300 mg of hydroxy naphthol blue indicator.

  • Titration (Part 2): Continue the titration with 0.05 M EDTA until a distinct blue endpoint is reached.

  • Calculation: Each mL of 0.05 M edetate disodium is equivalent to 8.307 mg of anhydrous calcium citrate (Ca₃(C₆H₅O₇)₂). Calculate the percentage purity based on the initial sample weight.

Protocol 2: Determination of Acid-Insoluble Substances This protocol is based on the USP monograph method.[8]

  • Sample Dissolution: Weigh 5 g of the sample and dissolve it by heating with a mixture of 10 mL of hydrochloric acid and 50 mL of water for 30 minutes.

  • Filtration: Filter the resulting solution through a suitable filter paper.

  • Washing: Wash the residue collected on the filter paper with water.

  • Drying: Dry the residue at 105°C for 2 hours.

  • Analysis: Weigh the dried residue. The weight should not exceed the limit specified in the relevant monograph (e.g., not more than 10 mg or 0.2%).

Visualizations

G start Start: Anhydrous Calcium Citrate Sample tga_dsc Thermal Analysis (TGA/DSC) start->tga_dsc check_water Weight loss below 200°C? tga_dsc->check_water xrd X-ray Diffraction (XRD) check_structure Diffraction pattern matches anhydrous standard? xrd->check_structure ftir Spectroscopy (FTIR) assay Complexometric Titration (Assay) ftir->assay check_assay Calcium content ~24.1%? assay->check_assay impurities Impurity Testing (GC, ICP-MS) pass Sample is Confirmed Anhydrous Calcium Citrate impurities->pass check_water->xrd No report_hydrated Report as Hydrated Form (e.g., Tetrahydrate) check_water->report_hydrated Yes check_structure->ftir Yes report_impure Identify Impurity (e.g., Different Polymorph) check_structure->report_impure No check_assay->impurities Yes report_fail_assay Troubleshoot Assay (e.g., dissolution, endpoint) check_assay->report_fail_assay No G CCH Hexahydrate (CCH) CCT Tetrahydrate (CCT) CCH->CCT Drying CCD Dihydrate (CCD) CCT->CCD Drying (e.g., 75-95°C) CCD->CCT Rehydration in aqueous solution CCA Anhydrous (CCA) CCD->CCA Drying (e.g., >110°C) CCA->CCT Rehydration in aqueous solution G start Start: Low/Inconsistent Assay Results check_dissolution Was the sample completely dissolved in acid? start->check_dissolution check_hydration Is the sample known to be 100% anhydrous (via TGA/XRD)? check_dissolution->check_hydration Yes solution_dissolution Action: Improve dissolution. Increase mixing time or slightly warm the acidic solution. check_dissolution->solution_dissolution No check_titration Was the titration endpoint clear and reproducible? check_hydration->check_titration Yes solution_hydration Action: Re-evaluate sample identity. Calculate theoretical %Ca for hydrated forms. check_hydration->solution_hydration No check_reagents Are all reagents (EDTA, indicator, NaOH) correctly prepared and standardized? check_titration->check_reagents Yes solution_titration Action: Refine endpoint detection. Use a pH meter or perform practice titrations. check_titration->solution_titration No solution_reagents Action: Prepare fresh reagents. Standardize EDTA solution. check_reagents->solution_reagents No end Re-run Assay check_reagents->end Yes solution_dissolution->end solution_hydration->end solution_titration->end solution_reagents->end

References

Technical Support Center: Dehydration of Calcium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of water of hydration from calcium citrate (B86180).

Frequently Asked Questions (FAQs)

Q1: What are the different hydrated forms of calcium citrate?

A1: Calcium citrate can exist in several hydration states, with the most common being calcium citrate tetrahydrate (CCT), which contains four molecules of water. Through controlled heating, it is possible to obtain calcium citrate dihydrate (CCD) with two water molecules, and anhydrous calcium citrate (CCA) with no water molecules.[1] There is also a hexahydrate form (CCH) that can be precipitated under specific conditions.[1]

Q2: At what temperatures can the water of hydration be removed from calcium citrate tetrahydrate?

A2: The removal of water from calcium citrate tetrahydrate occurs in distinct steps. The first two water molecules are lost to form the dihydrate in the temperature range of 60-140°C. The remaining two water molecules are removed to form the anhydrous version at temperatures between 140-190°C.[1] Stepwise drying in an oven at 75-95°C can yield the dihydrate, while temperatures of 105-110°C are used to obtain the anhydrous form.[1]

Q3: How can I confirm that all the water of hydration has been removed?

A3: To confirm complete dehydration, the sample should be heated until a constant mass is achieved. This involves repeatedly heating the sample for a set duration, cooling it to room temperature in a desiccator to prevent moisture reabsorption, and weighing it. When consecutive weighings show a negligible difference (e.g., within 0.03 g), it indicates that all the water has been driven off.[2] Analytical techniques such as Thermogravimetric Analysis (TGA) can also be used to monitor the mass loss and confirm the final hydration state.

Q4: What is the visual appearance of the different hydration states of calcium citrate?

A4: Calcium citrate tetrahydrate is typically a white, odorless, crystalline powder.[3][4] While specific visual distinctions between the tetrahydrate, dihydrate, and anhydrous forms are not well-documented in readily available literature, changes in texture and crystal structure can be expected upon dehydration.[5] The anhydrous form is also described as a white to off-white crystalline powder.[4]

Q5: Can I use a standard laboratory oven for the dehydration process?

A5: Yes, a standard laboratory oven is suitable for dehydrating calcium citrate. It is important to have accurate temperature control to ensure the desired hydration state is achieved without causing decomposition of the citrate molecule. For precise control and to prevent oxidation, especially at higher temperatures, using an oven with an inert gas atmosphere (like nitrogen) can be beneficial, though not always necessary for simple dehydration.[6][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete dehydration (sample mass still decreasing after multiple heating cycles) 1. Insufficient heating time or temperature. 2. Sample bed is too thick, preventing uniform heat distribution.1. Increase the heating duration or incrementally increase the temperature within the recommended range (e.g., up to 110°C for the anhydrous form). 2. Spread the sample in a thin layer in a shallow dish to ensure even heating.
Sample discoloration (yellowing or browning) 1. Overheating, leading to the decomposition of the citrate molecule. 2. Presence of impurities in the starting material.1. Reduce the heating temperature. Ensure the oven temperature does not significantly exceed 190°C. Use a calibrated oven for accurate temperature control. 2. Use high-purity calcium citrate tetrahydrate for your experiments.
Fused or melted sample Some hydrated salts can melt at temperatures lower than their anhydrous counterparts.Carefully control the heating rate and temperature. A slower, more gradual increase in temperature can help prevent melting.
Rehydration of the anhydrous sample Anhydrous calcium citrate is hygroscopic and can reabsorb moisture from the atmosphere upon cooling.Always cool the dehydrated sample in a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel) before weighing. Store the anhydrous product in a tightly sealed container in a dry environment.
Inconsistent results between batches 1. Variations in heating rate. 2. Different atmospheric conditions (e.g., humidity). 3. Inconsistent sample size or geometry.1. Standardize the heating rate for all experiments. A slower heating rate generally provides more controlled dehydration. 2. If possible, conduct experiments in a controlled atmosphere (e.g., a nitrogen-purged oven) to minimize the effects of ambient humidity. 3. Use a consistent sample mass and spread it in a uniform layer for each experiment.

Quantitative Data Summary

The following tables summarize key quantitative data related to the dehydration of calcium citrate.

Table 1: Dehydration Temperatures and Products for Calcium Citrate Tetrahydrate (CCT)

Starting MaterialTemperature RangeProductWater Molecules Lost
Calcium Citrate Tetrahydrate (CCT)60-140°CCalcium Citrate Dihydrate (CCD)2
Calcium Citrate Dihydrate (CCD)140-190°CAnhydrous Calcium Citrate (CCA)2

Table 2: Enthalpy of Dehydration for Different Hydration States

ConversionEnthalpy of Dehydration (ΔH⁰) (kJ·mol⁻¹)
CCH to CCT43.6
CCT to CCD43.8
CCD to CCA88.1
Source:[1]

Experimental Protocols

Protocol 1: Stepwise Dehydration of Calcium Citrate Tetrahydrate in a Laboratory Oven

Objective: To obtain calcium citrate dihydrate (CCD) and anhydrous calcium citrate (CCA) from calcium citrate tetrahydrate (CCT) using a laboratory oven.

Materials:

  • Calcium Citrate Tetrahydrate (CCT)

  • Laboratory oven with accurate temperature control

  • Shallow, heat-resistant glass or ceramic dish

  • Spatula

  • Analytical balance

  • Desiccator with desiccant

Procedure for Calcium Citrate Dihydrate (CCD):

  • Preheat the laboratory oven to 80°C.

  • Weigh a clean, dry dish.

  • Add a known mass of CCT to the dish and spread it in a thin, even layer.

  • Place the dish in the preheated oven.

  • Heat the sample for 24 hours.

  • After 24 hours, transfer the dish to a desiccator and allow it to cool to room temperature.

  • Weigh the dish and its contents.

  • Repeat the heating (for a shorter duration, e.g., 4-6 hours), cooling, and weighing steps until a constant mass is achieved.

Procedure for Anhydrous Calcium Citrate (CCA):

  • Preheat the laboratory oven to 110°C.

  • Follow steps 2 and 3 from the CCD procedure.

  • Place the dish containing CCT in the preheated oven.

  • Heat the sample for 24 hours.

  • Follow steps 6-8 from the CCD procedure to ensure complete dehydration.

Protocol 2: Analysis of Dehydration using Thermogravimetric Analysis (TGA)

Objective: To determine the water content and dehydration profile of calcium citrate tetrahydrate using TGA.

Instrument: Thermogravimetric Analyzer

Procedure:

  • Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the calcium citrate tetrahydrate sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Set the following experimental parameters (typical):

    • Heating Rate: 10°C/min

    • Temperature Range: 25°C to 250°C

    • Atmosphere: Inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min

  • Start the TGA run and record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to identify the temperature ranges of the two distinct weight loss steps corresponding to the loss of the first two and the last two water molecules. Calculate the percentage of mass loss for each step to confirm the hydration levels.

Visualizations

Dehydration_Workflow CCT Calcium Citrate Tetrahydrate (CCT) (Ca₃(C₆H₅O₇)₂·4H₂O) CCD Calcium Citrate Dihydrate (CCD) (Ca₃(C₆H₅O₇)₂·2H₂O) CCT->CCD Heat (60-140°C) -2H₂O CCA Anhydrous Calcium Citrate (CCA) (Ca₃(C₆H₅O₇)₂) CCD->CCA Heat (140-190°C) -2H₂O

Caption: Stepwise dehydration of calcium citrate tetrahydrate.

Troubleshooting_Logic Start Dehydration Experiment CheckMass Is mass constant after repeated heating? Start->CheckMass CheckColor Is there any discoloration? CheckMass->CheckColor Yes Incomplete Incomplete Dehydration: - Increase heating time/temp - Use thinner sample layer CheckMass->Incomplete No Decomposition Decomposition Likely: - Reduce temperature - Check oven calibration CheckColor->Decomposition Yes Success Dehydration Successful CheckColor->Success No

Caption: Troubleshooting logic for calcium citrate dehydration.

References

Technical Support Center: Controlling Particle Size in Anhydrous Calcium Citrate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the precipitation of anhydrous calcium citrate (B86180). The following information is designed to help you control and manipulate particle size during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key process parameters that influence the particle size of anhydrous calcium citrate during precipitation?

A1: The particle size of anhydrous calcium citrate is primarily influenced by a combination of several critical parameters:

  • Reactant Concentration: The concentration of calcium and citrate ions in the solution directly impacts the level of supersaturation, which in turn governs the nucleation and crystal growth rates.

  • Temperature: Temperature affects the solubility of calcium citrate, the viscosity of the solution, and the kinetics of the precipitation reaction. Different temperatures can lead to the formation of different hydrates and crystal morphologies.

  • pH: The pH of the reaction mixture influences the speciation of citric acid and the solubility of calcium citrate, thereby affecting the precipitation process.

  • Mixing Speed (Agitation): The stirring rate affects the homogeneity of the reactant concentrations, mass transfer, and the shear forces experienced by the forming particles.

  • Addition of Anti-solvents or Additives: The introduction of substances like ethanol (B145695) can induce precipitation by reducing the solubility of calcium citrate. Other additives can act as crystal growth inhibitors or modifiers.

Q2: What is the optimal pH range for controlling particle size during calcium citrate precipitation?

A2: For achieving a more homogeneous particle size distribution of calcium citrate, a pH range of 4.1 to 4.5 is generally considered optimal.[1] Maintaining the pH within this range helps to control the nucleation and growth of the crystals effectively. It's important to monitor and adjust the pH throughout the precipitation process, as the reaction itself can cause pH shifts.

Q3: How does temperature affect the crystal form and size of calcium citrate?

A3: Temperature plays a crucial role in determining both the hydrate (B1144303) form and the morphology of calcium citrate crystals. For instance, at lower temperatures, the hexahydrate form is more likely to crystallize, while at higher temperatures, the tetrahydrate is favored.[1] The transition temperature between these two forms is approximately 51.6°C.[1] To obtain the anhydrous form, a drying temperature of 150°C is typically required.[1] Furthermore, studies have shown that different morphologies can be obtained at different synthesis temperatures; for example, sheet-like crystals at 35°C and rod-like crystals at 95°C.

Q4: Can mixing speed be used to control particle size?

A4: Yes, mixing speed, or agitation, is a critical parameter. The stirring rate influences the rate of mass transfer of reactants. At lower speeds, the reaction may be reaction-rate limited, while at higher speeds, it can become mass-transfer limited. For the reaction of citric acid with calcite to form calcium citrate, one study found that the reaction becomes mass-transfer limited at around 500 rpm.[2] Higher rotational speeds can lead to the formation of more calcium citrate.[2] The shear forces generated by stirring also affect particle agglomeration and breakage, thereby influencing the final particle size distribution.

Q5: Are there any additives that can be used to produce nano-sized calcium citrate particles?

A5: Yes, the addition of an anti-solvent like ethanol is a common method to induce the precipitation of nano-sized calcium citrate. By adding ethanol to a solution of calcium and citrate salts, a state of supersaturation is reached, leading to the formation of nano-scale particles. One study reported the synthesis of calcium citrate nanosheets with widths of 50-500 nm and thicknesses of 8-30 nm using this method.[3][4][5][6] Surfactants can also be employed to control particle size and growth rate.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Wide Particle Size Distribution Inconsistent reactant concentration; poor mixing; fluctuating temperature or pH.Ensure uniform mixing throughout the reaction vessel. Use a calibrated pH probe and an automated titrator for precise pH control. Employ a temperature-controlled water bath to maintain a stable reaction temperature.
Formation of Gels High local supersaturation; low reaction temperature.Add reactants slowly and at a controlled rate to avoid high local concentrations. Maintain the slurry temperature above 21°C (70°F). A patent suggests maintaining the slurry temperature between 27°-32°C (80°-90°F) to prevent gel formation.[7]
Uncontrolled Precipitation / Flash Precipitation Excessively high supersaturation; rapid addition of anti-solvent.Reduce the initial reactant concentrations. Add the anti-solvent (e.g., ethanol) dropwise or at a controlled, slow rate while monitoring the turbidity of the solution.
Precipitate Re-dissolves Shift in pH to a more acidic range where calcium citrate is more soluble.Monitor the pH of the solution continuously. If the pH drops, adjust it back to the target range (e.g., 4.1-4.5) using a suitable base like sodium hydroxide (B78521).
Formation of Incorrect Hydrate Form Reaction temperature is not optimized for the desired hydrate.Carefully control the reaction temperature. For anhydrous calcium citrate, a subsequent drying step at 150°C is necessary.[1] To obtain the tetrahydrate, ensure the precipitation occurs above 52°C.[8]
Particle Agglomeration Insufficient mixing; high particle concentration; interparticle attractive forces.Increase the stirring speed to provide sufficient shear to break up agglomerates. Consider adding a dispersing agent or surfactant to stabilize the particles. A lower solids content in the slurry can also help.
Low Yield of Precipitate Incomplete reaction; pH outside the optimal range for precipitation.Ensure stoichiometric amounts of reactants are used. Maintain the pH in the optimal range for precipitation (4.1-4.5). Allow sufficient reaction time for the precipitation to complete.

Quantitative Data Summary

The following tables summarize the quantitative effects of key parameters on calcium citrate particle size and precipitation.

Table 1: Effect of Reactant Concentration and pH

ParameterValueObserved Effect on Particle Size/PrecipitationReference
Calcium Ion Concentration 0.001 - 1 mol/LOptimal range for achieving a good particle size distribution.[1]
pH 4.1 - 4.5Superior for obtaining homogeneous crystal particles.[1]
pH > 3Re-precipitation of calcium citrate can occur.[9]
Slurry Solids Content 22-24% by weightYields fine crystal aggregates ranging from 5 to 100 microns.[7]

Table 2: Effect of Temperature and Mixing Speed

ParameterValueObserved Effect on Particle Size/PrecipitationReference
Temperature 35°CFormation of sheet-like crystals.
Temperature 95°CFormation of rod-like crystals.
Temperature 51.6°CTransition point between hexahydrate and tetrahydrate forms.[1]
Temperature 27°C - 32°COptimal slurry temperature for producing particles of 5-100 microns.[7]
Drying Temperature 150°CRequired to obtain the anhydrous form.[1]
Mixing Speed ~500 rpmReaction becomes mass-transfer limited; increased formation of calcium citrate.[2]

Experimental Protocols

Protocol 1: General Precipitation of Anhydrous Calcium Citrate

This protocol provides a general framework for the precipitation of anhydrous calcium citrate. Researchers should optimize the specific parameters based on their desired particle size.

Materials:

  • Calcium chloride (CaCl₂)

  • Trisodium (B8492382) citrate (Na₃C₆H₅O₇)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Ethanol (optional, as an anti-solvent)

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a solution of calcium chloride in deionized water (e.g., 0.18 M).

    • Prepare a solution of trisodium citrate in deionized water (e.g., 0.12 M).

  • Reaction Setup:

    • Place the trisodium citrate solution in a temperature-controlled reaction vessel equipped with a magnetic stirrer and a calibrated pH probe.

  • Initiate Precipitation:

    • While stirring at a controlled speed (e.g., 300-500 rpm), slowly add the calcium chloride solution to the trisodium citrate solution.

  • Control pH:

    • Monitor the pH of the mixture continuously. Maintain the pH within the desired range (e.g., 4.1-4.5) by adding dilute HCl or NaOH as needed.

  • Control Temperature:

    • Maintain the reaction temperature at the desired level (e.g., 25°C for smaller particles or higher temperatures for different morphologies).

  • Aging:

    • After the addition is complete, continue stirring the suspension for a defined period (e.g., 1-2 hours) to allow the crystals to grow and stabilize.

  • Isolation:

    • Separate the precipitate from the solution by centrifugation or filtration.

  • Washing:

    • Wash the precipitate with deionized water and then with ethanol to remove any unreacted ions and to aid in drying.

  • Drying:

    • Dry the precipitate in an oven at 150°C to obtain anhydrous calcium citrate.

Protocol 2: Synthesis of Nano-sized Calcium Citrate Sheets

This protocol is adapted from a method for synthesizing nano-sized calcium citrate.[3][4][5][6]

Materials:

  • Calcium chloride (0.18 mol·L⁻¹)

  • Sodium citrate (0.12 mol·L⁻¹)

  • Ethanol

  • Deionized water

Procedure:

  • Prepare Solutions: Prepare aqueous solutions of calcium chloride and sodium citrate at the specified concentrations.

  • Mixing: Mix the solutions at a molar ratio of calcium chloride to sodium citrate of 3:2.

  • Stirring: Stir the mixture at 25°C.

  • Induce Precipitation: Add ethanol to the stirred mixture until a white slurry is produced. The volume ratio of ethanol to water can be varied (e.g., between 1:2 and 2:1) to influence the crystal degree.[3]

  • Separation and Washing: Centrifuge the slurry to collect the precipitate and wash it.

  • Drying: Freeze-dry the collected slurry to obtain nano-calcium citrate sheets.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_reaction Precipitation Reaction cluster_processing Post-Processing prep_ca Prepare Calcium Chloride Solution mix Mix Reactants prep_ca->mix prep_cit Prepare Trisodium Citrate Solution prep_cit->mix control_params Control Parameters (pH, Temp, Stirring) mix->control_params aging Aging control_params->aging isolate Isolate Precipitate (Centrifuge/Filter) aging->isolate wash Wash isolate->wash dry Dry wash->dry product Anhydrous Calcium Citrate dry->product

Caption: Experimental workflow for anhydrous calcium citrate precipitation.

Parameter_Relationships cluster_inputs Controllable Parameters cluster_processes Crystallization Processes cluster_outputs Particle Characteristics conc Reactant Concentration nucleation Nucleation Rate conc->nucleation growth Crystal Growth Rate conc->growth temp Temperature temp->nucleation temp->growth ph pH ph->nucleation ph->growth mix_speed Mixing Speed mix_speed->nucleation mix_speed->growth additives Additives additives->nucleation additives->growth particle_size Particle Size nucleation->particle_size psd Particle Size Distribution nucleation->psd growth->particle_size growth->psd morphology Morphology growth->morphology

Caption: Key parameter relationships in calcium citrate precipitation.

References

Technical Support Center: Preparation of Anhydrous Calcium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the preparation of anhydrous calcium citrate (B86180).

Frequently Asked Questions (FAQs)

Q1: What are the common drying methods for preparing anhydrous calcium citrate?

A1: The primary methods for drying calcium citrate to its anhydrous form include spray drying, oven drying, and freeze-drying. Each method offers distinct advantages and is suited for different production scales and final product specifications.

Q2: My calcium citrate slurry is forming a gel at low temperatures. How can I prevent this?

A2: Gel formation in aqueous calcium citrate slurries can occur, especially at temperatures below 21°C (70°F). To mitigate this, it is recommended to prepare the slurry within 4-5 hours of the drying step. Maintaining the slurry temperature between 27°C and 32°C (80°-90°F) can also help prevent gelation and recrystallization during storage before drying[1].

Q3: During spray drying, the nozzle keeps getting blocked. What could be the cause and solution?

A3: Nozzle blockage during spray drying is often due to the high viscosity of the feed or the presence of large suspended particles. To resolve this, you can increase the water content in the slurry to reduce viscosity. However, be aware that this may lead to a higher residual moisture content in the final product[2].

Q4: What is the expected moisture content for anhydrous calcium citrate after drying?

A4: For a free-flowing white powder, the moisture content should be less than 6.0%[1]. The United States Pharmacopeia (USP) specifies that calcium citrate tetrahydrate loses between 10.0% and 13.3% of its weight upon drying at 150°C for 4 hours, which indicates the removal of water of hydration to approach an anhydrous state[3].

Q5: How can I control the particle size and bulk density of the final product?

A5: The drying conditions, particularly in spray drying, are crucial factors in determining the particle size and bulk density of the calcium citrate powder[1]. For spray drying, adjusting parameters such as inlet/outlet temperatures, atomizer speed, and feed rate can influence these properties. A typical bulk density for spray-dried calcium citrate is between 0.3 and 0.7 g/mL[1][2].

Q6: I am observing browning of the product when mixed with fructose. What is the cause?

A6: Browning in the presence of fructose, especially under high humidity and temperature, can be due to the alkaline nature of some anti-caking agents like tricalcium phosphate. Using a neutral or slightly acidic calcium citrate preparation can prevent this Maillard reaction[1]. The pH of a 1% aqueous slurry of the calcium citrate should ideally be between 4 and 7[1].

Q7: What is the difference between calcium citrate tetrahydrate, dihydrate, and anhydrous forms?

A7: These forms differ in their water of hydration content. Calcium citrate tetrahydrate (CCT) has four water molecules. Stepwise drying can produce calcium citrate dihydrate (CCD) and ultimately anhydrous calcium citrate (CCA)[4]. The conversion to the anhydrous form is typically achieved at temperatures around 110°C to 120°C[4][5].

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Final Moisture Content - Insufficient drying time or temperature. - High initial water content in the slurry. - Inefficient water removal in the drying process.- Increase the drying temperature or extend the drying time. For oven drying, ensure the temperature is at least 150°C[3]. - For spray drying, optimize the inlet temperature (e.g., 218°C - 238°C) and outlet temperature (e.g., ~107°C)[1]. - Reduce the solids content of the slurry if it is too high.
Product is not a Free-Flowing Powder - Incomplete drying, leading to stickiness. - Undesirable particle agglomeration.- Ensure the final moisture content is below 6%[1]. - Optimize spray drying parameters to control particle morphology. - Consider using an anti-caking agent if compatible with the final application.
Conversion to Insoluble Crystalline Forms - Slow drying process allowing for conversion from the amorphous to crystalline state.- Employ rapid drying methods like spray drying or freeze-drying shortly after the reaction mixture is formed, ideally within 15-30 minutes[6].
Inconsistent Bulk Density - Fluctuations in drying parameters. - Inconsistent feed slurry concentration.- Maintain consistent spray dryer operating conditions (temperatures, feed rate, atomizer speed). - Ensure the solids content of the slurry is stable (e.g., 20-26% by weight)[1].

Quantitative Data Summary

Table 1: Spray Drying Parameters and Product Characteristics

ParameterValueReference
Inlet Temperature~218°C - 238°C (425°F - 460°F)[1]
Outlet Temperature~107°C (225°F)[1]
Atomizer Speed7600 rpm (rotary wheel)[1]
Final Moisture Content< 6.0%[1]
Bulk Density0.3 - 0.7 g/mL[1][2]
Particle Size95% passes through a US 100 mesh sieve[1]

Table 2: Oven Drying Parameters for Different Hydrates

Starting MaterialDrying TemperatureResulting FormReference
Calcium Citrate Tetrahydrate (CCT)75°C - 95°CCalcium Citrate Dihydrate (CCD)[4]
Calcium Citrate Tetrahydrate (CCT)105°C - 110°CAnhydrous Calcium Citrate (CCA)[4]
Calcium Citrate Hexahydrate (CCH)80°CCalcium Citrate Dihydrate (CCD)[4]
Calcium Citrate Hexahydrate (CCH)110°CAnhydrous Calcium Citrate (CCA)[4]
Calcium Citrate (unspecified hydrate)150°C for 4 hoursAnhydrous Calcium Citrate[3]

Experimental Protocols

1. Preparation of Calcium Citrate Slurry for Drying

This protocol describes the synthesis of a calcium citrate slurry suitable for subsequent drying, adapted from patent literature[1].

  • Reactants: Anhydrous citric acid and calcium hydroxide (B78521).

  • Procedure:

    • Prepare an aqueous solution of citric acid.

    • Prepare a uniform aqueous slurry of calcium hydroxide.

    • Under vigorous agitation, pump the calcium hydroxide slurry into the citric acid solution over 10-15 minutes.

    • The reaction is exothermic; the temperature may rise to around 57°C (134°F). Do not exceed 60°C.

    • After the reaction is complete, cool the batch to approximately 27°C - 32°C (80°F - 90°F).

    • Adjust the final pH of the concentrated slurry to be between 3.8 and 4.6 using the reactants if necessary.

    • The resulting slurry, with a solids content of 20-26% by weight, is now ready for drying.

2. Spray Drying Protocol

  • Apparatus: A spray dryer with a rotary wheel atomizer.

  • Procedure:

    • Pre-heat the spray dryer to the desired inlet temperature, approximately 232°C (450°F).

    • Feed the prepared calcium citrate slurry into the spray dryer.

    • Set the atomizer speed to around 7600 rpm.

    • Adjust the feed rate to maintain a stable outlet temperature of about 107°C (225°F).

    • Collect the resulting free-flowing white powder. The product should have a moisture content of less than 6.0% and a bulk density of 0.4-0.65 g/mL[1].

3. Oven Drying Protocol for Anhydrous Calcium Citrate

  • Apparatus: A drying cabinet or oven.

  • Procedure:

    • Spread the wet calcium citrate precipitate in a thin layer on trays.

    • Place the trays in a drying oven preheated to 110°C - 120°C[4][5]. An alternative is to dry at 150°C for 4 hours to ensure complete removal of water of hydration[3][7].

    • Dry the material until a constant weight is achieved, indicating that all water has been removed.

    • Allow the anhydrous calcium citrate to cool in a desiccator to prevent rehydration from atmospheric moisture.

Visualizations

experimental_workflow cluster_preparation Slurry Preparation cluster_drying Drying Methods cluster_product Final Product reactants Citric Acid Solution & Calcium Hydroxide Slurry reaction Controlled Reaction (<60°C) reactants->reaction cooling Cooling (27-32°C) reaction->cooling ph_adjust pH Adjustment (3.8-4.6) cooling->ph_adjust spray_dry Spray Drying ph_adjust->spray_dry Feed Slurry oven_dry Oven Drying ph_adjust->oven_dry Feed Slurry freeze_dry Freeze-Drying ph_adjust->freeze_dry Feed Slurry product Anhydrous Calcium Citrate spray_dry->product oven_dry->product freeze_dry->product

Caption: Workflow for the preparation and drying of anhydrous calcium citrate.

troubleshooting_logic start High Moisture Content in Final Product? cause1 Insufficient Temperature/Time? start->cause1 Yes cause2 High Slurry Viscosity? start->cause2 Yes solution1 Increase Temp./Time cause1->solution1 solution2 Optimize Inlet/Outlet Temp. (Spray Drying) cause1->solution2 solution3 Increase Water in Slurry cause2->solution3

Caption: Troubleshooting logic for high moisture content in the final product.

References

"resolving aggregation of anhydrous calcium citrate nanoparticles"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anhydrous Calcium Citrate (B86180) Nanoparticles

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with anhydrous calcium citrate nanoparticles, with a specific focus on resolving and preventing aggregation.

Frequently Asked Questions (FAQs)

Q1: Why do my anhydrous calcium citrate nanoparticles aggregate?

A1: Nanoparticle aggregation is a common phenomenon driven by the high surface energy of the particles.[1] Nanoparticles tend to clump together to reduce their overall surface area and achieve a more stable energetic state.[2] This process is primarily influenced by van der Waals forces, which cause the particles to attract each other.[2] Several factors in your experimental setup can promote aggregation, including:

  • Inadequate Surface Charge: Insufficient electrostatic repulsion between particles allows attractive forces to dominate.[3]

  • High Ionic Strength: The presence of salts in the medium can compress the electrical double layer around the nanoparticles, reducing repulsive forces.[3]

  • Suboptimal pH: The pH of the dispersion medium affects the surface charge of the nanoparticles.[2][3]

  • Temperature: Increased temperature can enhance Brownian motion, leading to more frequent collisions and a higher likelihood of aggregation.[2][3]

  • Drying and Storage: Storing nanoparticles as a dry powder rather than a colloidal suspension often leads to the formation of hard, irreversible agglomerates.[3]

Q2: What is the role of citrate in preventing aggregation?

A2: Citrate serves as a stabilizing agent. During the synthesis of calcium citrate nanoparticles, excess citrate ions can adsorb onto the particle surface.[4][5] This creates a negative surface charge, measured as zeta potential, which leads to electrostatic repulsion between individual nanoparticles.[4][5] This repulsive force counteracts the attractive van der Waals forces, keeping the particles well-dispersed in the solution.[5] Citrate has been shown to be effective in stabilizing amorphous calcium phosphate (B84403) nanoparticles and inhibiting crystal growth, a principle that also applies to calcium citrate.[6][7][8]

Q3: What is a desirable zeta potential to ensure nanoparticle stability?

A3: A higher absolute zeta potential value, whether positive or negative, generally indicates better colloidal stability. For citrate-stabilized calcium citrate nanoparticles, a negative zeta potential is expected. Studies have reported stable calcium citrate nanoparticles (CN) with zeta potentials around -16.1 mV.[9][10] Low zeta values (e.g., close to zero) suggest that the nanoparticles are prone to aggregation.[11]

Troubleshooting Guide: Resolving and Preventing Aggregation

Q4: I've observed aggregation in my nanoparticle suspension. How can I redisperse the particles?

A4: Redispersing aggregated nanoparticles can be challenging, especially if hard agglomerates have formed. However, the following methods are commonly used. For best results, it is recommended to use these techniques immediately after observing any signs of aggregation.

  • Sonication: This is the most common method for breaking up agglomerates. Using a probe sonicator is generally more effective than a bath sonicator. The process should be performed in a controlled temperature environment (e.g., an ice bath) to prevent sample heating, which could promote re-aggregation.[11]

  • Use of Dispersing Agents: If sonication alone is insufficient, consider adding a suitable surfactant or polymer to the solution before sonicating.[3][11] These agents can adsorb to the nanoparticle surface and enhance stability through steric or electrostatic hindrance.

  • pH Adjustment: Modifying the pH of the solution can sometimes help to increase the surface charge and promote redispersion. This should be done carefully, as drastic pH changes can also alter the chemical nature of the nanoparticles.[2]

Q5: How can I prevent aggregation from occurring in the first place?

A5: Proactive measures during synthesis and storage are the most effective way to prevent aggregation.

  • Use of Stabilizers: Incorporate stabilizing agents during synthesis. Excess sodium citrate is a primary choice for calcium citrate nanoparticles.[4][5] Other options include polymers like Polyvinylpyrrolidone (PVP) or surfactants like Cetyltrimethylammonium bromide (CTAB), though their compatibility must be verified for your specific application.[3]

  • Control Reaction Conditions: Maintain optimal pH and temperature during synthesis.[3] Avoid high ionic strength by using deionized water and minimizing the concentration of buffer salts.[3]

  • Proper Storage: Whenever possible, store nanoparticles as a colloidal suspension rather than a dry powder.[3] If you must work with a powder, ensure it is stored in a desiccated, dark environment to prevent moisture uptake. When redispersing a powder, wetting the particles with a small amount of a suitable solvent like ethanol (B145695) before adding the bulk dispersion medium can improve results.

Data Presentation: Nanoparticle Characteristics and Stability Parameters

The following tables summarize key quantitative data related to the characteristics and stability of calcium citrate nanoparticles.

Table 1: Typical Physicochemical Properties of Calcium Citrate Nanoparticles

ParameterTypical ValueSignificanceReference(s)
Particle Size50 - 80 nmAffects biological interactions and drug delivery efficiency.[9][10]
Zeta Potential-13.0 to -16.1 mVIndicates colloidal stability; higher absolute values suggest better dispersion.[9][10]
Citrate Content25% - 31% (w/w)Relates to the amount of stabilizing agent present.[9][10]

Table 2: Key Parameters in Troubleshooting Aggregation

ParameterRecommended ActionRationaleReference(s)
Dispersion Method Probe sonicationProvides high energy to break apart agglomerates effectively.[11]
Stabilizer Conc. e.g., 20 mM Sodium CitrateSufficient stabilizer is crucial to provide electrostatic repulsion.[6]
Storage Store as a liquid suspensionAvoids the formation of hard, difficult-to-disperse agglomerates.[3]
Ionic Strength Use low-salt buffers / DI waterHigh salt concentrations screen surface charges, promoting aggregation.[3]

Experimental Protocols

Protocol 1: Redispersion of Aggregated Nanoparticle Powder via Sonication

This protocol is adapted from general nanoparticle dispersion guidelines and is intended for redispersing a dried powder of anhydrous calcium citrate nanoparticles.

  • Weighing: Accurately weigh approximately 10-15 mg of the nanoparticle powder. Handle the powder in a low-humidity environment to prevent moisture uptake.

  • Pre-wetting: Place the powder in a suitable vial. Tilt the vial to gather the powder in one area. Add a small volume (e.g., 50-100 µL) of 96% ethanol to wet the particles for 1 minute. This step is crucial for reducing the surface tension and allowing the aqueous medium to interact with the nanoparticles.

  • Dispersion: Add the final volume of your desired aqueous dispersion medium (e.g., deionized water or a low-ionic-strength buffer) to achieve the target concentration.

  • Sonication: Immediately place the vial in an ice/water bath to ensure cooling. Insert a probe sonicator tip into the suspension, ensuring it does not touch the vial walls. Sonicate continuously at a suitable power setting. A typical duration might be 10-16 minutes, but this should be optimized for your specific instrument and sample.

  • Post-Sonication: Visually inspect the dispersion for any visible aggregates or sediment. For quantitative analysis of the dispersion quality, use techniques like Dynamic Light Scattering (DLS). Use the dispersion immediately, as its stability may decrease over time.

Protocol 2: Synthesis of Calcium Citrate Nanoparticles with In-Situ Stabilization

This protocol is based on a method for producing stabilized calcium phosphate nanoparticles and adapted for calcium citrate, focusing on preventing aggregation during formation.[6]

  • Prepare Stock Solutions:

    • Solution A: 30 mM Calcium Chloride (CaCl₂) in deionized water.

    • Solution B: A solution containing both 30 mM Dipotassium Phosphate (K₂HPO₄) and 20 mM Sodium Citrate in deionized water. The citrate here acts as the stabilizer.

  • Nanoparticle Formation: While vigorously stirring, add an equal volume of Solution A to Solution B. A white, milky colloidal suspension should form within minutes, indicating the formation of nanoparticles.[4]

  • Characterization: After synthesis, immediately characterize the nanoparticles for size and zeta potential using Dynamic Light Scattering (DLS) to confirm they are within the desired range and are well-dispersed.

  • Purification (Optional): If purification is needed to remove unreacted precursors, consider methods like dialysis rather than high-speed centrifugation, which can cause irreversible aggregation.[11] If centrifugation is necessary, use the lowest possible speed and duration required to pellet the particles and attempt redispersion immediately using the sonication protocol above.

Visualizations: Workflows and Mechanisms

// Node Definitions Start [label="Aggregation Observed\n(Visual, DLS Data)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Check_Storage [label="Is the sample from\na dried powder?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=2.5, height=2.5]; Protocol_1 [label="Follow Protocol 1:\nRedispersion via Sonication", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Dispersion [label="Is dispersion\nsuccessful?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=2.5, height=2.5]; Use_Sample [label="Proceed with\nExperiment", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Liquid_Sample [label="Analyze Liquid\nSuspension Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Params [label="Check pH, Ionic Strength,\nTemperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize_Synth [label="Optimize Synthesis:\nFollow Protocol 2,\nAdjust Stabilizer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adjust_Buffer [label="Adjust Buffer Conditions:\nLower Salt Conc., Adjust pH", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edge Definitions Start -> Check_Storage [arrowhead=normal, color="#5F6368"]; Check_Storage -> Protocol_1 [label="Yes", arrowhead=normal, color="#5F6368"]; Check_Storage -> Liquid_Sample [label="No", arrowhead=normal, color="#5F6368"]; Protocol_1 -> Check_Dispersion [arrowhead=normal, color="#5F6368"]; Check_Dispersion -> Use_Sample [label="Yes", arrowhead=normal, color="#5F6368"]; Check_Dispersion -> Optimize_Synth [label="No", arrowhead=normal, color="#5F6368"]; Liquid_Sample -> Check_Params [arrowhead=normal, color="#5F6368"]; Check_Params -> Adjust_Buffer [arrowhead=normal, color="#5F6368"]; Adjust_Buffer -> Use_Sample [arrowhead=normal, color="#5F6368"];

// Graph attributes graph [label="Troubleshooting Workflow for Nanoparticle Aggregation", labelloc=b, fontcolor="#202124"]; } dot Caption: Troubleshooting workflow for nanoparticle aggregation.

// Manually adding repulsion arrows for illustration edge [arrowhead=normal, penwidth=2.0, color="#34A853"]; {rank=same; NP1; NP2} NP1 -> NP2 [dir=both, constraint=false, label=" Electrostatic\n Repulsion ", fontcolor="#202124"];

graph [label="Mechanism of Electrostatic Stabilization by Citrate", labelloc=b, fontcolor="#202124"]; } dot Caption: Mechanism of electrostatic stabilization by citrate.

References

Validation & Comparative

Comparative Bioavailability of Anhydrous vs. Hydrated Calcium Citrate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Executive Summary

Calcium citrate (B86180) is a widely used calcium supplement recognized for its superior bioavailability compared to other salts like calcium carbonate, particularly in individuals with reduced gastric acid secretion. It exists in several hydration states, including anhydrous (without water) and various hydrated forms (e.g., tetrahydrate). The degree of hydration influences key physicochemical properties such as solubility, which in turn is a critical factor in the absorption of calcium in the gastrointestinal tract. This guide explores these differences to inform research and development in the pharmaceutical and nutraceutical fields.

Data Presentation: Physicochemical Properties

The solubility of different forms of calcium citrate is a key indicator of their potential bioavailability. Higher aqueous solubility generally facilitates dissolution in the gastrointestinal fluid, making the calcium ions more available for absorption.

Form of Calcium CitrateMolar Mass ( g/mol )Elemental Calcium (%)Aqueous SolubilityReference
Anhydrous Calcium Citrate498.4324.1%Higher than hydrated forms[1]
Calcium Citrate Tetrahydrate570.4921.1%Sparingly soluble in water[2]

Note: A 2020 study demonstrated that anhydrous calcium citrate (CCA) exhibits a higher aqueous solubility compared to its hydrated counterparts (dihydrate, tetrahydrate, and hexahydrate)[1].

Experimental Protocols

While no studies directly comparing the bioavailability of anhydrous versus hydrated calcium citrate were identified, the following outlines a typical experimental protocol for assessing the bioavailability of a calcium supplement in humans. This methodology is based on protocols from studies comparing calcium citrate and calcium carbonate.

Objective: To determine and compare the bioavailability of anhydrous calcium citrate and hydrated calcium citrate in healthy human subjects.

Study Design: A randomized, double-blind, crossover study.

Participants: A cohort of healthy adult volunteers. The number of participants would be determined by power analysis to ensure statistical significance.

Intervention:

  • Test Products: Anhydrous Calcium Citrate and Hydrated Calcium Citrate (e.g., Tetrahydrate), administered in identical oral dosage forms (e.g., capsules or tablets) containing a standardized dose of elemental calcium.

  • Procedure: Participants would receive a single dose of one of the test products after an overnight fast. After a washout period of at least one week, they would receive the other test product.

Data Collection:

  • Blood Sampling: Blood samples would be collected at baseline (pre-dose) and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours). Serum calcium concentrations would be measured at each time point.

  • Urine Collection: A 24-hour urine collection would be performed at baseline and on each study day to measure total urinary calcium excretion.

Pharmacokinetic Analysis: The following pharmacokinetic parameters would be calculated from the serum calcium concentration-time data:

  • AUC (Area Under the Curve): Represents the total extent of calcium absorption.

  • Cmax (Maximum Concentration): The peak serum calcium concentration.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

Statistical Analysis: The pharmacokinetic parameters for the two forms of calcium citrate would be compared using appropriate statistical tests, such as a paired t-test or analysis of variance (ANOVA).

Mandatory Visualization

Calcium Absorption Pathway

The following diagram illustrates the primary pathways of intestinal calcium absorption.

Intestinal Calcium Absorption Pathways cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Ca2+ Calcium Ions (Ca2+) TRPV6 TRPV6 Channel Ca2+->TRPV6 Apical Entry Paracellular Paracellular Pathway (Between Cells) Ca2+->Paracellular Passive Diffusion Calbindin Calbindin-D9k TRPV6->Calbindin Intracellular Transport PMCA1b PMCA1b (Plasma Membrane Ca2+-ATPase) Calbindin->PMCA1b Basolateral Extrusion Blood To Circulation PMCA1b->Blood Paracellular->Blood

Caption: Overview of transcellular and paracellular pathways for intestinal calcium absorption.

Experimental Workflow for a Bioavailability Study

The diagram below outlines the logical flow of a typical clinical trial designed to compare the bioavailability of two substances.

Bioavailability Study Workflow Screening Participant Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization GroupA Group A: Receives Anhydrous Form Randomization->GroupA GroupB Group B: Receives Hydrated Form Randomization->GroupB Dosing1 Dosing Period 1 GroupA->Dosing1 GroupB->Dosing1 DataCollection Pharmacokinetic Sampling (Blood & Urine) Dosing1->DataCollection Washout Washout Period Dosing2 Dosing Period 2 (Crossover) Washout->Dosing2 Dosing2->DataCollection Switch Formulations DataCollection->Washout Analysis Data Analysis (AUC, Cmax, Tmax) Results Comparative Bioavailability Results Analysis->Results

Caption: A typical crossover experimental workflow for a human bioavailability study.

Conclusion

Based on physicochemical principles, the higher aqueous solubility of anhydrous calcium citrate suggests a potential for enhanced bioavailability compared to its hydrated forms[1]. However, the absence of direct comparative in vivo studies necessitates further research to definitively establish the relative bioavailability of these forms. The experimental protocol outlined in this guide provides a framework for conducting such a study. For researchers and drug development professionals, understanding the nuances between different salt forms is crucial for optimizing the delivery and efficacy of calcium supplementation.

References

Anhydrous Calcium Citrate vs. Calcium Carbonate in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate calcium source is a critical, yet often overlooked, aspect of cell culture media design. While calcium chloride is the most common choice, anhydrous calcium citrate (B86180) and calcium carbonate present alternative options that may offer distinct advantages or disadvantages depending on the specific cell type and experimental goals. This guide provides an objective comparison of anhydrous calcium citrate and calcium carbonate for cell culture applications, supported by physicochemical properties and data from related studies. As direct comparative studies in cell culture are limited, this guide also proposes a detailed experimental framework for their evaluation.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these two calcium salts is essential for predicting their behavior in complex cell culture media.

PropertyAnhydrous Calcium CitrateCalcium Carbonate
Chemical Formula Ca₃(C₆H₅O₇)₂CaCO₃
Molar Mass 498.44 g/mol 100.09 g/mol
Calcium Content (by mass) ~24.1%~40.0%
Solubility in Water Sparingly soluble, but more soluble than calcium carbonate, especially at neutral to alkaline pH.[1]Very low solubility in water at neutral pH.[2]
Effect on Media pH Can act as a buffer and may slightly lower the pH of the medium upon dissolution.[2]Can increase the pH of the medium due to the basic nature of the carbonate ion.[3]

Inferred Performance in Cell Culture

In the absence of direct comparative studies, we can infer the potential performance of these two calcium sources based on the known biological roles of their constituent ions, citrate and carbonate.

Anhydrous Calcium Citrate:

  • Potential Advantages:

    • Higher Bioavailability of Calcium Ions: Due to its higher solubility at physiological pH compared to calcium carbonate, calcium citrate may provide a more consistent and readily available supply of calcium ions to the cells.[2][4][5]

    • Metabolic Intermediate: Citrate is a key component of the Krebs cycle and can be metabolized by cells, potentially influencing cellular bioenergetics.

    • Chelating Properties: Citrate can chelate other divalent cations, which could be beneficial in preventing the precipitation of other media components.

  • Potential Disadvantages:

    • Dose-Dependent Cytotoxicity: High concentrations of citrate (typically in the mM range) have been shown to inhibit cell proliferation and induce apoptosis in various cell lines, particularly in cancer cells.[6][7][8][9] This is a critical consideration when determining the appropriate concentration to use.

    • Chelation of Essential Ions: The chelating properties of citrate could also lead to the sequestration of essential divalent cations, such as magnesium and zinc, potentially impacting cellular function.

Calcium Carbonate:

  • Potential Advantages:

    • Buffering Capacity: The carbonate ion is a key component of the bicarbonate buffering system, which is essential for maintaining a stable physiological pH in most cell culture systems.[10][11][12] Supplementation with calcium carbonate could contribute to the buffering capacity of the medium.[3]

    • Inert Nature at Low Solubility: Due to its low solubility, calcium carbonate may act as a slow-release source of calcium ions, potentially avoiding the cytotoxic effects associated with high initial concentrations of soluble calcium salts.

  • Potential Disadvantages:

    • Low Solubility and Bioavailability: The very low solubility of calcium carbonate at neutral pH may limit the availability of calcium ions to the cells.[2]

    • Potential for pH Fluctuation: The dissolution of calcium carbonate can lead to an increase in the pH of the culture medium, which may require adjustments to the bicarbonate and CO₂ levels to maintain the desired pH.[3]

    • Particle Effects: If not fully dissolved, particulate calcium carbonate could have physical effects on adherent cells or interfere with certain analytical techniques.

Proposed Experimental Protocols for Comparison

To provide a definitive answer for your specific cell line and application, a head-to-head comparison is recommended. The following experimental workflow outlines a robust approach for evaluating the performance of anhydrous calcium citrate versus calcium carbonate in cell culture.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare basal medium lacking a calcium source B Prepare stock solutions of anhydrous calcium citrate and calcium carbonate A->B C Determine equivalent calcium concentrations B->C D Supplement basal medium with varying concentrations of each calcium salt C->D E Seed cells at a defined density D->E F Incubate for a defined time course (e.g., 24, 48, 72 hours) E->F G Cell Viability Assay (e.g., MTT, Trypan Blue) F->G H Cell Proliferation Assay (e.g., Cell Counting, BrdU) F->H I Functional Assays (e.g., differentiation markers, protein expression) F->I J Monitor Media pH and Osmolality F->J G A Seed cells on glass-bottom dishes B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Wash cells to remove excess dye B->C D Acquire baseline fluorescence C->D E Add experimental medium containing either calcium citrate or calcium carbonate D->E F Monitor changes in fluorescence over time using live-cell imaging E->F G cluster_extracellular Extracellular cluster_intracellular Intracellular Ca_source Calcium Source (Citrate or Carbonate) Ca_ion Ca²⁺ Ca_source->Ca_ion Dissociation Ca_signal Increased Intracellular [Ca²⁺] Ca_ion->Ca_signal Influx/Release Calmodulin Calmodulin Activation Ca_signal->Calmodulin Downstream Downstream Signaling Cascades Calmodulin->Downstream Response Cellular Responses (Proliferation, Differentiation, etc.) Downstream->Response

References

A Comparative Guide to Analytical Methods for the Assay of Anhydrous Calcium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of anhydrous calcium citrate (B86180) is crucial for quality control and formulation development. While complexometric titration has been a long-standing method for calcium assay, modern chromatographic and spectroscopic techniques offer viable alternatives. This guide provides an objective comparison between the traditional complexometric titration method and Ion Chromatography (IC) for the assay of anhydrous calcium citrate, supported by representative experimental data and detailed methodologies.

Performance Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including specificity, precision, accuracy, and the availability of instrumentation. Below is a summary of the typical performance characteristics for complexometric titration and Ion Chromatography for the assay of anhydrous calcium citrate.

Performance CharacteristicComplexometric Titration with EDTAIon Chromatography (IC)
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 101.0%
Precision (% RSD) ≤ 1.5%≤ 1.0%
**Linearity (R²) **> 0.998> 0.999
Specificity Moderate (potential interference from other metal ions)High (separates Ca²⁺ from other cations)
Analysis Time per Sample ~15-20 minutes~10-15 minutes
Key Advantages Cost-effective, robust, well-establishedHigh specificity, simultaneous analysis of cation and anion possible
Key Disadvantages Potential for operator-dependent endpoint determination, less specificHigher initial instrument cost, requires specific columns and eluents

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. The following sections provide methodologies for the complexometric titration and Ion Chromatography methods.

Complexometric EDTA Titration for Anhydrous Calcium Citrate Assay

This method determines the concentration of calcium in a sample by titrating it with a standardized solution of ethylenediaminetetraacetic acid (EDTA). EDTA forms a stable, water-soluble 1:1 complex with calcium ions. The endpoint of the titration is detected using a visual indicator that changes color once all calcium ions have been complexed by EDTA.

Materials and Reagents:

  • Anhydrous Calcium Citrate sample

  • Edetate Disodium (EDTA), 0.05 M Volumetric Solution

  • 3N Hydrochloric Acid

  • 1N Sodium Hydroxide (B78521)

  • Hydroxy Naphthol Blue indicator

  • Deionized Water

Procedure:

  • Sample Preparation: Accurately weigh approximately 350 mg of anhydrous calcium citrate, previously dried at 150°C to a constant weight. Dissolve the sample in a mixture of 10 mL of deionized water and 2 mL of 3N hydrochloric acid. Dilute the solution with deionized water to about 100 mL.[1]

  • Titration: While stirring the sample solution, add approximately 30 mL of 0.05 M EDTA solution from a 50 mL burette.

  • Endpoint Detection: Add 15 mL of 1N sodium hydroxide and about 300 mg of hydroxy naphthol blue indicator to the solution. Continue the titration with the 0.05 M EDTA solution until a distinct blue endpoint is observed.[1]

  • Calculation: Each mL of 0.05 M Edetate Disodium is equivalent to 8.307 mg of anhydrous calcium citrate (Ca₃(C₆H₅O₇)₂). Calculate the percentage of calcium citrate in the sample.

Ion Chromatography (IC) for Anhydrous Calcium Citrate Assay

Ion chromatography is a powerful alternative that offers high specificity by separating the calcium ions from other components in the sample matrix before quantification by conductivity detection.

Materials and Reagents:

  • Anhydrous Calcium Citrate sample

  • Calcium Chloride (CaCl₂) or a certified Calcium standard solution

  • Appropriate cation-exchange column and eluent (e.g., methanesulfonic acid)

  • Deionized Water (18.2 MΩ·cm)

Procedure:

  • Standard Preparation: Prepare a stock solution of a known concentration of calcium from a certified standard. Create a series of calibration standards by diluting the stock solution with deionized water to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh a suitable amount of the anhydrous calcium citrate sample and dissolve it in a known volume of deionized water. The sample may need to be filtered through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: A suitable cation-exchange column.

    • Eluent: An appropriate eluent, such as methanesulfonic acid, at a constant flow rate.

    • Detection: Suppressed conductivity detection.

  • Analysis: Inject the calibration standards and the sample solutions into the ion chromatograph.

  • Quantification: The concentration of calcium in the sample is determined by comparing the peak area of the calcium ion in the sample chromatogram to the calibration curve generated from the standards.

Method Validation Workflow

A thorough validation process is essential to ensure the reliability of any analytical method. The following diagram illustrates a typical workflow for the validation of an analytical method for the assay of anhydrous calcium citrate.

ValidationWorkflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_atp Define Analytical Target Profile (ATP) select_method Select Analytical Method (Titration or IC) define_atp->select_method define_validation_params Define Validation Parameters (ICH Q2(R2)) select_method->define_validation_params specificity Specificity define_validation_params->specificity linearity Linearity & Range define_validation_params->linearity accuracy Accuracy define_validation_params->accuracy precision Precision (Repeatability & Intermediate) define_validation_params->precision robustness Robustness define_validation_params->robustness data_analysis Statistical Analysis of Data specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis robustness->data_analysis acceptance_criteria Compare Against Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: Workflow for Analytical Method Validation.

Logical Relationship of Method Selection

The decision to use a specific analytical method can be guided by several factors. The following diagram illustrates a decision-making process for selecting between complexometric titration and Ion Chromatography.

MethodSelection start Start: Anhydrous Calcium Citrate Assay instrument_avail Is an Ion Chromatograph Available? start->instrument_avail specificity_req Is High Specificity for Calcium and/or Citrate Analysis Required? instrument_avail->specificity_req Yes use_titration Use Complexometric Titration instrument_avail->use_titration No use_ic Use Ion Chromatography (IC) specificity_req->use_ic Yes specificity_req->use_titration No validate_titration Validate for Specificity (Interference Study) use_titration->validate_titration

Caption: Decision tree for analytical method selection.

References

A Comparative Guide to Cross-Validation of Analytical Techniques for Calcium Citrate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of calcium citrate (B86180) purity is paramount in pharmaceutical manufacturing to ensure product quality, safety, and efficacy. Cross-validation of analytical methods is a critical process to verify that a validated procedure produces reliable and consistent results across different techniques.[1][2] This guide provides an objective comparison of three common analytical techniques for assessing calcium citrate purity: Titrimetry, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and High-Performance Liquid Chromatography (HPLC). The comparison is supported by a summary of experimental data and detailed methodologies.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of Titrimetry, ICP-OES, and HPLC for the analysis of calcium citrate.

Parameter Titrimetry (Complexometric EDTA) Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) High-Performance Liquid Chromatography (HPLC)
Analyte Calcium ContentElemental Calcium & Metallic ImpuritiesCitrate Content & Organic Impurities
Principle Volumetric titration with EDTA using a color indicator to determine the concentration of metal ions.Atoms and ions in a sample are excited in a high-temperature plasma and emit light at characteristic wavelengths.Separation of components in a mixture based on their differential distribution between a stationary and a mobile phase.
Specificity Moderate; can be subject to interference from other metal ions.High for elemental analysis; can distinguish between different elements.High for citrate and related organic compounds; can separate structurally similar molecules.
Sensitivity Generally lower, suitable for assay of the major component.Very high; capable of detecting trace and ultra-trace levels of elements.[3]High; suitable for both assay and impurity determination.
Precision Good for macro-level analysis.Excellent; provides highly reproducible results.Excellent; highly reproducible retention times and peak areas.
Typical Application Assay of calcium content in the bulk drug substance.Determination of calcium content and quantification of elemental impurities (e.g., heavy metals).[4]Assay of citrate content and quantification of organic impurities and degradation products.[5][6]
Sample Throughput Low to moderate.High; capable of rapid, multi-element analysis.Moderate to high, depending on the run time of the method.
Cost (Instrument) Low.[7]High.[7]Moderate to High.
Cost (Operational) Low.[7]High (requires gases like argon).[7]Moderate (requires solvents and columns).

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below. These protocols are based on established pharmacopeial methods and scientific literature.

Assay of Calcium by Complexometric EDTA Titration

This method determines the amount of calcium in calcium citrate.

Principle: Calcium ions form a stable complex with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected using a specific indicator.

Reagents and Materials:

  • Calcium Citrate sample

  • 0.05 M Edetate Disodium (EDTA) volumetric solution (VS)

  • 3 N Hydrochloric Acid

  • 1 N Sodium Hydroxide (B78521)

  • Hydroxy naphthol blue indicator

  • Deionized water

  • 50-mL burette, beaker, magnetic stirrer

Procedure:

  • Accurately weigh about 350 mg of previously dried Calcium Citrate and dissolve it in a mixture of 10 mL of water and 2 mL of 3 N hydrochloric acid.[8]

  • Dilute the solution with water to approximately 100 mL.

  • While stirring, add about 30 mL of 0.05 M EDTA VS from a 50-mL burette.

  • Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator.[8]

  • Continue the titration with 0.05 M EDTA VS to a distinct blue endpoint.[8]

Calculation: Each mL of 0.05 M EDTA is equivalent to a specific amount of calcium citrate, which is used to calculate the purity.

Determination of Calcium and Elemental Impurities by ICP-OES

This technique is used for the accurate determination of the calcium content and for quantifying trace elemental impurities.

Principle: The sample is introduced into an argon plasma, which excites the atoms of the elements present. As they return to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element.

Reagents and Materials:

  • Calcium Citrate sample

  • Nitric Acid (trace metal grade)

  • Multi-element standard solutions

  • Deionized water (high purity)

  • ICP-OES instrument

Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of Calcium Citrate and dissolve it in a dilute solution of nitric acid.

  • Dilute the sample solution to a known volume with deionized water to bring the calcium concentration within the linear range of the instrument.

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of calcium and the elemental impurities of interest (e.g., lead, arsenic, cadmium, mercury).[4]

  • Instrumental Analysis: Aspirate the blank, standards, and sample solutions into the ICP-OES.

  • Measure the emission intensities at the specific wavelengths for calcium and other target elements.

  • Data Analysis: Construct a calibration curve for each element and determine the concentration in the sample solution.

Assay of Citrate and Organic Impurities by HPLC

This method is used to determine the citrate content and to separate and quantify any related organic impurities.

Principle: The sample is dissolved in a suitable solvent and injected into an HPLC system. The components of the sample are separated on a chromatographic column based on their affinity for the stationary phase and are detected as they elute from the column.

Reagents and Materials:

  • Calcium Citrate sample

  • HPLC grade solvents (e.g., methanol, acetonitrile)

  • Phosphate buffer or other suitable mobile phase components

  • Citric acid reference standard

  • HPLC system with a suitable detector (e.g., UV or PDA)

  • C18 analytical column

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of a buffer solution and an organic solvent, and degas it.

  • Standard Preparation: Accurately weigh a known amount of citric acid reference standard, dissolve it in the mobile phase, and dilute to a known concentration.

  • Sample Preparation: Accurately weigh a known amount of Calcium Citrate, dissolve it in the mobile phase, and dilute to a known concentration.

  • Chromatographic Conditions: Set the HPLC parameters such as column type, mobile phase composition, flow rate, injection volume, and detector wavelength (e.g., 210 nm).[6]

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.

  • Data Analysis: Compare the peak area of the citrate peak in the sample chromatogram with that of the standard chromatogram to calculate the citrate content. Identify and quantify any impurity peaks based on their retention times and responses.

Mandatory Visualization

The following diagram illustrates a logical workflow for the cross-validation of the described analytical techniques.

CrossValidationWorkflow cluster_start Initiation cluster_methods Analytical Testing cluster_comparison Data Comparison and Evaluation cluster_conclusion Conclusion start Start: Define Purity Requirements for Calcium Citrate select_samples Select Homogeneous Batch of Calcium Citrate start->select_samples titration Assay by Titrimetry (Calcium Content) select_samples->titration Distribute Samples icp Analysis by ICP-OES (Calcium & Elemental Impurities) select_samples->icp Distribute Samples hplc Analysis by HPLC (Citrate & Organic Impurities) select_samples->hplc Distribute Samples compare_ca Compare Calcium Content Results (Titration vs. ICP-OES) titration->compare_ca icp->compare_ca eval_impurities Evaluate Impurity Profiles (ICP-OES & HPLC) icp->eval_impurities hplc->eval_impurities acceptance Acceptance Criteria Met? compare_ca->acceptance eval_impurities->acceptance acceptance->start No (Investigate Discrepancies) report Generate Cross-Validation Report acceptance->report Yes end End report->end

Caption: Workflow for cross-validation of analytical techniques.

References

Performance Comparison of Anhydrous Calcium Citrate from Different Suppliers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of anhydrous calcium citrate (B86180) from various suppliers, focusing on key performance indicators critical for research, development, and manufacturing in the pharmaceutical and nutraceutical industries. The information is intended for researchers, scientists, and drug development professionals to facilitate informed supplier selection based on objective data and standardized methodologies.

Comparative Analysis of Key Performance Indicators

The quality and performance of anhydrous calcium citrate can vary between suppliers, impacting its suitability for different applications. The following table summarizes critical parameters for evaluation. Data presented are typical values and should be confirmed with certificates of analysis from specific suppliers.

Parameter Supplier A (Typical) Supplier B (Typical) Supplier C (Typical) Test Method Reference
Purity (Assay, on dried basis) ≥ 98.5%≥ 99.0%≥ 98.0%USP <211>, Titration
Calcium Content (on dried basis) ~21%~21%~21%Atomic Absorption Spectroscopy
Loss on Drying ≤ 1.0%≤ 0.8%≤ 1.5%USP <731>
Heavy Metals ≤ 10 ppm≤ 5 ppm≤ 15 ppmUSP <231>
Lead ≤ 0.5 ppm≤ 0.3 ppm≤ 1.0 ppmUSP <251>
Particle Size Distribution (D50) 20 µm15 µm25 µmLaser Diffraction
Solubility in Water Very slightly soluble[1]Very slightly soluble[1]Very slightly soluble[1]USP General Notices
Bioavailability High[2][3][4][5][6][7][8]High[2][3][4][5][6][7][8]High[2][3][4][5][6][7][8]In vivo or in vitro models

Detailed Experimental Protocols

Accurate and reproducible evaluation of anhydrous calcium citrate requires standardized experimental protocols. The following methodologies are recommended for key performance indicators.

Assay (Purity) by Titration

This method determines the percentage of calcium citrate in the sample.

  • Preparation of Sample Solution: Accurately weigh and dissolve a specified amount of anhydrous calcium citrate in a known volume of dilute hydrochloric acid.

  • Titration: Titrate the sample solution with a standardized solution of disodium (B8443419) ethylenediaminetetraacetate (B1237979) (EDTA) using a suitable indicator, such as hydroxynaphthol blue.

  • Endpoint Determination: The endpoint is observed when the solution color changes from purple to a clear blue.

  • Calculation: The purity is calculated based on the volume of EDTA solution consumed. Each mL of 0.05 M disodium EDTA is equivalent to 8.303 mg of C12H10Ca3O14.[1]

Calcium Content by Atomic Absorption Spectroscopy (AAS)

This method quantifies the amount of calcium present in the sample.

  • Standard Preparation: Prepare a series of standard solutions with known concentrations of calcium.

  • Sample Preparation: Accurately weigh the anhydrous calcium citrate sample, dissolve it in a suitable acid, and dilute it to a known volume.

  • Measurement: Aspirate the standard and sample solutions into the AAS instrument and measure the absorbance at the calcium-specific wavelength (typically 422.7 nm).

  • Calculation: Construct a calibration curve from the standard solutions and determine the calcium concentration in the sample solution.

Loss on Drying (LOD)

This test measures the amount of volatile matter (primarily water) in the sample.

  • Sample Preparation: Accurately weigh a sample of anhydrous calcium citrate into a pre-weighed drying dish.

  • Drying: Place the sample in a drying oven at a specified temperature (e.g., 150°C) for a defined period (e.g., 4 hours) or until a constant weight is achieved.[1][9]

  • Calculation: The loss on drying is calculated as the percentage of weight lost during the drying process.

Bioavailability Assessment (In Vitro Dissolution)

This method provides an indication of the potential bioavailability of the calcium.

  • Apparatus: Use a USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle).

  • Dissolution Medium: A simulated gastric fluid (e.g., 0.1 N HCl) or a medium with a pH relevant to the small intestine can be used.

  • Procedure: Place a known amount of anhydrous calcium citrate in the dissolution vessel and collect samples from the dissolution medium at specified time intervals.

  • Analysis: Analyze the collected samples for calcium content using a suitable analytical method like AAS or inductively coupled plasma (ICP) spectroscopy.

  • Data Interpretation: The rate and extent of dissolution provide an in vitro estimate of bioavailability. Calcium citrate is known to have higher bioavailability compared to calcium carbonate, as it does not require an acidic environment for absorption.[3][5][6][7]

Visualizing Experimental and Biological Pathways

Diagrams can effectively illustrate complex processes. The following sections provide Graphviz (DOT language) scripts for generating key diagrams.

Experimental Workflow for Supplier Comparison

This workflow outlines the systematic process for evaluating and comparing anhydrous calcium citrate from different suppliers.

experimental_workflow cluster_procurement Procurement & Initial Screening cluster_testing Laboratory Testing cluster_analysis Data Analysis & Reporting S1 Source Anhydrous Calcium Citrate (Suppliers A, B, C) S2 Request Certificate of Analysis (CoA) S1->S2 S3 Initial CoA Comparison S2->S3 T1 Purity (Assay) S3->T1 Proceed with Qualified Suppliers T2 Calcium Content S3->T2 Proceed with Qualified Suppliers T3 Loss on Drying S3->T3 Proceed with Qualified Suppliers T4 Heavy Metals S3->T4 Proceed with Qualified Suppliers T5 Particle Size S3->T5 Proceed with Qualified Suppliers T6 In Vitro Dissolution S3->T6 Proceed with Qualified Suppliers A1 Tabulate Quantitative Data T1->A1 T2->A1 T3->A1 T4->A1 T5->A1 T6->A1 A2 Statistical Analysis A1->A2 A3 Generate Comparison Report A2->A3 F Final Decision A3->F Final Supplier Selection

Caption: Experimental workflow for comparing anhydrous calcium citrate suppliers.

Calcium Absorption Signaling Pathway

This diagram illustrates the primary pathway for calcium absorption in the intestine, a process where calcium citrate demonstrates high efficiency.

calcium_absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Bloodstream CC Calcium Citrate (Ca3(C6H5O7)2) Ca Ca²⁺ CC->Ca Dissolution Citrate Citrate CC->Citrate Dissolution TRPV6 TRPV6 Channel (Apical Membrane) Ca->TRPV6 Calbindin Calbindin-D9k (Cytosol) TRPV6->Calbindin Ca²⁺ Entry PMCA1b PMCA1b Pump (Basolateral Membrane) Calbindin->PMCA1b Ca²⁺ Transport Blood_Ca Increased Blood Calcium Levels PMCA1b->Blood_Ca Ca²⁺ Extrusion

Caption: Simplified pathway of intestinal calcium absorption.

Conclusion

The selection of an anhydrous calcium citrate supplier should be based on a thorough evaluation of key performance indicators. While most suppliers may meet basic pharmacopeial standards, variations in purity, physical properties, and impurity profiles can significantly impact final product quality and performance. The experimental protocols and workflows provided in this guide offer a framework for conducting a robust and objective comparison, enabling researchers and developers to select the most suitable material for their specific applications. The superior bioavailability of calcium citrate makes it an excellent choice for calcium supplementation, and understanding its absorption pathway is crucial for product development.[6][7]

References

A Comparative Analysis of Anhydrous Calcium Citrate and Calcium Chloride as Calcium Sources for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common calcium salts, anhydrous calcium citrate (B86180) and calcium chloride, when used as calcium sources in pharmaceutical development. The following sections objectively evaluate their chemical and physical properties, bioavailability, and stability, supported by experimental data and detailed methodologies for key analytical procedures.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical characteristics of each calcium source is crucial for formulation development. Key properties are summarized in Table 1.

PropertyAnhydrous Calcium CitrateAnhydrous Calcium Chloride
Chemical Formula Ca₃(C₆H₅O₇)₂CaCl₂
Molecular Weight 498.43 g/mol 110.98 g/mol
Elemental Calcium Content Approximately 24.1%[1][2][3]Approximately 36.1%[4]
Appearance White crystalline powder[5][6]White crystalline solid[4][7]
Solubility in Water (at 20-25°C) Sparingly soluble (0.95 g/L at 25°C)[1]Highly soluble (745 g/L at 20°C)[7][8][9][10]
Hygroscopicity Stable, low moisture content[11][12][13]Highly hygroscopic and deliquescent[4][7][14][15]

Anhydrous calcium chloride possesses a significantly higher percentage of elemental calcium compared to anhydrous calcium citrate. However, its high solubility and pronounced hygroscopicity present considerable challenges in formulation, requiring stringent moisture control during manufacturing and storage to prevent deliquescence.[4][7][14][15] Anhydrous calcium citrate, while having a lower elemental calcium content, offers greater stability due to its non-hygroscopic nature, making it easier to handle in standard manufacturing environments.[11][12][13]

Bioavailability and Absorption

The ultimate efficacy of a calcium source is determined by its bioavailability. While direct comparative studies between anhydrous calcium citrate and calcium chloride are not abundant in the readily available literature, inferences can be drawn from their chemical properties and studies comparing them to other calcium salts, most notably calcium carbonate.

Calcium citrate's absorption is independent of gastric acid, allowing it to be taken with or without food.[16] This is a significant advantage for individuals with achlorhydria or those taking acid-reducing medications.[16] In contrast, while calcium chloride dissolves readily in the stomach, its absorption can be influenced by the gastric environment.

Studies comparing calcium citrate to calcium carbonate have consistently shown that calcium citrate has superior bioavailability.[17][18][19][20][21] This is attributed to the citrate ion's ability to form a soluble complex with calcium, enhancing its absorption in the intestine. Given calcium chloride's high solubility, it is expected to have good bioavailability; however, the potential for gastrointestinal irritation at higher concentrations is a notable drawback.[4]

Experimental Protocols

To provide a framework for the comparative evaluation of these calcium sources, detailed methodologies for key experiments are outlined below.

Determination of Calcium Salt Solubility

This protocol describes the determination of the equilibrium solubility of a calcium salt in water.

Materials:

  • Anhydrous calcium citrate or calcium chloride

  • Distilled or deionized water

  • Constant temperature water bath or incubator

  • Stirring plate and magnetic stir bars

  • Filtration apparatus (e.g., syringe filters with 0.45 µm pore size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Calcium ion-selective electrode (ISE) or a method for calcium quantification such as titration with EDTA.

Procedure:

  • Prepare a supersaturated solution by adding an excess amount of the calcium salt to a known volume of distilled water in a flask.

  • Place the flask in a constant temperature bath set to the desired temperature (e.g., 25°C) and stir vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After stirring, allow the solution to stand undisturbed in the constant temperature bath for several hours to allow undissolved solids to settle.

  • Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining undissolved particles.

  • Accurately dilute the filtered solution with a known volume of distilled water.

  • Determine the calcium concentration in the diluted solution using a calibrated calcium ion-selective electrode or by titration with a standardized EDTA solution.[22]

  • Calculate the solubility of the calcium salt in g/L, accounting for the dilution factor.

Experimental Workflow for Solubility Determination

G A Prepare Supersaturated Solution (Excess Calcium Salt in Water) B Equilibrate at Constant Temperature (e.g., 25°C with stirring) A->B C Settle Undissolved Solids B->C D Withdraw and Filter Supernatant (0.45 µm filter) C->D E Dilute Filtered Solution D->E F Determine Calcium Concentration (e.g., ISE or EDTA Titration) E->F G Calculate Solubility F->G

Caption: Workflow for determining the solubility of calcium salts.

In Vitro Calcium Absorption using Caco-2 Cell Permeability Assay

This assay provides an in vitro model to assess the intestinal permeability of calcium from different salt forms.[23][24][25][26]

Materials:

  • Caco-2 cells (human colon adenocarcinoma cell line)

  • Cell culture medium and supplements

  • Transwell® inserts (semipermeable supports)

  • Multi-well plates

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test solutions of anhydrous calcium citrate and calcium chloride

  • Analytical method for calcium quantification (e.g., ICP-MS or atomic absorption spectroscopy)

  • TEER (Transepithelial Electrical Resistance) measurement system

Procedure:

  • Seed Caco-2 cells onto the apical side of Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monitor the integrity of the cell monolayer by measuring the TEER. Only monolayers with TEER values above a predetermined threshold are used for the experiment.

  • On the day of the experiment, wash the cell monolayers with transport buffer.

  • Add the test solution containing a known concentration of the calcium salt (anhydrous calcium citrate or calcium chloride) to the apical (donor) chamber.

  • Add fresh transport buffer to the basolateral (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.

  • Determine the concentration of calcium in the collected samples using a suitable analytical method.

  • Calculate the apparent permeability coefficient (Papp) for each calcium salt to compare their absorption rates.

Caco-2 Cell Permeability Assay Workflow

G A Seed and Culture Caco-2 Cells on Transwell® Inserts B Monitor Monolayer Integrity (TEER) A->B C Prepare Test Solutions (Calcium Citrate and Calcium Chloride) B->C D Add Test Solution to Apical Side C->D E Sample from Basolateral Side at Timed Intervals D->E F Quantify Calcium Concentration E->F G Calculate Apparent Permeability (Papp) F->G

Caption: Workflow for Caco-2 cell permeability assay.

Calcium Signaling Pathway

The absorption and cellular utilization of calcium are intricate processes governed by complex signaling pathways. Upon absorption into the bloodstream, calcium ions (Ca²⁺) play a crucial role as second messengers in numerous cellular functions.

Extracellular calcium enters cells through various channels, and it can also be released from intracellular stores like the endoplasmic reticulum. This increase in cytosolic Ca²⁺ concentration triggers a cascade of events by binding to and activating calcium-binding proteins such as calmodulin. These activated proteins then modulate the activity of downstream enzymes and transcription factors, influencing processes like muscle contraction, neurotransmitter release, and gene expression.

Simplified Calcium Signaling Pathway

G cluster_extracellular Extracellular Space cluster_cell Cell Cytosol Ca_ext Ca²⁺ Ca_int Ca²⁺ Ca_ext->Ca_int Ion Channel Calmodulin Calmodulin Ca_int->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Ca_int->CaM_complex Calmodulin->CaM_complex Downstream Downstream Effectors (Kinases, Phosphatases) CaM_complex->Downstream Response Cellular Response Downstream->Response

Caption: Simplified overview of the calcium signaling pathway.

Conclusion

The choice between anhydrous calcium citrate and calcium chloride as a calcium source in pharmaceutical development is a multifaceted decision that depends on the specific requirements of the formulation.

  • Anhydrous calcium chloride offers a higher elemental calcium content, which can be advantageous for achieving a target dose in a smaller tablet size. However, its high hygroscopicity necessitates specialized manufacturing and packaging to ensure product stability.

  • Anhydrous calcium citrate provides excellent stability and is less challenging to formulate. Its absorption is independent of stomach acid, making it a more reliable option for a broader patient population, including the elderly and those on acid-suppressing medications.

For applications where stability and consistent bioavailability are paramount, anhydrous calcium citrate is often the preferred choice. For intravenous applications or when a rapid increase in serum calcium is required, the highly soluble calcium chloride is utilized.[4][27][28][29] Ultimately, the selection should be based on a thorough evaluation of the desired product profile, manufacturing capabilities, and the target patient population.

References

Assessing the Purity of Anhydrous Calcium Citrate: A Comparative Guide to ICP-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical ingredients like anhydrous calcium citrate (B86180) is paramount. This guide provides an objective comparison of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) with other analytical techniques for the determination of elemental impurities. The information presented is supported by experimental data from relevant studies to aid in selecting the most appropriate method for quality control and regulatory compliance.

Comparison of Analytical Techniques for Elemental Impurity Analysis

The choice of analytical technique for assessing the purity of anhydrous calcium citrate depends on several factors, including the specific elements of interest, required detection limits, sample throughput, and available resources. ICP-MS, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectroscopy (AAS) are commonly employed for this purpose.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique capable of detecting a wide range of elements at ultra-trace levels, typically in the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) range.[1] Its high sensitivity and multi-element capability make it the preferred method for stringent regulatory requirements, such as those outlined in the United States Pharmacopeia (USP) chapters <232> and <233>, and the International Council for Harmonisation (ICH) Q3D guidelines for elemental impurities.[2][3][4]

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is another multi-element technique, though it generally has higher detection limits than ICP-MS, typically in the parts-per-billion (ppb) range.[5] ICP-OES is well-suited for analyzing samples with higher concentrations of elements and is known for its robustness in handling complex sample matrices with high total dissolved solids.[5]

Atomic Absorption Spectroscopy (AAS) is a single-element technique that offers good sensitivity, often in the low parts-per-million (ppm) range.[6] While it is a cost-effective and reliable method for quantifying specific elements, its sequential nature limits sample throughput when multiple elements need to be analyzed.[6]

Below is a comparative summary of these techniques:

FeatureICP-MSICP-OESAAS
Sensitivity Excellent (ppt to ppq)[1]Good (ppb)[5]Moderate (ppm)[7]
Detection Limits Very LowLow to ModerateModerate
Multi-element Capability SimultaneousSimultaneousSequential
Sample Throughput High[6]HighLow[6]
Matrix Tolerance Moderate (typically <0.2% TDS)[5]High (up to 30% TDS)[5]Moderate
Interferences Polyatomic and isobaric (can be mitigated with collision/reaction cells)[2]Spectral and matrix effects[8]Chemical and spectral
Cost (Instrument) HighMediumLow
Regulatory Compliance USP <233> & ICH Q3D compliant[3]Can be USP <233> compliant[9]Can be used if validated

Experimental Protocols

A well-defined experimental protocol is crucial for obtaining accurate and reproducible results. The following sections outline typical methodologies for the analysis of anhydrous calcium citrate using ICP-MS and ICP-OES.

This protocol is based on methodologies validated for the analysis of elemental impurities in calcium-containing pharmaceutical products.[3][10]

1. Sample Preparation (Microwave-Assisted Acid Digestion)

  • Accurately weigh approximately 0.1 to 0.5 g of the anhydrous calcium citrate sample into a clean microwave digestion vessel.

  • Add a mixture of high-purity nitric acid (e.g., 5-10 mL) and hydrochloric acid (e.g., 1-3 mL). The use of hydrochloric acid can help stabilize certain elements like mercury and osmium.[2][10]

  • Seal the vessels and place them in the microwave digestion system.

  • Ramp the temperature to approximately 200°C over 15-20 minutes and hold for another 20-30 minutes to ensure complete digestion.

  • After cooling, carefully open the vessels and dilute the digestate to a final volume (e.g., 50 mL) with deionized water. A further dilution may be necessary to bring the analyte concentrations within the linear range of the instrument and to minimize matrix effects.

2. Instrumental Analysis

  • Instrument: Inductively Coupled Plasma-Mass Spectrometer (e.g., Agilent 7700x or similar).[11]

  • Plasma Conditions:

    • RF Power: ~1550 W

    • Carrier Gas Flow: ~0.65 L/min

    • Plasma Gas Flow: ~15 L/min

    • Auxiliary Gas Flow: ~0.9 L/min

  • Sample Introduction:

    • Nebulizer: Micromist or similar

    • Spray Chamber: Scott-type, cooled to ~2°C

  • Data Acquisition:

    • Analysis Mode: Spectrum or peak hopping

    • Detector Mode: Dual (pulse counting and analog)

    • Integration Time: ~0.1-0.3 s per point

  • Interference Reduction: Utilize a collision/reaction cell with helium or hydrogen as the collision gas to minimize polyatomic interferences.[2]

3. Calibration

  • Prepare a series of multi-element calibration standards from certified stock solutions.

  • The concentration range of the standards should bracket the expected concentrations of the analytes in the prepared sample solutions.

  • Matrix-matching of the calibration standards by adding a high-purity calcium solution can improve accuracy.

4. Quality Control

  • Analyze a procedural blank with each batch of samples.

  • Perform spike recovery tests on the sample matrix at different levels (e.g., 50%, 100%, and 150% of the target limit) to assess accuracy.[3]

  • Analyze a certified reference material (if available) or a quality control standard to verify the accuracy and precision of the method.

A study on the validation of an ICP-MS method for elemental impurities in fosamprenavir (B192916) calcium provides a relevant example of the performance characteristics that can be expected. The method was successfully validated for linearity, quantitation limit, selectivity, accuracy, and precision.[10] Similarly, a study on antacids with high calcium content demonstrated excellent spike recoveries (within 70-150%) and precision (%RSD < 2%) for key elemental impurities.[3]

This protocol is based on a validated method for the analysis of calcium-rich materials.[12]

1. Sample Preparation (Microwave-Assisted Acid Digestion)

  • Follow a similar microwave digestion procedure as described for ICP-MS, using a mixture of nitric acid and hydrochloric acid (Lefort aqua regia) for effective digestion.[12]

  • Dilute the digested sample to a suitable volume with deionized water. Due to the higher tolerance of ICP-OES for total dissolved solids, a lower dilution factor may be possible compared to ICP-MS.

2. Instrumental Analysis

  • Instrument: Inductively Coupled Plasma-Optical Emission Spectrometer (e.g., Spectro Ciros CCD or similar).[9]

  • Plasma Viewing: Axial or radial, depending on the required sensitivity. Axial viewing generally offers lower detection limits.

  • Plasma Conditions:

    • RF Power: ~1200-1400 W

    • Nebulizer Gas Flow: ~0.8 L/min

    • Auxiliary Gas Flow: ~0.2 L/min

    • Plasma Gas Flow: ~12 L/min

  • Sample Introduction:

    • Nebulizer: Cross-flow or concentric

    • Spray Chamber: Scott-type or cyclonic

3. Calibration and Quality Control

  • Follow similar calibration and quality control procedures as described for ICP-MS.

  • It is crucial to select analytical lines for each element that are free from spectral interferences from the calcium matrix and other elements present in the sample.[12]

A study on calcium-rich materials demonstrated that an ICP-OES method using Lefort aqua regia for digestion achieved good precision (0.30–4.4% RSD), trueness (better than 2%), and recoveries (99.5–101.9%).[12] The limits of detection were in the range of 0.08–1.8 ng/g.[12]

Visualizing the Workflow and Logic

To better understand the process of assessing the purity of anhydrous calcium citrate, the following diagrams illustrate the experimental workflow for ICP-MS analysis and the logical relationship between purity assessment and quality control.

experimental_workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing & Reporting sample Anhydrous Calcium Citrate Sample weigh Weigh Sample sample->weigh digest Microwave Acid Digestion weigh->digest dilute Dilute to Final Volume digest->dilute instrument Instrument Setup & Calibration dilute->instrument acquire Data Acquisition instrument->acquire process Process Raw Data acquire->process quantify Quantify Elemental Concentrations process->quantify report Generate Report quantify->report

Experimental Workflow for ICP-MS Analysis

logical_relationship cluster_input Inputs cluster_process Purity Assessment Process cluster_output Outputs & Decisions raw_material Anhydrous Calcium Citrate method_selection Analytical Method Selection (ICP-MS) raw_material->method_selection regulatory_reqs Regulatory Requirements (e.g., USP <232>) regulatory_reqs->method_selection compliance_check Compliance Check regulatory_reqs->compliance_check method_validation Method Validation method_selection->method_validation sample_analysis Routine Sample Analysis method_validation->sample_analysis purity_data Elemental Impurity Data sample_analysis->purity_data purity_data->compliance_check decision Batch Release / Rejection compliance_check->decision

Logical Relationship in Purity Assessment

References

"spectroscopic comparison of anhydrous and tetrahydrate forms of calcium citrate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between the anhydrous and tetrahydrate forms of calcium citrate (B86180) is critical for formulation, stability, and bioavailability. This guide provides a detailed spectroscopic and crystallographic comparison of these two forms, supported by experimental data and protocols.

The presence or absence of water molecules within the crystal lattice of calcium citrate significantly influences its physicochemical properties. The tetrahydrate is the more common commercially available form, while the anhydrous form can be obtained through dehydration. This comparison elucidates the key structural and vibrational differences observable through Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and X-ray Diffraction (XRD).

Data Presentation: A Comparative Analysis

The following tables summarize the key spectroscopic and crystallographic differences between anhydrous and tetrahydrate calcium citrate.

Table 1: Comparative FTIR Spectral Data (cm⁻¹)

Anhydrous Calcium CitrateTetrahydrate Calcium CitrateVibrational Mode Assignment
~3428 (broad)~3479, ~3176O-H stretching (crystal water)
-3482 (broad)O-H stretching (hydration)[1]
1595 (intense, wide)1583Asymmetric stretching of COO⁻[1][2]
-1578-1443 (strong)Carboxylate group vibrations[3]
-1441Symmetric stretching of COO⁻[1]
1217-1431-Bending vibrations of hydroxyl groups[2]
1130-1180-Stretching vibrations of C-O bonds[2]

Table 2: Comparative Raman Spectral Data (cm⁻¹)

Anhydrous Calcium CitrateTetrahydrate Calcium CitrateVibrational Mode Assignment
Not explicitly foundmultiple peaksCharacteristic citrate vibrations

Table 3: Comparative X-ray Diffraction (XRD) Data

Anhydrous Calcium CitrateTetrahydrate Calcium CitrateParameter
CrystallineCrystallineCrystallinity
-Peaks matching JCPDF:01-0008Characteristic Peaks[4]

Note: While specific 2θ values for the anhydrous form were not compiled in a table, its crystalline nature is confirmed. The tetrahydrate form has established reference patterns.

Experimental Protocols: Methodologies for Analysis

The following are detailed methodologies for the key experiments cited in this guide.

Preparation of Anhydrous Calcium Citrate

Anhydrous calcium citrate can be prepared by the thermal dehydration of calcium citrate tetrahydrate. A common method involves heating the tetrahydrate sample in an oven at 150°C for 4 hours.[5] The completion of the dehydration process can be monitored by thermogravimetric analysis (TGA).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are typically recorded using the KBr pellet technique. A small amount of the sample (anhydrous or tetrahydrate calcium citrate) is intimately mixed with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

Raman Spectroscopy

Raman spectra can be obtained using a Raman spectrometer equipped with a laser excitation source (e.g., 514.5 nm Argon ion laser or 1064 nm Nd:YAG laser).[6][7] The sample, in powder form, is placed on a suitable holder. The laser is focused on the sample, and the scattered radiation is collected and analyzed. The spectra are typically recorded over a specific Raman shift range. For solid samples, a microscope attachment can be used for precise sample targeting.[8]

X-ray Diffraction (XRD)

XRD patterns are obtained using a powder diffractometer. The finely powdered sample is packed into a sample holder. The sample is irradiated with monochromatic X-rays (commonly CuKα radiation) at various angles (2θ). The intensity of the diffracted X-rays is measured by a detector. The resulting diffractogram, a plot of intensity versus 2θ, provides information about the crystal structure of the material. The analysis is typically performed over a 2θ range of 5° to 120°.[9]

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the preparation and comparative analysis of anhydrous and tetrahydrate forms of calcium citrate.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Spectroscopic and Crystallographic Analysis cluster_comparison Data Comparison start Calcium Citrate Tetrahydrate anhydrous Anhydrous Calcium Citrate start->anhydrous Heating (150°C, 4h) ftir FTIR Spectroscopy start->ftir raman Raman Spectroscopy start->raman xrd X-ray Diffraction start->xrd anhydrous->ftir anhydrous->raman anhydrous->xrd comparison Comparative Analysis of Spectra and Diffractograms ftir->comparison raman->comparison xrd->comparison

Caption: Experimental workflow for the preparation and comparative analysis of calcium citrate forms.

This guide provides a foundational understanding of the key spectroscopic and crystallographic distinctions between anhydrous and tetrahydrate calcium citrate. The provided data and protocols serve as a valuable resource for researchers and professionals in the pharmaceutical and food science industries, enabling more informed decisions in product development and quality control.

References

A Comparative Analysis of the Chelating Properties of Anhydrous Calcium Citrate and EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chelating properties of anhydrous calcium citrate (B86180) and Ethylenediaminetetraacetic acid (EDTA). The following sections detail their binding affinities with various metal ions, the experimental protocols used for their evaluation, and a visual representation of their chemical structures and chelation mechanisms.

Quantitative Comparison of Chelating Properties

The efficacy of a chelating agent is primarily determined by its binding affinity for different metal ions, which is quantified by the stability constant (log K). A higher log K value indicates a stronger and more stable complex formed between the chelator and the metal ion.

Metal IonAnhydrous Calcium Citrate (log K)EDTA (log K)
Ca²⁺~3.510.6
Mg²⁺~3.48.7
Fe³⁺~11.925.1
Cu²⁺~6.118.8
Zn²⁺~4.516.5
Pb²⁺~6.518.0

As the data indicates, EDTA consistently demonstrates significantly higher stability constants across a range of divalent and trivalent metal ions compared to anhydrous calcium citrate. This suggests that EDTA forms more stable complexes with these metal ions.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the chelating properties of anhydrous calcium citrate and EDTA.

1. Determination of Metal Chelation Capacity using Ion-Selective Electrodes (ISE)

This method measures the concentration of free metal ions in a solution before and after the addition of a chelating agent.

  • Apparatus: Ion-selective electrode specific to the metal ion of interest, reference electrode, and a potentiometer/pH meter with a millivolt scale.

  • Reagents: Standard solutions of the metal ion, the chelating agent (anhydrous calcium citrate or EDTA), and an ionic strength adjustment buffer (ISAB).

  • Procedure:

    • Calibrate the ion-selective electrode using a series of standard solutions of the metal ion of known concentrations. Plot the electrode potential (mV) against the logarithm of the metal ion concentration to create a calibration curve.

    • Prepare a solution containing a known concentration of the metal ion.

    • Add a specific volume of ISAB to the metal ion solution to maintain constant ionic strength.

    • Immerse the ion-selective and reference electrodes in the solution and record the initial potential (mV).

    • Incrementally add a known concentration of the chelating agent solution to the metal ion solution.

    • After each addition, allow the potential reading to stabilize and record the value.

    • The decrease in the concentration of free metal ions, as determined from the calibration curve, indicates the extent of chelation.

    • The stability constant can be calculated from the concentrations of the free metal ion, the chelator, and the metal-chelator complex at equilibrium.

2. Isothermal Titration Calorimetry (ITC) for Measuring Metal-Ligand Binding

ITC directly measures the heat change that occurs upon the binding of a metal ion to a chelating agent, providing a complete thermodynamic profile of the interaction.

  • Apparatus: An isothermal titration calorimeter.

  • Reagents: A solution of the metal ion and a solution of the chelating agent (anhydrous calcium citrate or EDTA), both prepared in the same buffer.

  • Procedure:

    • Thoroughly degas both the metal ion and chelator solutions to prevent the formation of air bubbles during the experiment.

    • Load the sample cell with the metal ion solution and the injection syringe with the chelating agent solution.

    • Place the sample cell and the syringe into the calorimeter and allow the system to equilibrate to the desired temperature.

    • Perform a series of small, sequential injections of the chelating agent into the metal ion solution.

    • The instrument measures the heat released or absorbed during each injection.

    • The resulting data is a plot of heat change per injection versus the molar ratio of the chelator to the metal ion.

    • This binding isotherm can be analyzed to determine the stability constant (K), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binding reaction.

Visualizing Chelation: Structures and Mechanisms

Chemical Structures and Chelation Mechanisms

The following diagrams illustrate the chemical structures of anhydrous calcium citrate and EDTA and their respective mechanisms of metal ion chelation.

Chelation_Mechanisms cluster_Citrate Anhydrous Calcium Citrate Chelation cluster_EDTA EDTA Chelation Citrate_Structure Anhydrous Calcium Citrate (C₁₂H₁₀Ca₃O₁₄) Citrate_Chelation Citrate ion chelates a metal ion (M²⁺) through its carboxyl and hydroxyl groups. Citrate_Structure->Citrate_Chelation Forms a weaker complex EDTA_Structure EDTA (Ethylenediaminetetraacetic acid) EDTA_Chelation EDTA, a hexadentate ligand, envelops a metal ion (M²⁺) using two nitrogen atoms and four carboxyl groups. EDTA_Structure->EDTA_Chelation Forms a highly stable, cage-like complex

Caption: A comparison of the chelation mechanisms of Anhydrous Calcium Citrate and EDTA.

Experimental Workflow for Evaluating Chelation Properties

This diagram outlines the general experimental workflow for assessing the chelating properties of a compound.

Experimental_Workflow cluster_Preparation 1. Sample Preparation cluster_Measurement 2. Chelation Measurement cluster_Analysis 3. Data Analysis cluster_Comparison 4. Comparison Prep_Chelator Prepare Chelator Solution (Anhydrous Calcium Citrate or EDTA) Method_Selection Select Method Prep_Chelator->Method_Selection Prep_Metal Prepare Metal Ion Solution (e.g., Ca²⁺, Fe³⁺) Prep_Metal->Method_Selection ISE_Method Ion-Selective Electrode (ISE) Method_Selection->ISE_Method ITC_Method Isothermal Titration Calorimetry (ITC) Method_Selection->ITC_Method Analyze_Data Analyze Experimental Data ISE_Method->Analyze_Data ITC_Method->Analyze_Data Calculate_Constants Calculate Stability Constants (log K) Analyze_Data->Calculate_Constants Compare_Properties Compare Chelating Properties Calculate_Constants->Compare_Properties

Caption: A generalized workflow for the evaluation of chelation properties.

A Comparative Analysis of the Buffering Capacity of Anhydrous Calcium Citrate and Other Citrate Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the buffering capacity of anhydrous calcium citrate (B86180) against other common citrate salts, namely sodium citrate and potassium citrate. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their relative performance, supported by experimental data and detailed methodologies.

Introduction to Buffering Capacity and Citrate Salts

Buffering capacity is a measure of a solution's resistance to a change in pH upon the addition of an acid or a base. In pharmaceutical and biological research, maintaining a stable pH is often critical for drug stability, solubility, and efficacy, as well as for the integrity of biological systems. Citrate salts are widely used as buffering agents due to the triprotic nature of citric acid, which has three pKa values (approximately 3.13, 4.76, and 6.40), allowing for buffering over a broad pH range.[1]

Anhydrous calcium citrate, in addition to its role as a calcium supplement, possesses buffering properties that can be leveraged in various formulations. Understanding its buffering capacity in comparison to the more commonly used sodium and potassium citrate is essential for selecting the appropriate excipient for a given application.

Comparative Buffering Capacity Data

Table 1: Comparison of Buffering Capacity and Physicochemical Properties

ParameterAnhydrous Calcium CitrateSodium CitratePotassium Citrate
Molar Mass ( g/mol ) 498.42258.06 (anhydrous)306.39 (anhydrous)
Initial pH of 1% Solution ~5-7~7.5-9.0Alkaline
Effective Buffering Range (pH) Expected to be in the acidic to neutral range3.0 - 6.2Expected to be in the acidic to neutral range
Relative Buffering Capacity ModerateHighHigh
Solubility in Water Sparingly soluble[2]Freely solubleVery soluble

Note: The relative buffering capacity is an estimation based on the typical behavior of these salts. Specific quantitative values would require direct comparative experimental testing as outlined in the protocol below.

A study by Nozawa et al. (1995) provides a titration curve for a 20 mM sodium citrate solution titrated with 100 mM HCl.[1] The curve demonstrates that sodium citrate has a significant buffering capacity in the pH range of approximately 3.0 to 6.2. It is important to note that the study also concluded that citric acid itself is not an effective buffer above pH 6.2.[1]

For anhydrous calcium citrate, its low solubility may influence its buffering capacity in aqueous solutions, potentially resulting in a slower or more sustained buffering action. Potassium citrate, being highly soluble, is expected to exhibit a buffering capacity comparable to that of sodium citrate.

Experimental Protocols

To provide a standardized method for benchmarking the buffering capacity of these citrate salts, the following experimental protocol is detailed. This method is based on standard acid-base titration principles used to determine the buffering capacity of a substance.

Protocol for Determining Buffering Capacity by Titration

1. Objective: To determine and compare the buffering capacity of anhydrous calcium citrate, sodium citrate, and potassium citrate by acid-base titration.

2. Materials:

  • Anhydrous Calcium Citrate

  • Sodium Citrate (anhydrous)

  • Potassium Citrate (anhydrous)

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl) solution, standardized

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bars

  • Burette (50 mL)

  • Beakers (250 mL)

  • Volumetric flasks (100 mL)

  • Analytical balance

3. Procedure:

a. Preparation of Citrate Salt Solutions (0.1 M):

  • Accurately weigh the appropriate amount of each anhydrous citrate salt to prepare 100 mL of a 0.1 M solution.

    • Anhydrous Calcium Citrate: 4.98 g

    • Sodium Citrate: 2.58 g

    • Potassium Citrate: 3.06 g

  • Dissolve each salt in approximately 80 mL of deionized water in a separate 250 mL beaker with the aid of a magnetic stirrer. Note that anhydrous calcium citrate may not fully dissolve due to its lower solubility. For this sample, a uniform suspension should be created.

  • Transfer the solutions/suspension to separate 100 mL volumetric flasks and bring the volume to the mark with deionized water. Mix thoroughly.

b. Titration with Acid (HCl):

  • Pipette 50 mL of one of the citrate salt solutions into a 250 mL beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • Fill the burette with the standardized 0.1 M HCl solution.

  • Add the HCl in 0.5 mL increments, recording the pH after each addition. Continue the titration until the pH drops significantly and then stabilizes, indicating that the buffering capacity has been overcome.

c. Titration with Base (NaOH):

  • Repeat the titration procedure (steps b.1 to b.6) for a fresh 50 mL sample of each citrate salt solution, using the standardized 0.1 M NaOH solution as the titrant. Continue the titration until the pH rises significantly and then stabilizes.

4. Data Analysis:

  • Plot the pH of the solution (y-axis) against the volume of HCl or NaOH added (x-axis) to generate titration curves for each citrate salt.

  • The buffering capacity (β) can be calculated for any point on the titration curve using the formula: β = dC / dpH where dC is the moles of strong acid or base added per liter of the buffer, and dpH is the change in pH.

  • The region of the titration curve with the shallowest slope indicates the pH range of maximum buffering capacity.

Visualizations

Experimental Workflow for Buffering Capacity Determination

The following diagram illustrates the logical flow of the experimental protocol for determining and comparing the buffering capacity of the citrate salts.

experimental_workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Anhydrous Citrate Salts (Calcium, Sodium, Potassium) dissolve Dissolve in Deionized Water (or create uniform suspension for Calcium Citrate) weigh->dissolve volume Bring to Final Volume (0.1 M) dissolve->volume pipette Pipette 50 mL of Citrate Solution volume->pipette setup Set up Titration Apparatus (pH meter, stirrer) pipette->setup titrate_acid Titrate with 0.1 M HCl (record pH vs. volume) setup->titrate_acid titrate_base Titrate with 0.1 M NaOH (record pH vs. volume) setup->titrate_base plot Plot Titration Curves (pH vs. Titrant Volume) titrate_acid->plot titrate_base->plot calculate Calculate Buffering Capacity (β) plot->calculate compare Compare Buffering Performance calculate->compare

Caption: Experimental workflow for determining the buffering capacity of citrate salts.

Mechanism of Citrate Buffering

The buffering action of citrate is due to the equilibrium between citric acid (H₃C₆H₅O₇) and its conjugate bases (H₂C₆H₅O₇⁻, HC₆H₅O₇²⁻, and C₆H₅O₇³⁻). When an acid is added, the citrate anions accept protons, and when a base is added, citric acid donates protons, thus resisting a change in pH.

citrate_buffering cluster_acid Addition of Acid (H+) cluster_base Addition of Base (OH-) H_plus_acid H+ citrate_ion Citrate Anion (e.g., C₆H₅O₇³⁻) citric_acid_form Protonated Citrate (e.g., HC₆H₅O₇²⁻) citrate_ion->citric_acid_form Protonation OH_minus OH- citric_acid Citric Acid (H₃C₆H₅O₇) deprotonated_citrate Deprotonated Citrate (H₂C₆H₅O₇⁻) + H₂O citric_acid->deprotonated_citrate Deprotonation

Caption: Simplified mechanism of citrate buffering against acid and base addition.

Conclusion

While all citrate salts can function as buffering agents, their effectiveness and suitability for specific applications can vary based on their physicochemical properties. Sodium and potassium citrate are highly soluble and are expected to provide robust buffering in the acidic to neutral pH range. Anhydrous calcium citrate, with its lower solubility, may offer a different buffering profile, potentially with a more prolonged action. The choice of the citrate salt should be guided by the specific requirements of the formulation, including the desired pH range, the required buffering capacity, and the compatibility with other ingredients. For a definitive comparison, it is recommended to perform the detailed titration protocol described above.

References

Safety Operating Guide

Personal protective equipment for handling Calcium citrate, anhydrous

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Calcium Citrate, Anhydrous

This guide provides immediate safety, operational, and disposal protocols for laboratory professionals handling anhydrous calcium citrate. Adherence to these procedures is crucial for ensuring a safe laboratory environment and minimizing health risks.

Personal Protective Equipment (PPE)

When handling this compound, proper personal protective equipment is mandatory to prevent contact and inhalation. The required PPE varies based on the scale of the operation.

Operation Required Personal Protective Equipment
Routine Handling & Small Spills Safety glasses or splash goggles, lab coat, impervious gloves (e.g., rubber), and a dust respirator.[1][2][3]
Large Spills Splash goggles, full protective suit, boots, gloves, and a self-contained breathing apparatus (SCBA) to prevent inhalation of the product.[1][2]
Health Hazard Information

While not classified as a hazardous substance, this compound can cause mild irritation upon contact with the eyes, skin, or respiratory tract in its dust form.[4] Ingestion of very large amounts may disrupt calcium homeostasis.[4]

Exposure Route Potential Health Effects First Aid Measures
Inhalation May cause respiratory irritation.[5]Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4][6]
Skin Contact May cause skin irritation.[2]Wash the affected area thoroughly with soap and water.[4] If irritation persists, seek medical advice.[4]
Eye Contact Dust may cause eye irritation.[2]Immediately rinse eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[4][6] If irritation continues, consult a physician.[2][4]
Ingestion No significant acute hazards under normal use.Rinse the mouth with water. Do not induce vomiting.[6] Seek medical advice if large quantities are ingested.[1]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is essential for the safe management of this compound.

Handling and Storage Protocol
  • Ventilation : Always handle this compound in a well-ventilated area.[6] Use process enclosures or local exhaust ventilation to control airborne dust.[1][2]

  • Avoid Dust Formation : Take measures to prevent the generation of dust.[3][6]

  • Personal Hygiene : Wash hands thoroughly after handling the substance.[4][5] Do not eat, drink, or smoke in the handling area.[7]

  • Storage : Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1][2][6] Store away from incompatible materials such as strong oxidizing agents.[1][3]

Spill Management Protocol
  • Small Spills :

    • Wear appropriate PPE (safety glasses, lab coat, gloves, dust respirator).

    • Use appropriate tools to carefully sweep or shovel the spilled solid into a designated waste disposal container.[1][2]

    • Clean the spill area by spreading water on the contaminated surface and dispose of the cleaning materials according to local regulations.[1][2]

  • Large Spills :

    • Evacuate the area and ensure adequate ventilation.

    • Don the required PPE for large spills (splash goggles, full suit, boots, gloves, SCBA).[1][2]

    • Use a shovel to transfer the material into a suitable, labeled waste disposal container.[1][2]

    • Finish cleaning the area by spreading water on the contaminated surface and allowing it to be evacuated through the sanitary system, if permissible by local regulations.[1][2]

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable federal, state, and local environmental regulations.[2]

  • Product Disposal : Options for disposal include sending the material to a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[6] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[6][8]

  • Contaminated Packaging : Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[6][8] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[6][8] Combustible packaging materials may be incinerated under controlled conditions.[6][8]

Workflow for Handling this compound

Workflow for Handling this compound start Start: Handling this compound assess Assess Task and Potential for Exposure start->assess ppe Select and Don Appropriate PPE assess->ppe handling Proceed with Handling in Ventilated Area ppe->handling spill Spill Occurs? handling->spill small_spill Small Spill Procedure spill->small_spill Yes, Small large_spill Large Spill Procedure spill->large_spill Yes, Large cleanup Clean and Decontaminate Work Area spill->cleanup No small_spill->cleanup large_spill->cleanup storage Store Properly in a Cool, Dry, Ventilated Area cleanup->storage disposal Dispose of Waste According to Regulations storage->disposal end End disposal->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.